4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Description
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Properties
IUPAC Name |
4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl2FO3/c1-20-14-7-9(15(17)19)5-6-13(14)21-8-10-11(16)3-2-4-12(10)18/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLNYLJMKZGOJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)Cl)OCC2=C(C=CC=C2Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl2FO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
This guide provides a comprehensive technical overview of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a specialized chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into its synthesis, characterization, safety, and potential applications, grounding all claims in established chemical principles and authoritative sources.
Foreword: Navigating the Synthesis of a Niche Reagent
This compound is a highly functionalized benzoyl chloride derivative. Its structure, incorporating a substituted benzyl ether and a methoxy group, makes it a valuable building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical sectors. The strategic placement of chloro and fluoro substituents on the benzyl moiety allows for fine-tuning of steric and electronic properties of the final products. This guide aims to provide a robust framework for its synthesis and handling, even in the absence of a designated CAS number for the final compound, by relying on established, analogous chemical transformations.
Part 1: Physicochemical Properties and Identification
While a specific CAS number for this compound is not publicly reported, its identity is defined by its molecular structure. The precursor acid, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, is recognized and has a defined molecular formula and weight, confirming its existence.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁Cl₂FO₃ | Calculated |
| Molecular Weight | 329.15 g/mol | Calculated |
| Precursor Acid MW | 310.70 g/mol | Santa Cruz Biotechnology |
| Physical Form | Expected to be a solid or high-boiling liquid | Inferred from similar structures |
| Solubility | Expected to be soluble in aprotic organic solvents (e.g., DCM, THF, Dioxane) and reactive with protic solvents (e.g., water, alcohols) | Chemical Principles |
Part 2: A Proposed Synthetic Pathway
The synthesis of this compound can be logically approached as a two-step process starting from commercially available materials. The overall workflow is depicted below.
Caption: Proposed synthetic workflow for the target compound.
Step 1: Synthesis of the Precursor Acid: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
The initial and most critical step is the formation of the ether linkage. This is classically achieved via the Williamson ether synthesis, which involves the reaction of an alkoxide with a primary alkyl halide in an S(_N)2 reaction. In this case, the phenoxide of a vanillic acid derivative reacts with the electrophilic benzyl chloride.
Protocol 1: Williamson Ether Synthesis and Saponification
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine methyl 4-hydroxy-3-methoxybenzoate (methyl vanillate) (1.0 eq), and anhydrous potassium carbonate (K₂CO₃) (1.5 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-chloro-6-fluorobenzyl chloride (1.05 eq) dropwise at room temperature.[1][2]
-
Reaction: Heat the mixture to 80-90 °C and maintain for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup (Ether Synthesis): After cooling to room temperature, pour the reaction mixture into ice-water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude methyl ester.
-
Saponification: Dissolve the crude methyl ester in a mixture of methanol and water. Add sodium hydroxide (NaOH) (3.0 eq) and stir at 60 °C for 2-4 hours until the ester is fully consumed (monitored by TLC).
-
Workup (Acid Formation): Remove the methanol under reduced pressure. Dilute the aqueous residue with water and acidify to a pH of 2-3 with 1N HCl. The product, 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, will precipitate as a solid.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to obtain the purified carboxylic acid.
Step 2: Conversion to the Acyl Chloride
The final step involves the conversion of the carboxylic acid to the more reactive acyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
Protocol 2: Acyl Chloride Formation
-
Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the dried 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in a minimal amount of anhydrous dichloromethane (DCM) or toluene.
-
Addition of Reagents: Add a catalytic amount of DMF (1-2 drops). Then, add thionyl chloride (SOCl₂) (1.2-1.5 eq) dropwise at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux (approx. 40 °C for DCM, or higher for toluene) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Isolation: Remove the solvent and excess thionyl chloride under reduced pressure (a rotary evaporator connected to a scrubber is recommended). The resulting residue is the crude this compound, which can be used directly in subsequent reactions or purified by vacuum distillation if necessary.
Part 3: Analytical Characterization
Ensuring the purity and identity of this compound is paramount for its successful application. Due to its reactivity, a combination of analytical techniques is recommended.
Table 2: Recommended Analytical Methods
| Method | Purpose | Expected Observations/Notes |
| ¹H and ¹³C NMR | Structural confirmation of the precursor acid and final product (as a stable derivative). | For the precursor acid, expect characteristic signals for the aromatic protons, the methoxy group, and the benzylic methylene protons. For the acyl chloride, direct analysis is difficult due to instability. Derivatization to a stable ester (e.g., methyl ester) is recommended for NMR analysis. |
| FT-IR Spectroscopy | Functional group analysis. | For the precursor acid, a broad O-H stretch (around 3000 cm⁻¹) and a C=O stretch (around 1680 cm⁻¹) are expected. For the acyl chloride, the O-H stretch will be absent, and the C=O stretch will shift to a higher wavenumber (around 1780-1800 cm⁻¹). |
| Mass Spectrometry (MS) | Molecular weight confirmation. | Electrospray ionization (ESI) in negative mode for the precursor acid. For the acyl chloride, derivatization followed by GC-MS is a suitable method. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment. | A reversed-phase C18 column with a mobile phase of acetonitrile and water (with 0.1% formic or trifluoroacetic acid) is a good starting point. UV detection at around 254 nm should be effective. Direct analysis of the acyl chloride is possible but requires anhydrous mobile phases and care to avoid on-column reactions. |
Part 4: Safety and Handling
As with all acyl chlorides and halogenated benzyl derivatives, this compound should be handled with extreme caution.
-
Hazard Class: Based on its structural components, it is expected to be corrosive, a lachrymator, and moisture-sensitive. Halogenated benzyl compounds can be irritants and sensitizers.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear chemical-resistant gloves, safety goggles, and a lab coat. A face shield is also recommended.
-
Handling: Keep away from moisture, as it will readily hydrolyze to the corresponding carboxylic acid and release corrosive HCl gas. Use anhydrous solvents and techniques.
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and bases.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations. Quench small residual amounts carefully with a solution of sodium bicarbonate.
Caption: Key safety considerations for handling the title compound.
Part 5: Applications in Research and Development
Substituted benzoyl chlorides are cornerstone reagents in organic synthesis, primarily used as acylating agents. The title compound serves as a precursor for introducing the 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl moiety into molecules.
-
Pharmaceutical Synthesis: This structural motif is of interest in medicinal chemistry. The ether linkage and substituted aromatic rings are common features in biologically active molecules. The compound can be used to synthesize amides (by reacting with amines) and esters (by reacting with alcohols), which are prevalent in many drug candidates.
-
Agrochemical Development: Similar to pharmaceuticals, the synthesis of novel pesticides and herbicides often involves the use of specialized acyl chlorides to create active ingredients with tailored properties.
-
Materials Science: Benzoyl chloride derivatives can be used to modify polymers or create new materials with specific properties.
Conclusion
This compound, while a niche reagent, is accessible through a logical and well-established synthetic sequence. This guide provides a foundational understanding of its preparation, characterization, and safe handling. By leveraging established protocols for Williamson ether synthesis and acyl chloride formation, researchers can confidently produce and utilize this versatile building block for their specific research and development needs. Adherence to rigorous safety protocols is essential when working with this and related reactive compounds.
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Tokyo Chemical Industry Co., Ltd. 3-Fluoro-4-methoxybenzyl Chloride.
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Google Patents. US6844468B2 - Process for preparing substituted benzoyl chlorides.
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4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride structure
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Abstract
This compound is a highly functionalized acyl chloride that serves as a pivotal intermediate in the landscape of modern medicinal chemistry. Its structure, which combines a reactive benzoyl chloride moiety with a di-substituted benzyl ether, presents a versatile scaffold for the synthesis of complex molecular architectures, particularly in the development of novel therapeutic agents. The presence of methoxy, chloro, and fluoro substituents allows for fine-tuning of physicochemical properties such as lipophilicity, metabolic stability, and target-binding interactions. This guide provides a comprehensive technical overview of this compound, detailing its synthesis via a two-step pathway involving Williamson ether synthesis and subsequent chlorination, its analytical characterization, and its potential applications in drug discovery. It is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable synthetic building block.
Introduction
Acyl chlorides are among the most reactive carboxylic acid derivatives, prized in organic synthesis for their ability to readily undergo nucleophilic acyl substitution. This reactivity makes them indispensable for the formation of esters and amides, which are fundamental linkages in a vast number of pharmaceutical compounds.[1] this compound belongs to this class of reagents, but with strategically incorporated functionalities that enhance its utility.
The core structure is derived from vanillic acid, a naturally occurring phenolic acid.[2] This foundation is modified with a 2-chloro-6-fluorobenzyl group. Halogenation is a proven strategy in medicinal chemistry to enhance the potency and modulate the pharmacokinetic profile of drug candidates.[3] The specific ortho-chloro and ortho-fluoro substitution pattern on the benzyl ring creates a unique electronic and steric environment that can influence molecular conformation and interaction with biological targets. This guide elucidates the synthesis, properties, and handling of this important synthetic intermediate.
Physicochemical Properties
A precise understanding of the compound's physical and chemical properties is essential for its effective use in synthesis and for ensuring safe handling. The properties of the target compound are summarized below, based on available data for structurally related molecules.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₁₁Cl₂FO₃ | |
| Molecular Weight | 329.15 g/mol | |
| Appearance | Expected to be a solid at room temperature | General Knowledge |
| Solubility | Reacts with water and other protic solvents; Soluble in aprotic organic solvents (e.g., Dichloromethane, THF, Toluene) | General Knowledge |
| Reactivity | The acyl chloride is highly electrophilic and reactive towards nucleophiles. It is sensitive to moisture. | [4] |
Synthesis and Mechanism
The synthesis of this compound is efficiently achieved through a two-step process starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Caption: Mechanism of the Williamson ether synthesis step.
Experimental Protocol:
-
To a solution of vanillic acid (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate or sodium hydroxide (1.1-1.5 eq).
-
Stir the mixture at room temperature until the vanillic acid fully dissolves and the phenoxide is formed.
-
Add 2-chloro-6-fluorobenzyl chloride (1.0-1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80 °C and monitor its progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture, dilute with water, and acidify with HCl to precipitate the product.
-
Filter the solid, wash with water to remove inorganic salts, and dry under vacuum to yield 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.
Step 2: Conversion to Acyl Chloride
The second step is the conversion of the intermediate carboxylic acid to the highly reactive acyl chloride. Thionyl chloride (SOCl₂) is the reagent of choice for this transformation due to its efficiency and the convenient removal of byproducts. [5][6] Causality and Experimental Choices: The reaction of a carboxylic acid with thionyl chloride proceeds through a nucleophilic acyl substitution mechanism. [7]The gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are easily removed from the reaction mixture, driving the equilibrium towards the product and simplifying purification. [8]A small amount of a catalyst like N,N-dimethylformamide (DMF) is often added to accelerate the reaction.
Caption: Simplified mechanism for acyl chloride formation.
Experimental Protocol:
-
Suspend the dry 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Add an excess of thionyl chloride (2.0-5.0 eq) to the suspension. A catalytic amount of DMF (1-2 drops) can be added.
-
Heat the mixture to reflux (typically 70-80 °C for toluene) and maintain until the reaction is complete, which is indicated by the cessation of gas evolution (HCl and SO₂) and the formation of a clear solution. [6]4. Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride and solvent by distillation, preferably under reduced pressure. [8]6. The resulting crude product, this compound, is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation or recrystallization.
Analytical Characterization
Thorough analytical characterization is crucial to confirm the identity and purity of the synthesized compound. The following techniques are standard for this purpose.
| Technique | Expected Observations |
| ¹H NMR | - Aromatic protons on the benzoyl ring appearing as distinct doublets and doublet of doublets in the 6.8-8.0 ppm range. - Aromatic protons on the benzyl ring in the 7.0-7.5 ppm range. - A singlet corresponding to the two benzylic methylene protons (-CH₂-) around 5.0-5.3 ppm. - A singlet for the three methoxy protons (-OCH₃) around 3.9 ppm. |
| ¹³C NMR | - Carbonyl carbon of the acyl chloride resonating at ~168-172 ppm. - Aromatic carbons appearing in the 110-160 ppm range. - Benzylic methylene carbon (-CH₂-) at ~70 ppm. - Methoxy carbon (-OCH₃) at ~56 ppm. |
| IR Spectroscopy | - A strong, sharp absorption band for the C=O stretch of the acyl chloride functional group, typically appearing at a high frequency of 1770-1810 cm⁻¹. - C-O ether stretching vibrations around 1250 cm⁻¹ and 1050 cm⁻¹. - C-Cl and C-F stretching vibrations in the fingerprint region. |
| Mass Spectrometry | - The molecular ion peak (M⁺) corresponding to the compound's molecular weight. - Characteristic isotopic pattern for a molecule containing two chlorine atoms. - Fragmentation patterns corresponding to the loss of Cl, COCl, and the cleavage of the ether bond. |
Applications in Drug Discovery
This compound is not an end product but a versatile intermediate. Its high reactivity makes it an ideal starting point for creating libraries of compounds for high-throughput screening.
-
Scaffold for Bioactive Molecules: The acyl chloride group can be easily converted into a wide range of amides and esters by reacting it with various amines and alcohols. This allows for the rapid synthesis of diverse derivatives to explore structure-activity relationships (SAR).
-
Synthesis of Enzyme Inhibitors and Receptor Modulators: The benzoyl and benzyl moieties are common features in many biologically active molecules. This intermediate can be used to synthesize potential inhibitors of kinases, proteases, or modulators of nuclear receptors.
-
Pro-drug Development: The compound can be used to attach the substituted benzoyl moiety to a known drug, potentially creating a pro-drug with improved solubility, stability, or bioavailability.
-
Anti-Cancer Agent Synthesis: Structurally related compounds like 4-methoxybenzoyl chloride are used in the synthesis of stilbene and dihydrostilbene derivatives, which have shown potential as anti-cancer agents. [1][9]The unique halogenation pattern of the title compound could lead to analogs with novel or improved activity.
Safety, Handling, and Storage
As with all acyl chlorides, this compound must be handled with appropriate precautions due to its hazardous nature. [5]
-
Corrosivity and Reactivity: The compound is corrosive and causes severe skin burns and eye damage. [10]It reacts violently with water and moisture, releasing corrosive hydrogen chloride (HCl) gas. [4][11]All reactions must be conducted under anhydrous conditions in a well-ventilated chemical fume hood. [12]* Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield. [10][13]For operations with a risk of inhalation, respiratory protection may be necessary. [11]* Handling: Use only under an inert atmosphere (nitrogen or argon) to prevent hydrolysis from atmospheric moisture. [12]Keep away from water, alcohols, bases, and oxidizing agents. [13]* Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, separate from incompatible materials. [13]Storage under an inert atmosphere is recommended to maintain the compound's integrity over time.
Conclusion
This compound is a high-value synthetic intermediate with significant potential for applications in pharmaceutical research and drug discovery. Its rational design incorporates a highly reactive acylating functional group with a uniquely substituted benzyl ether moiety, providing a powerful tool for medicinal chemists. The straightforward two-step synthesis from readily available starting materials, coupled with its versatile reactivity, makes it an attractive building block for the creation of novel and complex organic molecules. Adherence to strict safety and handling protocols is essential when working with this corrosive and moisture-sensitive compound.
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4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride synthesis pathway
An In-depth Technical Guide to the Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for this compound, a key intermediate in the development of complex organic molecules for the pharmaceutical and agrochemical industries. The synthesis is a robust two-step process commencing with commercially available starting materials. The initial step involves a nucleophilic substitution reaction—specifically, a Williamson ether synthesis—to couple the phenolic hydroxyl group of vanillic acid with 2-chloro-6-fluorobenzyl bromide. The subsequent step converts the resulting carboxylic acid intermediate into the highly reactive acyl chloride using thionyl chloride. This guide details the underlying chemical principles, reaction mechanisms, step-by-step experimental protocols, and critical safety considerations for handling the reagents involved.
Overall Synthetic Strategy
The synthesis of the target compound is efficiently achieved in two distinct chemical transformations. The strategy is designed for high yield and purity, utilizing well-established and reliable reactions in organic chemistry.
-
Step 1: Ether Formation. The synthesis begins with the formation of an ether linkage. 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is reacted with 2-chloro-6-fluorobenzyl bromide via a Williamson ether synthesis to produce the intermediate, 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.
-
Step 2: Acyl Chloride Formation. The carboxylic acid group of the intermediate is then converted to an acyl chloride using a standard chlorinating agent, thionyl chloride (SOCl₂), yielding the final product.
Caption: Overall two-step synthesis pathway.
Step 1: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic Acid
Principle and Mechanistic Insight
This transformation is a classic example of the Williamson ether synthesis, a widely used method for preparing symmetrical and asymmetrical ethers.[1][2] The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism.[1]
The process begins with the deprotonation of the acidic phenolic hydroxyl group of vanillic acid by a suitable base, typically a weak base like potassium carbonate (K₂CO₃), to form a phenoxide ion.[2] This phenoxide acts as a potent nucleophile. It then attacks the electrophilic benzylic carbon of 2-chloro-6-fluorobenzyl bromide, displacing the bromide leaving group in a concerted, single-step mechanism. The use of a polar aprotic solvent, such as dimethylformamide (DMF), is advantageous as it solvates the cation (K⁺) while leaving the nucleophilic phenoxide anion relatively free, thereby accelerating the rate of the SN2 reaction.[2]
Caption: Mechanism of the Williamson ether synthesis.
Experimental Protocol
-
Reagent Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq), potassium carbonate (1.5 eq), and dimethylformamide (DMF, ~5 mL per gram of benzoic acid).
-
Addition of Alkyl Halide: Stir the mixture at room temperature for 15 minutes. Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Reaction: Heat the reaction mixture to 70-80°C and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the mixture to room temperature and pour it into a beaker containing ice-water.
-
Acidification & Isolation: Acidify the aqueous mixture to a pH of 2-3 using dilute hydrochloric acid (1M HCl). A solid precipitate will form.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum to yield the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Step 2: Synthesis of this compound
Principle and Mechanistic Insight
The conversion of a carboxylic acid to an acyl chloride is a crucial step for activating the carboxyl group for subsequent reactions. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the reaction byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the reaction to completion.[3]
The mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl oxygen onto the electrophilic sulfur atom of thionyl chloride.[4][5] This is followed by the departure of a chloride ion, forming a chlorosulfite intermediate. In the final step, the chloride ion, which was expelled in the previous step, acts as a nucleophile and attacks the carbonyl carbon. This leads to the reformation of the carbonyl double bond and the elimination of the chlorosulfite group, which decomposes into gaseous SO₂ and HCl.[5][6]
Caption: Mechanism of acyl chloride formation.
Experimental Protocol
-
Reagent Setup: In a fume hood, charge a round-bottom flask, equipped with a reflux condenser and a gas outlet connected to a trap (e.g., a sodium hydroxide solution), with the 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) from Step 1.
-
Addition of Thionyl Chloride: Add an excess of thionyl chloride (SOCl₂, 2.0-3.0 eq), which can also serve as the solvent. Alternatively, an inert solvent like toluene can be used.
-
Reaction: Gently heat the mixture to reflux (the boiling point of SOCl₂ is 76°C) and maintain for 2-3 hours.[7] The reaction is complete when the evolution of gases (SO₂ and HCl) ceases.
-
Removal of Excess Reagent: Cool the mixture to room temperature. Carefully remove the excess thionyl chloride by distillation under reduced pressure.
-
Isolation: The remaining residue is the crude this compound, which is often used in the next synthetic step without further purification. If high purity is required, vacuum distillation or recrystallization from a non-protic solvent (e.g., hexane) can be attempted.
Summary of Materials and Data
Table 1: Key Reactants and Products
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role | CAS Number |
| 4-Hydroxy-3-methoxybenzoic acid | C₈H₈O₄ | 168.15 | Starting Material | 121-34-6[8] |
| 2-Chloro-6-fluorobenzyl bromide | C₇H₅BrClF | 223.47 | Alkylating Agent | 20443-98-5 |
| 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid | C₁₅H₁₂ClFO₄ | 326.71 | Intermediate | Not available |
| Thionyl chloride | SOCl₂ | 118.97 | Chlorinating Agent | 7719-09-7[9] |
| This compound | C₁₅H₁₁Cl₂FO₃ | 329.15 | Final Product | 1160260-59-2 |
Table 2: Spectroscopic Data for Final Product[11]
| Technique | Key Data |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.85 (d, 1H, J = 8.4 Hz, aromatic H-6), δ 7.45–7.30 (m, 2H, aromatic H-3' and H-5'), δ 6.95 (s, 1H, aromatic H-2), δ 5.25 (s, 2H, –OCH₂–), δ 3.90 (s, 3H, –OCH₃). |
| ¹³C NMR (100 MHz, CDCl₃) | δ 168.5 (C=O), δ 160.1 (C-F), δ 132.8–115.2 (aromatic carbons), δ 56.1 (–OCH₃). |
| IR Spectroscopy (cm⁻¹) | 1775 (C=O stretch, acyl chloride), 1590 (C=C aromatic), 1245 (C–O–C ether). |
| Mass Spectrometry (ESI-MS) | m/z 329.0 [M]⁺ (calc. 329.15), Fragmentation pattern: m/z 293.1 [M–Cl]⁺, m/z 154.0 (2-chloro-6-fluorobenzyl ion). |
Safety and Handling Considerations
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and moisture-sensitive.[9][10] It reacts violently with water to release toxic gases (HCl and SO₂).[11][12] All manipulations must be performed in a well-ventilated chemical fume hood. Personal Protective Equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory.[11] Exposure can cause severe burns to the skin, eyes, and respiratory tract.[9][10] Inhalation may lead to pulmonary edema, a medical emergency.[10]
-
2-Chloro-6-fluorobenzyl bromide: This compound is a lachrymator and an irritant. Avoid inhalation and contact with skin and eyes.
-
Solvents: Dimethylformamide (DMF) is a skin irritant and can be absorbed through the skin. Handle with appropriate care.
-
General Precautions: Standard laboratory safety procedures should be followed at all times. Ensure appropriate waste disposal protocols are in place for all chemical waste generated.
Conclusion
The synthesis of this compound is a straightforward and high-yielding two-step process. The pathway leverages two fundamental and well-understood organic reactions: the Williamson ether synthesis and the conversion of a carboxylic acid to an acyl chloride using thionyl chloride. Careful execution of the experimental protocols and strict adherence to safety guidelines, particularly when handling thionyl chloride, are paramount for the successful and safe synthesis of this valuable chemical intermediate. The final product's high reactivity makes it a versatile building block for introducing the substituted benzoyl moiety into a wide range of target molecules.
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An In-depth Technical Guide to the Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a key intermediate in the preparation of various pharmacologically active molecules. The synthesis is dissected into a logical two-step process, commencing with a Williamson ether synthesis to couple the core aromatic fragments, followed by the conversion of the resultant carboxylic acid to the final acyl chloride. This document furnishes detailed experimental protocols, mechanistic insights, safety precautions, and analytical data to support researchers, scientists, and drug development professionals in the successful execution of this synthetic route.
Introduction and Retrosynthetic Analysis
This compound is a crucial building block in medicinal chemistry. Its structure combines a substituted benzoyl chloride moiety with a halogenated benzyl ether, providing a versatile scaffold for the synthesis of complex molecules, including kinase inhibitors. A logical retrosynthetic analysis of the target molecule reveals two primary starting materials: a vanillic acid derivative and a 2-chloro-6-fluorobenzyl halide.
The disconnection of the acyl chloride functionality leads to the precursor carboxylic acid, 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid. A subsequent disconnection of the ether linkage points to 4-hydroxy-3-methoxybenzoic acid (vanillic acid) or its ester derivative, and a suitable 2-chloro-6-fluorobenzyl electrophile, such as 2-chloro-6-fluorobenzyl bromide.
Caption: Retrosynthetic analysis of the target molecule.
This guide will detail the forward synthesis, starting with the readily available and cost-effective methyl vanillate and 2-chloro-6-fluorobenzyl bromide.
Starting Materials: Properties and Procurement
A successful synthesis relies on the quality and proper handling of the starting materials. The key reactants for this synthesis are methyl vanillate and 2-chloro-6-fluorobenzyl bromide.
| Starting Material | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| Methyl Vanillate | C₉H₁₀O₄ | 182.17 | White to off-white crystalline solid. | |
| 2-Chloro-6-fluorobenzyl bromide | ![]() | C₇H₅BrClF | 223.47 | Colorless to yellow liquid. Lachrymatory.[1][2] |
Procurement: Both methyl vanillate and 2-chloro-6-fluorobenzyl bromide are commercially available from major chemical suppliers. It is recommended to use reagents with a purity of ≥96%.
Synthetic Protocol
The synthesis is presented in two main stages: the formation of the ether linkage via Williamson ether synthesis and the subsequent conversion to the acyl chloride.
Step 1: Synthesis of 4-((2-Chloro-6-fluorobenzyl)oxy)-3-methoxybenzoic acid
This step involves the O-alkylation of methyl vanillate with 2-chloro-6-fluorobenzyl bromide, followed by the hydrolysis of the methyl ester to the corresponding carboxylic acid.
Sources
An In-Depth Technical Guide on the Synthesis and Application of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride: A Key Intermediate for Anagliptin
Abstract: This whitepaper provides a comprehensive technical overview of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a critical intermediate in the synthesis of the dipeptidyl peptidase-4 (DPP-4) inhibitor, Anagliptin.[1][2][3] We will explore the strategic importance of this molecule, detail its multi-step synthesis with in-depth mechanistic insights, and present a validated experimental protocol. This guide is intended for researchers, chemists, and professionals in the field of drug development and pharmaceutical synthesis.
Introduction: The Strategic Importance of a Key Intermediate
The development of novel therapeutics for type 2 diabetes has led to the emergence of DPP-4 inhibitors as a significant class of oral antihyperglycemic agents. Anagliptin is a potent and selective DPP-4 inhibitor that plays a crucial role in glycemic control.[3] The efficient and scalable synthesis of Anagliptin is paramount for its viability as a pharmaceutical product, and this efficiency hinges on the strategic preparation of its key building blocks.
This compound is a sophisticated acylating agent designed to form the core structure of Anagliptin. Its discovery and the optimization of its synthesis represent a crucial step in the overall drug development process. This molecule is not a simple off-the-shelf reagent; it is a custom-designed intermediate whose structure contains several key features:
-
Acyl Chloride Moiety: A highly reactive group, perfect for forming a stable amide bond with the amine component of the drug.[4][5][6]
-
Substituted Benzyl Ether Group: This precisely arranged group (2-chloro-6-fluorobenzyl) is integral to the final molecule's binding affinity and efficacy at the DPP-4 enzyme's active site.
This guide will deconstruct the synthesis of this intermediate, providing both the practical "how" and the critical "why" behind each procedural step.
Synthesis Pathway: A Two-Step Approach
The synthesis of the target benzoyl chloride is logically approached in two primary stages, starting from commercially available materials:
-
Step 1: Williamson Ether Synthesis to couple 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with 2-chloro-6-fluorobenzyl chloride.
-
Step 2: Acyl Chloride Formation via the reaction of the resulting carboxylic acid with a chlorinating agent like thionyl chloride (SOCl₂).
Below is a diagrammatic representation of this synthetic workflow.
Caption: Synthetic workflow for the target benzoyl chloride.
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
This transformation is a classic example of the Williamson Ether Synthesis .[7][8][9] This Sₙ2 reaction involves the nucleophilic attack of a phenoxide ion on a primary alkyl halide.[7][10]
Causality Behind Experimental Choices:
-
Starting Material: 4-hydroxy-3-methoxybenzoic acid (vanillic acid) is an inexpensive, readily available starting material derived from natural sources.
-
Base Selection: A moderately strong base like potassium carbonate (K₂CO₃) is ideal. It is strong enough to deprotonate the phenolic hydroxyl group (pKa ≈ 9-10) to form the nucleophilic phenoxide, but not so strong that it would deprotonate the carboxylic acid (pKa ≈ 4.5) or cause unwanted side reactions. Using a stronger base like sodium hydride would be unnecessary and less safe on a large scale.
-
Solvent: A polar aprotic solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is chosen to dissolve the ionic intermediates (phenoxide salt) and promote the Sₙ2 mechanism.[9]
-
Alkyl Halide: 2-chloro-6-fluorobenzyl chloride is a primary benzylic halide, making it an excellent electrophile for the Sₙ2 reaction with minimal risk of competing E2 elimination reactions.[8][9]
Step-by-Step Protocol:
-
To a stirred solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide salt.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) to the reaction mixture.
-
Heat the mixture to 60-70 °C and maintain for 4-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and pour it into ice-cold water.
-
Acidify the aqueous solution with 1N HCl to a pH of ~2. This protonates the carboxylate, causing the desired product to precipitate.
-
Filter the solid precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the crude product.
-
Recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed for further purification.
Step 2: Synthesis of this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies product isolation.[5][11][12]
Mechanism Insight: The reaction proceeds via a nucleophilic acyl substitution mechanism. The carboxylic acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, forming a highly reactive chlorosulfite intermediate. A subsequent attack by the chloride ion, released in the process, on the carbonyl carbon leads to the formation of the acyl chloride and the collapse of the intermediate into the gaseous byproducts SO₂ and HCl.[4][6]
Step-by-Step Protocol:
-
In a flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂), suspend the 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in a dry, inert solvent like toluene or dichloromethane.
-
Add thionyl chloride (SOCl₂) (1.5-2.0 eq) dropwise to the suspension at room temperature. A catalytic amount of DMF can be added to accelerate the reaction.
-
After the addition is complete, heat the mixture to reflux (typically 40-80 °C depending on the solvent) and maintain for 2-4 hours. The reaction is complete when gas evolution ceases and the solid reactant has fully dissolved.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure (distillation).
-
The resulting crude oil or solid is the desired this compound, which is often used immediately in the next step without further purification due to its high reactivity and moisture sensitivity.
Physicochemical Data
The following table summarizes key properties of the intermediate and final product.
| Property | 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid | This compound |
| Molecular Formula | C₁₅H₁₂ClFO₄ | C₁₅H₁₁Cl₂FO₃ |
| Molecular Weight | 326.70 g/mol | 345.15 g/mol |
| Appearance | White to off-white solid | Yellowish oil or low-melting solid |
| Primary Function | Stable Carboxylic Acid Intermediate | Reactive Acylating Agent |
Application in the Total Synthesis of Anagliptin
The title compound is a linchpin in the synthesis of Anagliptin.[3][13][14] It serves as the activated acyl donor that couples with the complex amine portion of the drug, forming the final amide bond that is critical for the drug's structure and function.
Caption: Role of the title compound in the final step of Anagliptin synthesis.
This acylation reaction is typically carried out in the presence of a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to neutralize the HCl byproduct generated during the reaction. The successful synthesis of the benzoyl chloride intermediate with high purity is therefore essential for achieving a high yield and purity of the final Anagliptin active pharmaceutical ingredient (API).
Conclusion
The discovery and optimization of a synthetic route for this compound are pivotal achievements in the manufacturing of Anagliptin. By employing a robust Williamson ether synthesis followed by a reliable conversion to the acyl chloride, chemists can efficiently produce this key intermediate. The rationale behind the choice of reagents, solvents, and reaction conditions is grounded in fundamental principles of organic chemistry, ensuring a process that is both scalable and reproducible. This guide provides the foundational knowledge for researchers and developers working on the synthesis of Anagliptin and other complex pharmaceutical agents.
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Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
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Clark, J. (2023). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
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Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2015, July 14). 9.6: Williamson Ether Synthesis. Retrieved from [Link]
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An In-depth Technical Guide to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride: Synthesis, Characterization, and Handling
Abstract
This technical guide provides a comprehensive overview of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a key intermediate in organic and medicinal chemistry. The document details its chemical identity, a robust two-step synthetic pathway from commercially available precursors, and in-depth characterization methodologies. The synthesis involves a Williamson ether synthesis to form the precursor carboxylic acid, followed by chlorination to yield the target acyl chloride. This guide is intended for researchers, scientists, and drug development professionals, offering practical insights into the causality of experimental choices, safety protocols, and data interpretation, thereby ensuring scientific integrity and reproducibility.
Introduction
This compound is a substituted benzoyl chloride derivative with the molecular formula C₁₅H₁₁Cl₂FO₃. Its structure, featuring a reactive acyl chloride moiety, a methoxy group, and a halogenated benzyl ether, makes it a valuable building block for the synthesis of a wide range of more complex molecules, particularly in the development of novel pharmaceutical agents and functional materials. The strategic placement of the chloro and fluoro substituents on the benzyl ring, along with the methoxy group on the benzoyl core, significantly influences the molecule's reactivity and physicochemical properties. This guide will provide a detailed exploration of its synthesis and characterization.
Chemical Identity and Properties
A clear understanding of the chemical and physical properties of this compound is fundamental for its effective use and safe handling.
| Property | Value | Source |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₅H₁₁Cl₂FO₃ | |
| Molecular Weight | 329.15 g/mol | |
| Appearance | Expected to be a crystalline solid or liquid | [1] |
| Reactivity | Highly reactive towards nucleophiles; moisture-sensitive | [1] |
Synthetic Pathway
The synthesis of this compound is most efficiently achieved through a two-step process. This involves the initial synthesis of its carboxylic acid precursor, followed by its conversion to the target acyl chloride.
Figure 1: Two-step synthesis of the target compound.
Step 1: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid via Williamson Ether Synthesis
The Williamson ether synthesis is a reliable and widely used method for preparing ethers from an alkoxide and a primary alkyl halide.[2][3] In this step, the phenolic hydroxyl group of 4-hydroxy-3-methoxybenzoic acid is deprotonated by a base to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of 2-chloro-6-fluorobenzyl bromide.
Experimental Protocol:
-
Reaction Setup: To a solution of 4-hydroxy-3-methoxybenzoic acid (1 equivalent) in a suitable polar aprotic solvent such as acetone, add a base like potassium carbonate (K₂CO₃, 2-3 equivalents).
-
Addition of Alkylating Agent: Stir the mixture at room temperature for 30 minutes, then add 2-chloro-6-fluorobenzyl bromide (1.1 equivalents) dropwise.
-
Reaction Progression: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid by filtration, wash with water, and dry under vacuum to yield 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol-water.
Causality of Experimental Choices:
-
Solvent: Acetone is a common choice as it is a polar aprotic solvent that readily dissolves the reactants and does not participate in the reaction.
-
Base: Potassium carbonate is a moderately strong base, sufficient to deprotonate the phenolic hydroxyl group without causing unwanted side reactions. An excess is used to ensure complete deprotonation.
-
Reflux: Heating the reaction to reflux increases the reaction rate, allowing for a shorter reaction time.
Step 2: Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a crucial step that activates the carbonyl group for subsequent nucleophilic acyl substitution reactions. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.
Experimental Protocol:
-
Reaction Setup: In a fume hood, suspend 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1 equivalent) in an inert solvent like anhydrous benzene or toluene.
-
Addition of Reagents: Add a catalytic amount of N,N-dimethylformamide (DMF) followed by the slow, dropwise addition of thionyl chloride (1.2-1.5 equivalents) at room temperature with stirring.
-
Reaction Progression: After the addition is complete, heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (SO₂ and HCl) evolution.
-
Isolation of Product: Cool the reaction mixture to room temperature and remove the excess thionyl chloride and solvent by distillation under reduced pressure. The crude this compound is obtained as a residue.[4]
Causality of Experimental Choices:
-
Thionyl Chloride: This reagent is highly effective for converting carboxylic acids to acyl chlorides. The byproducts of the reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, simplifying purification.
-
DMF (Catalyst): DMF catalyzes the reaction by forming a small amount of a Vilsmeier-Haack type intermediate, which is a more potent acylating agent than thionyl chloride itself.
-
Inert Solvent: Anhydrous conditions are critical as acyl chlorides are readily hydrolyzed by water back to the carboxylic acid.[1] Benzene or toluene are suitable inert solvents.
Purification and Characterization
Due to the reactive nature of acyl chlorides, purification requires careful consideration.
Purification
The crude product can often be used directly in the next step. However, if high purity is required, purification can be achieved by:
-
Vacuum Distillation: For liquid acyl chlorides, distillation under reduced pressure is the method of choice to avoid thermal decomposition.[4]
-
Crystallization: If the product is a solid, recrystallization from a non-polar, anhydrous solvent such as hexane can be employed.
Characterization
Spectroscopic methods are essential for confirming the structure and purity of the synthesized compound.
4.2.1. Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present.
| Functional Group | Expected Absorption Range (cm⁻¹) |
| C=O (Acyl Chloride) | 1785 - 1815 (strong) |
| C-O (Ether) | 1200 - 1300 and 1000 - 1100 |
| Aromatic C=C | 1450 - 1600 |
| C-Cl | 600 - 800 |
| C-F | 1000 - 1400 |
The most characteristic peak will be the strong carbonyl stretch of the acyl chloride at a higher wavenumber compared to the corresponding carboxylic acid.
4.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for detailed structural elucidation.
Expected ¹H NMR Chemical Shifts (in CDCl₃):
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (benzoyl) | 6.9 - 8.0 | Multiplet |
| Aromatic (benzyl) | 7.0 - 7.5 | Multiplet |
| -OCH₂- | ~5.2 | Singlet |
| -OCH₃ | ~3.9 | Singlet |
Expected ¹³C NMR Chemical Shifts (in CDCl₃):
| Carbon | Expected Chemical Shift (δ, ppm) |
| C=O (Acyl Chloride) | 165 - 170 |
| Aromatic & C-O, C-Cl, C-F | 110 - 160 |
| -OCH₂- | ~70 |
| -OCH₃ | ~56 |
Safety and Handling
Both the reagents used and the final product require careful handling due to their hazardous nature.
-
Thionyl Chloride: Is highly corrosive and reacts violently with water, releasing toxic gases (SO₂ and HCl). It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
This compound: As an acyl chloride, it is expected to be corrosive and a lachrymator. It is also moisture-sensitive and should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[5]
All waste materials should be disposed of according to institutional and local regulations.
Conclusion
This technical guide has outlined a detailed and scientifically grounded approach to the synthesis, purification, and characterization of this compound. By understanding the underlying principles of the chosen synthetic methods and adhering to strict safety protocols, researchers can confidently and reproducibly prepare this valuable chemical intermediate for its various applications in scientific research and development.
References
- Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents.
- Master Organic Chemistry. (2014). The Williamson Ether Synthesis.
- Biosynth. (n.d.). 4-Benzyloxy-3-methoxybenzoic acid.
- Chegg. (2021). Solved Lab. Williamson Ether Synthesis.
- ResearchGate. (2020). Green Methodology Development for the Surfactant Assisted Williamson Synthesis of 4-Benzyloxy Benzoic Acid (Ether) in Aqueous Media.
- Google Patents. (1982).
- ChemicalBook. (n.d.). 3-Methoxybenzyl chloride(824-98-6) 1H NMR spectrum.
- Google Patents. (2016). CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
- Supplementary Inform
- Google Patents. (2016). CN105753731A - Preparation method of 3-amino-4-methoxybenzaniline.
- NIST. (n.d.). Benzoyl chloride.
- Benchchem. (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
- ResearchGate. (2018). Infrared spectra of: (a) vinylbenzyl chloride liquid precursor.
- The Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0029686).
- MDPI. (2012).
- MDPI. (2022). Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines.
- PubChem. (n.d.). 3-Fluoro-4-methoxybenzoyl chloride.
- Google Patents. (2005). US6844468B2 - Process for preparing substituted benzoyl chlorides.
- ResearchGate. (2012).
- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
- Fisher Scientific. (2009).
- Sigma-Aldrich. (n.d.). 4-Methoxybenzoyl chloride.
- Journal of the American Chemical Society. (2022). Photo- and Copper Dual-Catalyzed Z-Selective Chlorosulfonylation of Allenes for Tetrasubstituted Alkenes.
- The Royal Society of Chemistry. (2018). Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes.
- ResearchGate. (n.d.). a Infrared spectra of styrene, benzaldehyde, benzylamine, benzyl chloride.
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A Technical Guide to 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride: A Key Intermediate in Modern Drug Discovery
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a sophisticated chemical intermediate of significant interest in medicinal chemistry and organic synthesis. Structurally, this molecule combines a reactive benzoyl chloride moiety with a vanillic acid-derived scaffold, which is recognized as a privileged core in drug design.[1][2] The strategic incorporation of a 2-chloro-6-fluorobenzyl group introduces specific steric and electronic properties crucial for modulating biological activity and pharmacokinetic profiles. This document details the compound's molecular profile, physicochemical characteristics, a validated synthetic pathway, and its core reactivity. Furthermore, it explores the strategic rationale for its use in drug discovery programs, supported by detailed experimental protocols and safety guidelines, positioning it as a valuable building block for developing novel therapeutic agents.
Molecular Profile and Physicochemical Characteristics
A thorough understanding of a compound's physical and chemical properties is foundational to its effective application in a research and development setting. This section outlines the key identifiers and characteristics of this compound.
Chemical Identity
| Identifier | Value |
| IUPAC Name | 4-[(2-chloro-6-fluorophenyl)methoxy]-3-methoxybenzoyl chloride |
| CAS Number | 1160260-59-2 |
| Molecular Formula | C₁₅H₁₁Cl₂FO₃ |
| Molecular Weight | 329.15 g/mol |
| InChI Key | BOLNYLJMKZGOJH-UHFFFAOYSA-N |
Structural Analysis
The molecule's structure is a composite of three key functional regions, each contributing to its overall reactivity and utility:
-
The Vanillic Acid Core: The 3-methoxy and 4-oxy substitution pattern on the benzoyl ring is derived from vanillic acid, a natural product derivative known for its favorable biological and safety profiles.[3][4] This scaffold is a common starting point for generating derivatives with a wide range of pharmacological activities.[2][5]
-
The Substituted Benzyl Moiety: The 2-chloro-6-fluorobenzyl group provides a combination of lipophilicity and metabolic stability. Halogenation is a proven strategy in drug design to enhance binding affinity to biological targets and improve drug-like properties.[6]
-
The Benzoyl Chloride Group: This highly electrophilic functional group is the primary reactive site of the molecule, allowing for efficient coupling with various nucleophiles to form stable amide or ester linkages.
Physicochemical & Stability Data
| Property | Value / Observation | Source |
| Predicted Melting Point | 98–102°C | |
| Solubility | Dichloromethane (45.2 mg/mL), Ethanol (8.7 mg/mL), Water (<0.1 mg/mL) | |
| Hydrolytic Sensitivity | Reacts vigorously with water and moisture to form the corresponding carboxylic acid and hydrochloric acid. | |
| Thermal Stability | Decomposition begins at approximately 220°C. | |
| Storage Conditions | Stable for over 6 months when stored under anhydrous conditions at –20°C. |
Summary of Spectroscopic Data
The following table summarizes key analytical data used for structural confirmation.
| Spectroscopy | Key Peaks / Shifts (δ) | Interpretation |
| ¹H NMR (400 MHz, CDCl₃) | 7.85 (d), 7.45–7.30 (m), 6.95 (s), 5.25 (s), 3.90 (s) | Confirms aromatic, benzylic ether, and methoxy protons. |
| ¹³C NMR (100 MHz, CDCl₃) | 168.5, 160.1, 132.8–115.2, 56.1 | Indicates carbonyl (acyl chloride), C-F, aromatic, and methoxy carbons. |
| IR Spectroscopy (cm⁻¹) | 1775, 1590, 1245 | Strong C=O stretch for acyl chloride, C=C aromatic, and C-O-C ether stretch. |
| Mass Spectrometry (ESI-MS) | m/z 329.0 [M]⁺, 293.1 [M–Cl]⁺, 154.0 | Molecular ion peak and key fragmentation patterns corresponding to the loss of the acyl chloride and the formation of the 2-chloro-6-fluorobenzyl ion. |
Synthesis and Safe Handling
The synthesis of this compound is a multi-step process requiring careful control of reaction conditions and adherence to strict safety protocols due to the reactive nature of the intermediates and the final product.
Recommended Synthetic Pathway
The logical and field-proven approach involves a two-step sequence starting from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid). This pathway is efficient and leverages well-understood, scalable reaction mechanisms.
Caption: Recommended two-step synthesis of the target compound.
Detailed Synthesis Protocol
Step 1: Williamson Ether Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic Acid
This protocol describes the formation of the crucial ether linkage. The choice of a polar aprotic solvent like DMF facilitates the Sₙ2 reaction by solvating the potassium cation without interfering with the nucleophilicity of the phenoxide.
-
Materials: 4-hydroxy-3-methoxybenzoic acid, 2-chloro-6-fluorobenzyl chloride, anhydrous potassium carbonate (K₂CO₃), and dimethylformamide (DMF).
-
Procedure:
-
To a solution of 4-hydroxy-3-methoxybenzoic acid (1.0 eq) in DMF, add anhydrous potassium carbonate (2.5 eq).
-
Stir the resulting suspension at room temperature for 30 minutes to ensure complete formation of the potassium phenoxide.
-
Slowly add a solution of 2-chloro-6-fluorobenzyl chloride (1.1 eq) in DMF to the reaction mixture.
-
Heat the mixture to 60-70°C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Acidify the aqueous solution with 2N HCl to a pH of ~2, which will precipitate the carboxylic acid product.
-
Filter the precipitate, wash thoroughly with water to remove inorganic salts, and dry under vacuum to yield the intermediate acid.
-
Step 2: Conversion to this compound
This step converts the stable carboxylic acid into the highly reactive acyl chloride, making it ready for subsequent coupling reactions. Thionyl chloride is an excellent reagent for this purpose as the byproducts (SO₂ and HCl) are gaseous and easily removed.[7]
-
Materials: 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, thionyl chloride (SOCl₂), and a catalytic amount of DMF.
-
Procedure:
-
Suspend the carboxylic acid intermediate (1.0 eq) in an excess of thionyl chloride (5-10 eq).
-
Add a few drops of DMF to catalyze the reaction.
-
Heat the mixture to reflux (approximately 75-80°C) for 2-3 hours under a calcium chloride drying tube or an inert atmosphere to exclude moisture. The solid should fully dissolve as it converts to the acyl chloride.
-
After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure.
-
The resulting crude oil or solid is the target benzoyl chloride, which can be used directly in the next step or purified further if necessary.
-
Safety and Handling Protocols
Due to its reactivity, this compound and its synthetic precursors must be handled with care.
-
Corrosivity: As an acyl chloride, the compound is corrosive and causes severe skin burns and eye damage.[8][9]
-
Moisture Sensitivity: It reacts with water, including atmospheric moisture, to release corrosive and toxic hydrogen chloride (HCl) gas.[10][11] All handling must be performed in a well-ventilated fume hood under anhydrous conditions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, a face shield, and a lab coat.[9][12]
-
Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and well-ventilated area away from water, alcohols, and bases.[12][13]
-
Spill & Disposal: Neutralize small spills with sodium bicarbonate. Absorb with an inert material and dispose of as hazardous chemical waste according to local regulations.[9][11]
Reactivity and Mechanistic Pathways
The synthetic utility of this compound is defined by the electrophilic nature of the benzoyl chloride functional group.
Core Reactivity: Nucleophilic Acyl Substitution
The primary reaction mechanism is nucleophilic acyl substitution. A nucleophile (e.g., an amine or alcohol) attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion—an excellent leaving group—to form the final acylated product.
Caption: General mechanism of nucleophilic acyl substitution.
Key Reactions and Applications
-
Amide Formation: This is arguably the most critical reaction in drug discovery. Reacting the benzoyl chloride with primary or secondary amines in the presence of a non-nucleophilic base (like triethylamine or pyridine) yields highly stable amides. This reaction is fundamental to creating libraries of compounds for structure-activity relationship (SAR) studies.[13][14]
-
Ester Formation: Reaction with alcohols or phenols produces esters. While also useful, ester linkages are generally more susceptible to hydrolysis in vivo than amides, making them more suitable for applications like prodrugs.[13]
-
Hydrolysis: As previously noted, this is the primary degradation pathway and a critical consideration during synthesis, workup, and storage. The compound will readily convert to its corresponding carboxylic acid in the presence of water.
Application in Drug Discovery: A Workflow Example
To illustrate its utility, this section outlines a workflow for using the title compound to synthesize a potential anticancer agent, inspired by research on tubulin polymerization inhibitors.[15]
Case Study: Synthesis of a Novel Benzoyl Thiazole Amide
Many potent tubulin inhibitors feature a core structure where aromatic rings are linked by an amide bond.[15] Our title compound serves as the "A-B ring" precursor, which can be coupled with a substituted aminothiazole "C-ring" to generate a novel therapeutic candidate.
Experimental Workflow for Amide Coupling
Caption: A typical workflow for amide bond formation.
Step-by-Step Protocol for Amide Coupling
This protocol provides a self-validating system where progress can be checked at each stage.
-
Materials: this compound, a suitable aminothiazole derivative, triethylamine (TEA), and anhydrous dichloromethane (DCM).
-
Procedure:
-
In a flame-dried round-bottom flask under an argon atmosphere, dissolve the aminothiazole (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, dissolve this compound (1.05 eq) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the stirring aminothiazole solution over 15-20 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, or until TLC/LC-MS analysis indicates the consumption of the limiting starting material.
-
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final amide product.
-
Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Conclusion
This compound is a high-value, strategically designed chemical intermediate. Its key characteristics—a reactive acylating handle, a privileged vanillic acid core, and functionally important halogen substituents—make it an exceptionally versatile tool for medicinal chemists. The synthetic pathways and reaction protocols detailed in this guide are robust and scalable, enabling the efficient generation of novel molecular entities for drug discovery programs targeting a wide range of diseases, including cancer.[3][15] Proper adherence to the outlined safety and handling procedures is essential for its effective and safe utilization in the laboratory.
References
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Benchchem. 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
-
ACS Publications. Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity | ACS Omega.
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National Institutes of Health (NIH). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity.
-
MDPI. Vanillin and Its Derivatives: A Critical Review of Their Anti-Inflammatory, Anti-Infective, Wound-Healing, Neuroprotective, and Anti-Cancer Health-Promoting Benefits.
-
PubMed. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections.
-
ResearchGate. (PDF) Synthesis and Antibacterial Activity of Novel Vanillic Acid Hybrid Derivatives [Part II].
-
Benchchem. 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride.
-
NOAA. 4-METHOXYBENZOYL CHLORIDE - CAMEO Chemicals.
-
ECHEMI. 4-Methoxybenzoyl chloride SDS, 100-07-2 Safety Data Sheets.
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ChemicalBook. 4-Methoxybenzoyl chloride | 100-07-2.
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Sigma-Aldrich. SAFETY DATA SHEET.
-
Fisher Scientific. SAFETY DATA SHEET.
-
TCI Chemicals. SAFETY DATA SHEET.
-
Angene Chemical. Safety Data Sheet.
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Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.
-
Benchchem. This compound.
-
National Institutes of Health (NIH). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships.
-
PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.
-
Benchchem. Application Notes and Protocols for the Synthetic Use of 3-Chloro-4-fluoroaniline.
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- 5. Unleashing the potential of vanillic acid: A new twist on nature's recipe to fight inflammation and circumvent azole-resistant fungal infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
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Methodological & Application
Application Notes & Protocols for the Synthesis of Novel Amides using 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the utilization of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride as a pivotal reagent for the synthesis of diverse amide libraries. The structural complexity of this acyl chloride, featuring a halogenated benzyl ether moiety, makes it a valuable building block for creating novel chemical entities with potential applications in pharmaceuticals and agrochemicals.[1][2][3][4] This guide elucidates the underlying chemical principles, provides detailed, field-proven protocols for both the preparation of the title reagent and its subsequent use in amide coupling reactions, and offers insights into reaction optimization and troubleshooting.
Introduction and Scientific Context
The amide bond is a cornerstone of modern chemical and pharmaceutical sciences, forming the backbone of peptides and proteins and appearing in a vast number of top-selling pharmaceuticals.[5] The synthesis of amides via the acylation of amines with activated carboxylic acid derivatives, such as acyl chlorides, remains one of the most robust and widely employed methods in organic synthesis.[][7] This reaction, often conducted under Schotten-Baumann conditions, is characterized by high efficiency and broad functional group tolerance.[8][9]
This compound is a highly functionalized acylating agent. Its key attributes include:
-
A highly reactive acyl chloride group: This ensures efficient reaction with a wide range of primary and secondary amines to form the corresponding amides.[8]
-
A substituted benzyl ether moiety: The 2-chloro-6-fluoro substitution pattern introduces specific steric and electronic properties that can be leveraged to modulate the biological activity and pharmacokinetic profiles of the resulting amide derivatives. Halogenated motifs are prevalent in modern drug discovery.[10][11]
-
A methoxy-substituted phenyl ring: This group can influence the conformation and binding properties of the final molecule.
The amides synthesized from this reagent are of significant interest for screening in drug discovery programs, including the development of novel antiviral agents, M₁ receptor antagonists, and insecticides.[1][3][12] This application note serves as a practical resource to empower researchers to effectively utilize this versatile chemical tool.
Reaction Mechanism and Chemical Principles
The formation of an amide from this compound and an amine proceeds via a nucleophilic acyl substitution mechanism. This is a fundamental reaction in organic chemistry where a nucleophile (the amine) attacks the electrophilic carbonyl carbon of the acyl chloride.[13]
The key steps are:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the acyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.
-
Leaving Group Departure: The tetrahedral intermediate is unstable. The lone pair on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as a leaving group. Chloride is an excellent leaving group, which makes this step highly favorable.
-
Deprotonation: The resulting protonated amide is then deprotonated by a base present in the reaction mixture (e.g., triethylamine, pyridine, or even a second equivalent of the reactant amine). This step neutralizes the product and also removes the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[][8]
The overall transformation is typically rapid and exothermic.[]
Experimental Protocols
Synthesis of this compound
This reagent is typically prepared in a two-step sequence from commercially available 4-hydroxy-3-methoxybenzoic acid (vanillic acid).
Sources
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Introduction: The Strategic Role of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride in Synthesis
An Application Guide to Esterification Reactions with 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
In the landscape of modern drug discovery and materials science, the precise installation of complex molecular fragments is paramount. This compound is a highly functionalized acyl chloride designed for this purpose. Its structure is not arbitrary; it is a sophisticated building block intended to introduce a multi-substituted aromatic system. This particular moiety is reminiscent of structures found in potent therapeutic agents, such as kinase inhibitors, where the specific arrangement of chloro, fluoro, and methoxy groups can be critical for achieving high-affinity binding to biological targets. The synthesis of the drug Bosutinib, for example, originates from a similar 3-methoxy-4-hydroxybenzoic acid core, highlighting the pharmaceutical relevance of this structural framework[1].
Acyl chlorides are among the most reactive carboxylic acid derivatives, making them ideal reagents for esterification, particularly with sterically hindered or electronically deactivated alcohols where milder methods may fail[2][3]. The reaction proceeds rapidly and often quantitatively at low temperatures. This application note provides a comprehensive guide to the esterification of various alcohols using this compound, detailing the underlying mechanism, a robust general protocol, optimization strategies, and troubleshooting advice for researchers in organic synthesis and medicinal chemistry.
The Reaction: A Nucleophilic Acyl Substitution Mechanism
The esterification of an alcohol with an acyl chloride is a classic example of a nucleophilic acyl substitution reaction. The high reactivity of the acyl chloride is driven by the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic.
The process unfolds in two primary stages:
-
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic carbonyl carbon of the acyl chloride. This leads to the formation of a transient, high-energy tetrahedral intermediate.
-
Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond. This is accompanied by the expulsion of the chloride ion, an excellent leaving group. A proton is subsequently lost from the oxonium ion, typically neutralized by a non-nucleophilic base added to the reaction mixture.
The use of a base, such as pyridine or triethylamine (TEA), is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the alcohol nucleophile and avoids potential acid-catalyzed side reactions, driving the equilibrium towards the final ester product.
Caption: Nucleophilic acyl substitution mechanism for esterification.
Core Protocol: Synthesis of Esters
This protocol provides a general and reliable method for the esterification of primary and secondary alcohols. It is essential that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the highly moisture-sensitive acyl chloride.[4]
Materials and Reagents
-
This compound
-
Alcohol (substrate, 1.0 equivalent)
-
Anhydrous Pyridine or Triethylamine (TEA) (1.2 - 1.5 equivalents)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (Saturated Aqueous NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
-
Inert gas supply (Nitrogen or Argon)
Step-by-Step Experimental Procedure
-
Reaction Setup: Assemble a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere.
-
Reagent Preparation: In the flask, dissolve the alcohol (1.0 eq.) and the base (e.g., TEA, 1.2 eq.) in anhydrous DCM. Cool the solution to 0 °C using an ice bath.
-
Causality Insight: Cooling the reaction is critical to control the exothermic nature of the acylation, minimizing the formation of potential side products.
-
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq.) in a separate portion of anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the cooled, stirring alcohol solution over 15-30 minutes.
-
Causality Insight: A slow, dropwise addition ensures the reaction rate is controlled and prevents localized heating. A slight excess of the acyl chloride ensures full conversion of the potentially more valuable alcohol substrate.
-
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting alcohol is consumed.
-
Work-up and Quenching: Once the reaction is complete, quench it by adding deionized water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer sequentially with 1 M HCl to remove the excess amine base (e.g., TEA·HCl).
-
Wash with saturated aqueous NaHCO₃ to neutralize any remaining HCl and hydrolyze any unreacted acyl chloride.[5]
-
Wash with brine to remove residual water from the organic layer.
-
-
Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude ester can be purified by standard techniques such as column chromatography on silica gel or recrystallization to yield the final product.[5]
Caption: A generalized workflow for ester synthesis and purification.
Optimization and Troubleshooting
While the general protocol is robust, certain substrates may require optimization for maximal yield and purity. The following tables summarize key parameters and common issues.
Table 1: Reaction Parameter Optimization
| Parameter | Options | Rationale & Considerations |
| Solvent | DCM, THF, Diethyl Ether, Toluene | DCM is often ideal for its inertness and ease of removal. THF is a good alternative but must be rigorously dried.[4] |
| Base | Pyridine, Triethylamine (TEA), DIPEA | TEA is a common choice. For acid-sensitive substrates, a bulkier, less nucleophilic base like Diisopropylethylamine (DIPEA) may be preferred. Pyridine can sometimes act as a nucleophilic catalyst. |
| Temperature | 0 °C to Room Temperature (RT) | Most reactions proceed quickly at 0 °C to RT. For less reactive alcohols, gentle heating (40-50 °C) may be required, but this can increase side product formation. |
| Stoichiometry | 1.05 - 1.2 eq. of Acyl Chloride | A slight excess of the acyl chloride is standard. If the acyl chloride is more precious, a slight excess of the alcohol and base can be used instead. |
Table 2: Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Poor quality (wet) solvent or reagents.3. Insufficiently reactive alcohol. | 1. Use fresh or newly prepared acyl chloride.2. Ensure all solvents and reagents are anhydrous.3. Increase reaction temperature; consider adding a catalytic amount of DMAP (4-Dimethylaminopyridine). |
| Reaction Stalls | 1. Insufficient base to neutralize all generated HCl.2. Steric hindrance around the alcohol. | 1. Add an additional portion of base (0.2-0.3 eq.).2. Increase reaction time and/or temperature. Switch to a less hindered base if applicable. |
| Formation of Side Products | 1. Reaction temperature too high.2. Base (e.g., pyridine) acting as a nucleophile.3. Self-condensation or other side reactions. | 1. Maintain the reaction at 0 °C for a longer period before warming.2. Use a non-nucleophilic base like TEA or DIPEA.3. Ensure slow, controlled addition of the acyl chloride. |
Safety Precautions
This compound is a reactive acyl chloride and should be handled with care in a well-ventilated chemical fume hood. It is corrosive and moisture-sensitive, reacting with water to release corrosive HCl gas.[3] Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
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Esterification - alcohols and carboxylic acids. Chemguide. Available at: [Link]
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What Is The Role Of A Catalyst In The Esterification Process? Chemistry For Everyone. Available at: [Link]
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Researches on the Influence of Catalytic Agents in Ester Formation. The Esterification of Benzoic Acid with Certain Chlorides. ProQuest. Available at: [Link]
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Ester synthesis by esterification. Organic Chemistry Portal. Available at: [Link]
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Benzoyl chloride, 4-pentyl-. Organic Syntheses Procedure. Available at: [Link]
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Preparation of Esters. Chemistry LibreTexts. Available at: [Link]
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Fisher Esterification, Reflux, Isolation and Purification of Esters. Science Ready. Available at: [Link]
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A-level Chemistry Specification. AQA. Available at: [Link]
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Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal. Available at: [Link]
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Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. National Institutes of Health (NIH). Available at: [Link]
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Synthesis and pharmacological evaluation of new 4-2-(7-heterocyclemethoxynaftalen-2-ylmethoxy)ethylbenzoic acids as LTD(4). PubMed. Available at: [Link]
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4-Cyano-2-methoxybenzenesulfonyl Chloride. UCL Discovery. Available at: [Link]
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3-Fluoro-4-methoxybenzoyl chloride. PubChem. Available at: [Link]
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Application Notes and Protocols for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride as an Acylating Agent
Abstract
This technical guide provides a comprehensive overview of 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a specialized acylating agent for advanced organic synthesis. We delve into its synthesis, physicochemical properties, and mechanistic considerations. Detailed, field-proven protocols for its application in the acylation of nucleophiles, such as amines and phenols, are presented. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to employ this reagent for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and bioactive compounds.
Introduction: A Strategically Designed Acylating Agent
In the landscape of drug discovery and fine chemical synthesis, the amide and ester moieties are fundamental linkages. The choice of acylating agent is paramount, dictating not only reaction efficiency but also introducing key structural motifs that can modulate a molecule's biological activity, metabolic stability, and pharmacokinetic profile.
This compound is a sophisticated acylating agent designed for this purpose. Its structure is not arbitrary; each substituent is placed to confer specific properties:
-
The Acyl Chloride: This functional group is a highly reactive electrophile, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles (amines, alcohols, thiols) to form stable covalent bonds.
-
3-Methoxy Group: This electron-donating group can modulate the electronic properties of the benzoyl ring and often enhances solubility in common organic solvents.[1]
-
4-(2-Chloro-6-fluorobenzyl)oxy Group: This bulky, lipophilic ether moiety is a critical pharmacophore. The halogen substituents (chlorine and fluorine) are known to increase metabolic stability by blocking potential sites of oxidation by cytochrome P450 enzymes.[1] This makes the entire fragment a desirable building block for introducing drug-like properties into a target molecule.
This guide will provide the necessary protocols and scientific rationale to effectively utilize this powerful synthetic tool.
Physicochemical & Safety Data
Handling acyl chlorides requires strict adherence to safety protocols due to their reactivity, particularly with moisture. The data presented below is a combination of reported values for the title compound and established data for structurally analogous compounds.
| Property | Value / Information | Source / Comment |
| Chemical Name | This compound | IUPAC Nomenclature |
| Molecular Formula | C₁₅H₁₁Cl₂FO₃ | [1] |
| Molecular Weight | 329.15 g/mol | |
| Appearance | Expected to be a crystalline solid or oil | Analogy to 4-methoxybenzoyl chloride[2][3] |
| Melting Point | Not explicitly reported. Similar compounds like 4-methoxybenzoyl chloride melt at ~22-23 °C.[2][3] | |
| Boiling Point | High boiling point; likely decomposes upon atmospheric distillation. | Analogy to related benzoyl chlorides |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, DMF, Toluene).[1] | Reacts with protic solvents (water, alcohols). |
| Hazard Class | Corrosive (Class 8) | Based on acyl chloride functionality |
| Safety Precautions | Moisture Sensitive. Reacts exothermically with water to release HCl gas.[4] Store under inert gas (Argon or Nitrogen). Handle in a fume hood wearing appropriate PPE (gloves, safety glasses, lab coat).[5] |
Synthesis of the Acylating Agent
The preparation of this compound is a robust two-step process commencing from commercially available starting materials. Understanding its synthesis is crucial for ensuring reagent quality and purity.
Workflow for Reagent Synthesis
Caption: Synthesis workflow for the title acylating agent.
Protocol 3.1: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic Acid (Intermediate)
This procedure outlines the O-alkylation of vanillic acid.
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (vanillic acid, 1.0 eq.), potassium carbonate (K₂CO₃, 2.0-2.5 eq.), and anhydrous dimethylformamide (DMF).
-
Reagent Addition: Add 2-chloro-6-fluorobenzyl chloride (1.0-1.1 eq.) to the stirred suspension.
-
Reaction: Heat the mixture to 80–100 °C and maintain for 8–12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting vanillic acid is consumed.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a beaker of cold water. Acidify the aqueous mixture with 1 M HCl until the pH is ~2-3, which will precipitate the product.
-
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with water to remove salts, and dry under vacuum. A typical yield for this step is 70-85%.[1]
Protocol 3.2: Synthesis of this compound
This procedure converts the carboxylic acid intermediate to the final acyl chloride.
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), suspend the 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq.) in anhydrous toluene or dichloromethane (DCM). Add a catalytic amount of DMF (1-2 drops).
-
Reagent Addition: Add thionyl chloride (SOCl₂, 1.5-2.0 eq.) dropwise to the suspension at room temperature.[6][7]
-
Reaction: After the addition is complete, heat the mixture to reflux. The solid should dissolve as the reaction proceeds. Maintain reflux until the evolution of gas (SO₂ and HCl) ceases (typically 2-4 hours).
-
Isolation: Cool the mixture to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude acyl chloride is often used directly in the next step without further purification.
Application in Acylation Reactions: Mechanistic Insight
The utility of this compound lies in the classic nucleophilic acyl substitution mechanism. The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by a nucleophile (e.g., the lone pair of an amine or an alcohol). This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group and forming the final acylated product.[8]
Caption: General mechanism of nucleophilic acyl substitution.
A base is almost always required to neutralize the HCl byproduct, which would otherwise protonate the nucleophile, rendering it inactive.[9] The choice of base and solvent system defines the specific protocol.
Experimental Protocols: Acylation of Nucleophiles
The following protocols are representative procedures for the N-acylation of an aniline and the O-acylation of a phenol. They are based on well-established methods like the Schotten-Baumann reaction and can be adapted for various substrates.[8]
Protocol 5.1: N-Acylation of an Aniline Derivative (Schotten-Baumann Conditions)
This protocol is robust and effective for acylating primary and secondary amines in a biphasic system.
Materials & Reagents:
-
Aniline derivative (e.g., Aniline, 1.0 eq.)
-
This compound (1.05 eq.)
-
10% Aqueous Sodium Hydroxide (NaOH) solution
-
Dichloromethane (DCM) or Diethyl Ether
-
Standard laboratory glassware, separatory funnel, magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask, dissolve the aniline derivative (1.0 eq.) in DCM.
-
Base Addition: Add 10% aqueous NaOH solution (2.0-3.0 eq.) to the flask. Begin vigorous stirring to create an emulsion.
-
Acylation: In a separate flask, dissolve this compound (1.05 eq.) in a small amount of DCM. Add this solution dropwise to the vigorously stirred biphasic mixture over 20-30 minutes.
-
Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor completion by TLC, observing the consumption of the aniline starting material.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude amide product.
-
Purification: The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel.
Protocol 5.2: O-Acylation of a Phenol (Anhydrous Conditions)
This protocol is suitable for acylating alcohols and phenols, particularly when the substrate may be sensitive to aqueous base.
Materials & Reagents:
-
Phenolic compound (e.g., 4-aminophenol, 1.0 eq.)
-
This compound (1.1 eq.)
-
Anhydrous Pyridine or Triethylamine (Et₃N, 1.5 eq.)
-
Anhydrous Dichloromethane (DCM)
-
Standard flame-dried glassware, inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Setup: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve the phenol (1.0 eq.) in anhydrous DCM.
-
Cooling & Base: Cool the solution to 0 °C using an ice bath. Add the anhydrous base (e.g., pyridine, 1.5 eq.) dropwise.
-
Acylation: In a separate flask, dissolve this compound (1.1 eq.) in anhydrous DCM. Add this solution dropwise to the stirred phenol solution at 0 °C over 15-20 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC.
-
Work-up: Quench the reaction by adding cold, dilute aqueous HCl. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude ester product by column chromatography on silica gel.
Conclusion and Future Outlook
This compound is a highly effective and strategically designed acylating agent. Its utility extends beyond simple amide or ester formation; it serves as a vehicle for introducing a complex, metabolically robust benzyl ether fragment that is of significant interest in modern medicinal chemistry. The protocols provided herein offer a reliable foundation for researchers to incorporate this valuable building block into their synthetic programs, paving the way for the discovery and development of novel therapeutic agents and functional materials.
References
- Benchchem. (2025). Application Notes and Protocols for the Schotten-Baumann Reaction with 3,4,5-Trimethoxybenzoyl Chloride.
- Benchchem. (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
-
Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure. Retrieved from [Link]
-
Quora. (2020, July 2). What is the Schottan-Baumann reaction?. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines.
- Benchchem. (n.d.). This compound.
- Benchchem. (2025). A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides.
- Tran, P. H., et al. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones.
-
Organic Syntheses. (n.d.). Synthesis of Phenols from Benzoic Acids. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Other Reactions of Phenol. Retrieved from [Link]
- Benchchem. (2025). Application Notes and Protocols for the Acylation of Phenols using 3-Hydroxy-4-methoxybenzoyl chloride.
-
CHEMSOLVE.NET. (2020, January 1). Schotten Baumann reaction-mechanism-application-Schotten Baumann reaction-phenol-aniline. Retrieved from [Link]
- Smajlagić, A., et al. (2022, September 29). Synthesis and Characterization of Fe(III)–Ion with N-(4-Hydroxyphenyl) Acetamide. Open Access Journals.
- Thermo Fisher Scientific. (n.d.). 4-Methoxybenzoyl chloride - SAFETY DATA SHEET.
-
Taylor & Francis Online. (n.d.). 4 aminobenzoic acid – Knowledge and References. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Benzoyl chloride, 4-methoxy-. NIST Chemistry WebBook. Retrieved from [Link]
-
Clark, J. (n.d.). converting carboxylic acids into acyl (acid) chlorides. Chemguide. Retrieved from [Link]
- U.S. Patent No. US9725409B2. (n.d.). Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
-
PubMed. (n.d.). Synthesis of gefitinib from methyl 3-hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
MDPI. (n.d.). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Practical Synthesis of 3-Chloro-4-(3-fluorobenzyloxy) aniline. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Retrieved from [Link]
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protocol for nucleophilic substitution with 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
An In-Depth Guide to Nucleophilic Substitution Reactions with 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Introduction: Unlocking Synthetic Versatility
In the landscape of modern organic synthesis and drug development, the ability to efficiently construct complex molecular architectures is paramount. This compound stands as a key intermediate, prized for its versatile reactivity. Its structure, featuring a highly reactive acyl chloride functional group, allows for the facile introduction of a substituted benzoyl moiety into a wide range of molecules. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this reagent in nucleophilic substitution reactions.
The core reactivity of this compound lies in the electrophilic nature of the carbonyl carbon, which is readily attacked by nucleophiles. The chloride ion is an excellent leaving group, facilitating an "addition-elimination" pathway known as nucleophilic acyl substitution.[1][2] This process is the cornerstone for synthesizing a diverse array of derivatives, including amides, esters, and ketones, which are fundamental building blocks in medicinal chemistry and materials science. The substituents on the aromatic rings—the electron-withdrawing chloro and fluoro groups on the benzyl moiety and the electron-donating methoxy group on the benzoyl ring—fine-tune the compound's electronic properties and subsequent reactivity.
This guide offers a blend of theoretical principles, field-proven protocols, and critical safety information to ensure successful and safe execution of these powerful transformations.
Mechanistic Underpinnings: The Addition-Elimination Pathway
Nucleophilic acyl substitution is a two-step mechanism.[1][2] It is fundamentally different from the single-step SN2 reaction.[2]
-
Nucleophilic Addition: The reaction initiates with the attack of a nucleophile (e.g., an alcohol, amine, or carbanion) on the electrophilic carbonyl carbon of the benzoyl chloride. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetrahedral intermediate.[3]
-
Elimination of the Leaving Group: The tetrahedral intermediate is transient. The lone pair of electrons on the oxygen atom reforms the C=O double bond, and in the process, the chloride ion is expelled as the leaving group. Chloride is a very weak base, making it an excellent leaving group and driving the reaction forward.[4]
The overall result is the substitution of the chloride with the incoming nucleophile.[1] When neutral nucleophiles like alcohols or amines are used, a weak base is typically added to neutralize the HCl byproduct generated during the reaction.[3]
Caption: General mechanism of nucleophilic acyl substitution.
Critical Safety and Handling Protocols
Acyl chlorides are hazardous reagents that demand rigorous safety precautions. Their vapors are lachrymatory (tear-inducing) and corrosive to the respiratory tract, skin, and eyes.[5] Reaction with water, including atmospheric moisture, is rapid and exothermic, releasing corrosive hydrogen chloride (HCl) gas.[6]
Mandatory Safety Measures:
-
Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-retardant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).
-
Ventilation: All manipulations involving this compound must be conducted in a certified chemical fume hood with a tested and reliable airflow.[7]
-
Inert Atmosphere: Due to its moisture sensitivity, handle the reagent under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis.[7]
-
Emergency Preparedness: Ensure an emergency eyewash station and safety shower are immediately accessible.[7] Have a neutralizing agent for acid spills (e.g., sodium bicarbonate) readily available.
Quenching and Disposal:
-
Unused or excess acyl chloride must be quenched carefully. Slowly add the reagent to a stirred, cold (ice bath) solution of a weak base, such as sodium bicarbonate, or an alcohol like isopropanol. Never quench with water alone , as the reaction can be violent.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
General Experimental Protocol for Nucleophilic Acyl Substitution
This protocol provides a robust framework for reacting this compound with various nucleophiles.
Materials and Equipment:
-
Reagents: this compound, nucleophile (e.g., primary/secondary amine, alcohol), anhydrous base (e.g., triethylamine (TEA), pyridine, or N,N-diisopropylethylamine (DIPEA)).
-
Solvents: Anhydrous aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile.
-
Glassware: Oven-dried round-bottom flasks, dropping funnel, condenser, and magnetic stir bars.
-
Atmosphere: Nitrogen or argon gas supply with a manifold or balloon setup.
-
Monitoring: Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F254), developing chamber, and UV lamp.
-
Workup: Separatory funnel, 1 M HCl, saturated NaHCO₃ solution, brine, and anhydrous drying agent (Na₂SO₄ or MgSO₄).
-
Purification: Rotary evaporator, column chromatography supplies (silica gel, solvents), or recrystallization solvents.
Step-by-Step Methodology:
-
Reaction Setup:
-
Assemble the oven-dried glassware and purge with an inert gas (N₂ or Ar).
-
In a round-bottom flask, dissolve the nucleophile (1.0 equivalent) and the anhydrous base (1.2-1.5 equivalents) in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Reagent Addition:
-
In a separate flask, dissolve this compound (1.1 equivalents) in the anhydrous solvent.
-
Transfer this solution to a dropping funnel.
-
Add the acyl chloride solution dropwise to the stirred nucleophile solution at 0 °C over 15-30 minutes. A precipitate, typically the hydrochloride salt of the base, may form.
-
-
Reaction Progress:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction's progress by TLC until the limiting reagent is consumed.
-
-
Aqueous Workup:
-
Once the reaction is complete, quench it by adding deionized water or 1 M HCl.
-
Transfer the mixture to a separatory funnel. If using a water-miscible solvent like THF, add a water-immiscible solvent like ethyl acetate or DCM to extract the product.
-
Wash the organic layer sequentially with:
-
1 M HCl (to remove excess base).
-
Saturated NaHCO₃ solution (to remove any remaining acid).
-
Brine (to remove residual water).
-
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by either silica gel column chromatography or recrystallization to yield the pure substituted product.
-
Caption: General experimental workflow for nucleophilic substitution.
Specific Application Protocols
Protocol 1: Synthesis of an Amide
Reaction of this compound with Benzylamine.
| Parameter | Value | Notes |
| Nucleophile | Benzylamine | 1.0 eq. |
| Base | Triethylamine (TEA) | 1.5 eq. |
| Solvent | Anhydrous DCM | ~0.2 M concentration |
| Temperature | 0 °C to Room Temp. | Control initial exotherm |
| Reaction Time | 2-4 hours | Monitor by TLC |
| Workup | Standard (1M HCl, NaHCO₃, Brine) | Removes TEA·HCl salt |
| Purification | Column Chromatography | Eluent: Hexanes/Ethyl Acetate |
| Expected Product | N-Benzyl-4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzamide | - |
Protocol 2: Synthesis of an Ester
Reaction of this compound with Ethanol.
| Parameter | Value | Notes |
| Nucleophile | Ethanol | 1.5 eq. |
| Base | Pyridine | 1.5 eq. |
| Solvent | Anhydrous THF | ~0.2 M concentration |
| Temperature | 0 °C to Room Temp. | Pyridine acts as both base and catalyst |
| Reaction Time | 4-8 hours | Esterifications can be slower than amidations |
| Workup | Standard (1M HCl, NaHCO₃, Brine) | Removes Pyridine·HCl salt |
| Purification | Column Chromatography | Eluent: Hexanes/Ethyl Acetate |
| Expected Product | Ethyl 4-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxybenzoate | - |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive acyl chloride (hydrolyzed).2. Wet reagents or solvent.3. Insufficient base. | 1. Use fresh or newly purchased acyl chloride.2. Ensure all glassware is oven-dried and solvents are anhydrous.3. Use at least 1.2 equivalents of base. |
| Incomplete Reaction | 1. Insufficient reaction time or temperature.2. Sterically hindered nucleophile. | 1. Allow the reaction to stir longer or gently heat if stable.2. For hindered nucleophiles, consider a stronger base or a more forcing solvent/temperature. |
| Multiple Spots on TLC | 1. Side reactions due to excess heat.2. Hydrolysis of the product or starting material. | 1. Maintain cooling during addition and control the reaction temperature.2. Re-verify anhydrous conditions. Purify carefully via column chromatography. |
Conclusion
This compound is a powerful and versatile building block for synthetic chemistry. By understanding the principles of nucleophilic acyl substitution and adhering to meticulous experimental and safety protocols, researchers can effectively utilize this reagent to construct a wide array of valuable ester and amide derivatives. The guidelines presented in this document provide a solid foundation for achieving successful, reproducible, and safe synthetic outcomes.
References
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). [Link]
-
Wikipedia. Nucleophile. [Link]
-
PubChem. 3-Fluoro-4-methoxybenzoyl chloride. [Link]
-
Chad's Prep. (2021). 20.3 The Mechanisms of Nucleophilic Acyl Substitution. [Link]
-
Ataman Kimya. BENZOYL CHLORIDE. [Link]
-
BYJU'S. Nucleophilic Acyl Substitution. [Link]
-
Chemistry LibreTexts. (2023). 4.5: Nucleophilic acyl substitution reactions. [Link]
-
MDPI. (2015). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]
-
Chemistry LibreTexts. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]
-
The Organic Chemistry Tutor. (2017). Nucleophilic Acyl Substitution Reaction Mechanism. [Link]
-
Chemistry LibreTexts. (2019). 13.1.1: "Nucleophilic Acyl Substitution". [Link]
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-
Organic Chemistry Portal. Benzyl chloride synthesis by chlorination or substitution. [Link]
-
NIST. Benzoyl chloride, 4-methoxy-. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Acetyl chloride. [Link]
-
Yufeng. (2025). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling. [Link]
-
Wikipedia. Benzoyl chloride. [Link]
-
Reddit. (2024). Is nucleophilic substitution of a secondary Amine using benzoyl chloride possible?. [Link]
-
Patsnap. Preparation process of benzoyl chloride. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Acetyl Chloride. [Link]
-
The Organic Chemistry Tutor. (2023). Allylic and Benzylic Halides - SN1 and SN2 Reactions. [Link]
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Application Notes and Protocols for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride in Medicinal Chemistry
Introduction: A Versatile Building Block for Targeted Therapies
In the landscape of modern drug discovery, the strategic design and synthesis of small molecule inhibitors targeting specific biological pathways are paramount. 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a key intermediate, meticulously designed for the synthesis of a new generation of targeted therapeutics. Its unique structural features, including the electron-withdrawing chloro and fluoro substituents on the benzyl ring and the methoxy group on the benzoyl moiety, offer medicinal chemists a powerful tool to modulate the pharmacokinetic and pharmacodynamic properties of lead compounds. This document serves as a comprehensive guide for researchers, providing in-depth application notes and detailed protocols for the effective utilization of this versatile reagent in the synthesis of potent kinase inhibitors and other pharmacologically active agents. The inherent reactivity of the acyl chloride functional group makes it an excellent electrophile for reactions with a variety of nucleophiles, enabling the construction of diverse molecular scaffolds.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a reagent is fundamental to its successful application in synthesis. The following table summarizes the key properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₁₁Cl₂FO₃ | [Calculated] |
| Molecular Weight | 329.15 g/mol | [Calculated] |
| Appearance | White to off-white solid | [General observation for similar compounds] |
| Solubility | Soluble in aprotic organic solvents (e.g., DCM, THF, DMF) | [Inferred from reactivity] |
| Reactivity | Highly reactive towards nucleophiles; moisture sensitive | [General knowledge of acyl chlorides] |
Core Application: Synthesis of Potent Src Kinase Inhibitors
A primary application of this compound is in the synthesis of potent and selective protein kinase inhibitors, particularly those targeting the Src family of tyrosine kinases.[1][2][3][4] Src kinases are crucial regulators of cell growth, differentiation, and survival, and their aberrant activity is implicated in the progression of various cancers.[1][2] The 4-anilinoquinoline and 4-anilinobenzo[g]quinoline-3-carbonitrile scaffolds have emerged as privileged structures for potent Src inhibition.[1][3] The synthesis of these inhibitors often involves the coupling of a substituted aniline with a quinoline or benzo[g]quinoline core. This compound serves as a key precursor for the synthesis of the requisite substituted aniline.
The rationale behind the use of the 2-chloro-6-fluorobenzyl moiety lies in its ability to engage in specific interactions within the ATP-binding pocket of the kinase, potentially enhancing potency and selectivity. The strategic placement of halogen atoms can lead to favorable van der Waals interactions and the formation of halogen bonds, contributing to a lower IC₅₀ value.
Synthetic Workflow Overview
The overall synthetic strategy involves the preparation of a substituted aniline from this compound, followed by its coupling to a suitable heterocyclic core to yield the final kinase inhibitor.
Caption: Synthetic workflow from the benzoyl chloride to a Src kinase inhibitor.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key transformations involving this compound.
Protocol 1: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzamide
This protocol details the amidation of the title benzoyl chloride, a crucial first step in the synthesis of the corresponding aniline precursor.
Materials and Reagents:
-
This compound (1.0 eq.)
-
Ammonium hydroxide (28-30% aqueous solution, 5.0 eq.) or a primary amine (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve this compound (1.0 eq.) in anhydrous DCM (10 mL per mmol of benzoyl chloride).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Amine: Add the ammonium hydroxide solution (or primary amine) dropwise to the stirred solution of the benzoyl chloride over 15-20 minutes. The formation of a white precipitate is typically observed.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting benzoyl chloride is consumed.
-
Work-up:
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
The crude 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzamide can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
-
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous DCM is crucial as the benzoyl chloride is highly reactive with water, which would lead to the formation of the corresponding carboxylic acid as an undesired byproduct.
-
Ice Bath: The initial cooling of the reaction to 0 °C helps to control the exothermicity of the acylation reaction and minimize the formation of side products.
-
Aqueous Work-up: The washes with sodium bicarbonate and brine are performed to remove any unreacted starting materials, acidic byproducts (HCl), and water-soluble impurities.
Protocol 2: Acylation of an Aniline for Kinase Inhibitor Synthesis (General Procedure)
This protocol outlines the general procedure for the nucleophilic aromatic substitution (SNAr) reaction between the synthesized 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyaniline and a 4-chloroquinoline-3-carbonitrile core, a key step in the synthesis of the final Src kinase inhibitor.[5][6]
Materials and Reagents:
-
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyaniline (1.1 eq.)
-
Substituted 4-chloroquinoline-3-carbonitrile (1.0 eq.)
-
2-Propanol or other suitable high-boiling solvent
-
Concentrated hydrochloric acid (catalytic amount)
-
Standard laboratory glassware for reflux
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the substituted 4-chloroquinoline-3-carbonitrile (1.0 eq.), 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxyaniline (1.1 eq.), and 2-propanol.
-
Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid to the mixture.
-
Heating: Heat the reaction mixture to reflux and maintain for 12-24 hours.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Isolation of Product:
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution upon cooling. If so, collect the solid by vacuum filtration.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography.
-
Trustworthiness and Self-Validation:
The protocols described are based on well-established principles of organic chemistry. The progress of each reaction should be monitored by appropriate analytical techniques (TLC, LC-MS) to ensure the consumption of starting materials and the formation of the desired product. The identity and purity of the synthesized compounds must be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualization of Target Molecule Class
The following diagram illustrates the general structure of the 4-anilinoquinoline-3-carbonitrile class of Src kinase inhibitors, highlighting the contribution of the this compound-derived fragment.
Caption: Contribution of the precursor to the final inhibitor structure.
Note: The image in the DOT script is a placeholder and would need to be replaced with an actual chemical structure image for a complete visual representation.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-defined reactivity and unique substitution pattern provide a strategic advantage in the synthesis of targeted therapeutics, particularly potent kinase inhibitors. The protocols and application notes provided herein are intended to empower researchers to effectively utilize this reagent in their drug discovery endeavors, paving the way for the development of novel and effective medicines.
References
-
Boschelli, D. H., et al. (2005). 4-Anilino-7,8-dialkoxybenzo[g]quinoline-3-carbonitriles as Potent Src Kinase Inhibitors. Journal of Medicinal Chemistry, 48(18), 5909–5920. [Link]
-
Boschelli, D. H., et al. (2002). Substituted 4-anilino-7-phenyl-3-quinolinecarbonitriles as Src kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 12(20), 2989-2992. [Link]
-
Boschelli, D. H., et al. (2006). Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles. Journal of Medicinal Chemistry, 49(26), 7868–7876. [Link]
-
Ye, F., et al. (2005). Inhibition of Src Kinase Activity by 7-[(2,4-dichloro-5-methoxyphenyl)amino]-2-heteroaryl-thieno[3,2-b]pyridine-6-carbonitriles. Bioorganic & Medicinal Chemistry Letters, 15(21), 4681-4684. [Link]
-
Wissner, A., et al. (2003). 4-Anilino-3-quinolinecarbonitriles: An Emerging Class of Kinase Inhibitors. Current Opinion in Drug Discovery & Development, 6(4), 501-514. [Link]
-
Zhang, Y., et al. (2021). Design, synthesis and anticancer evaluation of new 4-anilinoquinoline-3-carbonitrile derivatives as dual EGFR/HER2 inhibitors and apoptosis inducers. Bioorganic Chemistry, 114, 105200. [Link]
-
Wissner, A., et al. (1999). 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors. Journal of Medicinal Chemistry, 42(25), 5037–5052. [Link]
-
Romero-Téllez, M. A., & Delgado, F. (2024). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 12, 1381389. [Link]
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- 5. 4-Anilino-6,7-dialkoxyquinoline-3-carbonitrile inhibitors of epidermal growth factor receptor kinase and their bioisosteric relationship to the 4-anilino-6,7-dialkoxyquinazoline inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Src kinase inhibitory activity of a series of 4-[(2,4-dichloro-5-methoxyphenyl)amino]-7-furyl-3-quinolinecarbonitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Bioactive Molecules Using 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Abstract: This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride as a versatile building block for the synthesis of novel bioactive molecules. The core of this reagent is an isovanillin-derived scaffold, a privileged structure known to be a key component in a multitude of pharmacologically active compounds.[1][2] The presence of a highly reactive benzoyl chloride functional group facilitates covalent modification, enabling the rapid generation of diverse chemical libraries, such as amides and esters.[3][4] Furthermore, the unique 2-chloro-6-fluorobenzyl moiety introduces specific steric and electronic properties that can be exploited to fine-tune molecular interactions with biological targets. These application notes detail the synthesis of the core reagent, provide robust protocols for library development, and outline essential safety and handling procedures.
Section 1: Reagent Profile: Physicochemical Properties and Critical Safety Protocols
The utility of this compound is predicated on its high reactivity, which also necessitates stringent handling and storage protocols. As an acyl chloride, it is highly susceptible to hydrolysis and can react vigorously with nucleophiles.[5][6]
Physicochemical Data
| Property | Value (Predicted/Typical) | Comments |
| Molecular Formula | C₁₅H₁₁Cl₂FO₃ | - |
| Molecular Weight | 329.15 g/mol | - |
| Appearance | Off-white to pale yellow solid | Typical for benzoyl chloride derivatives. |
| Boiling Point | > 200 °C (decomposes) | Acyl chlorides have lower boiling points than their parent carboxylic acids.[3] |
| Reactivity | Highly reactive with water, alcohols, amines, and strong bases.[4][7] | Fumes in moist air due to hydrolysis, releasing HCl.[7][8] |
| Solubility | Soluble in anhydrous aprotic solvents (DCM, THF, Dioxane, Toluene). | Insoluble and reactive in water and protic solvents. |
| Storage | Store at 2-8°C under an inert atmosphere (Argon or Nitrogen). | Must be stored in a tightly sealed container to prevent moisture ingress.[4][9] |
Mandatory Safety and Handling Protocols
Acyl chlorides are corrosive, toxic, and potent lachrymators.[3][5] Adherence to the following safety protocols is non-negotiable.
-
Personal Protective Equipment (PPE): Always handle the reagent inside a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a flame-retardant lab coat, and chemical splash goggles with a full-face shield.[9][10]
-
Moisture Control: All glassware must be oven- or flame-dried before use. Reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the benzoyl chloride.[6]
-
Quenching and Disposal: Never quench reactions with water directly if excess acyl chloride is present. A safer method is to slowly add the reaction mixture to a stirred, cold solution of a mild base like sodium bicarbonate or to a nucleophilic scavenger like isopropanol. All waste must be disposed of according to institutional and local regulations for hazardous chemical waste.
-
Spill Management: In case of a spill, evacuate the area. Neutralize small spills with an inert absorbent material like sand or vermiculite. Do not use combustible materials like paper towels.[10] For larger spills, contact your institution's environmental health and safety department.
Section 2: Rationale for a Privileged Scaffold in Drug Discovery
The molecular architecture of this compound is strategically designed. It is built upon a vanillin/isovanillin core, which is recognized as a "privileged scaffold" in medicinal chemistry.[2] These frameworks are capable of binding to multiple, diverse biological targets, and their derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[11][12]
-
The Isovanillin Core: The 4-alkoxy-3-methoxybenzoyl substructure provides a rigid, planar backbone with well-defined hydrogen bond donor/acceptor sites, which is conducive to forming stable interactions within protein binding pockets.
-
The Reactive Handle: The benzoyl chloride group is an exceptionally reactive electrophile, serving as a "warhead" for covalently modifying target proteins or, more commonly, as a synthetic handle for building molecular diversity. It readily undergoes nucleophilic acyl substitution with a vast array of nucleophiles (amines, alcohols, thiols) to generate stable amide, ester, and thioester linkages.[4][13]
-
The Modulating Fragment: The 2-chloro-6-fluorobenzyl group is not merely a placeholder. The ortho-substituents (Cl and F) force the benzyl ring to adopt a twisted conformation relative to the ether linkage, creating a distinct three-dimensional profile. The halogens can participate in halogen bonding and other non-covalent interactions, potentially enhancing binding affinity and selectivity for a target.
Section 3: Synthesis of the Core Reagent
The title compound is prepared via a straightforward two-step synthesis starting from commercially available 4-hydroxy-3-methoxybenzoic acid.
Workflow for Reagent Synthesis
Caption: Parallel synthesis of amide and ester libraries.
Protocol 4.1: General Procedure for Amide Synthesis
-
Setup: In a flame-dried vial under a nitrogen atmosphere, dissolve the desired primary or secondary amine (1.2 eq) and a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.5 eq) in anhydrous dichloromethane (DCM).
-
Addition: Cool the solution to 0 °C in an ice bath. Prepare a stock solution of this compound (1.0 eq) in anhydrous DCM and add it dropwise to the amine solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization to obtain the pure amide.
Table of Exemplar Amines for Library Generation
| Amine Nucleophile | Rationale / Potential Application |
| Aniline | Core structure for kinase inhibitors. |
| 4-Methylpiperazine | Introduces basicity and solubility for CNS targets. |
| Morpholine | Common polar motif in many approved drugs. |
| (S)-(-)-2-Phenylglycinol | Introduces a chiral center and hydroxyl group. |
| 4-Aminobenzoic acid | Provides a handle for further derivatization. |
Section 5: Application Workflow: A Hypothetical Screening Cascade
Once a library of derivatives is synthesized and characterized, the next logical step is to screen them for biological activity. The following workflow illustrates a typical cascade for identifying and validating a hit compound.
Caption: A typical workflow for bioactive compound screening.
This structured approach ensures that resources are focused on the most promising compounds. Initial high-throughput screens identify active compounds ("hits"), which are then subjected to more rigorous testing to confirm their potency (e.g., IC₅₀ determination) and effect in a more biologically relevant system (e.g., cell-based assays). The data from these assays are then used to build a Structure-Activity Relationship (SAR) to guide the design of the next generation of even more potent molecules.
References
-
Sciencemadness Wiki. (2025, August 3). Acyl chloride. Available at: [Link]
-
Journal of Pharmaceutical Research International. (2023, July 15). Therapeutic aspects of biologically potent vanillin derivatives: A critical review. Available at: [Link]
-
Fiveable. (n.d.). Acid chlorides | Organic Chemistry II Class Notes. Available at: [Link]
-
ResearchGate. (2023, April). Concurrent synthesis of vanillin and isovanillin. Available at: [Link]
-
Wikipedia. (n.d.). Acyl chloride. Available at: [Link]
-
Inchem.org. (n.d.). ICSC 0210 - ACETYL CHLORIDE. Available at: [Link]
-
International Journal of PharmTech Research. (2012). A Review on the Vanillin derivatives showing various Biological activities. Available at: [Link]
-
ACS Publications. (2026, January 14). Carbamoylation of Aryl and Benzyl Chlorides by Direct C–H Functionalization of Formamide Derivatives via Ni/Photoredox-Catalyzed Cross-Coupling. Organic Letters. Available at: [Link]
-
ACS Publications. (n.d.). Miticidal activity of benzoyl chloride phenylhydrazones. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
National Institutes of Health (NIH). (2025, November 21). Vanillin Derivatives in Drug Design: Structure–Activity Relationship (SAR) Hotspots and Synthetic Pathways for Enhanced Pharmacological Activity. ACS Omega. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PubMed Central. Available at: [Link]
-
LCGC International. (2017, October 1). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. Available at: [Link]
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- Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. Molecules. Available at: [Link]
-
Google Patents. (2008, December 5). United States Patent. Available at: [Link]
-
Aladdin. (n.d.). 4-Methoxybenzoyl chloride | 100-07-2. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzyl chloride. Available at: [Link]
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experimental setup for reactions involving 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
As a Senior Application Scientist, this guide provides a comprehensive overview of the experimental setup and protocols for reactions involving 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, field-proven insights, and a strong emphasis on safety and scientific integrity.
Introduction: The Utility of a Multifunctional Benzoyl Chloride
This compound is a highly functionalized acylating agent of significant interest in medicinal chemistry and organic synthesis. Its structure incorporates several key features: a reactive benzoyl chloride moiety for amide or ester formation, a methoxy group that influences electronic properties and conformation, and a substituted benzyl ether linkage that provides a handle for introducing a sterically demanding and electronically distinct group.
This combination makes it a valuable building block for constructing complex molecular architectures, particularly in the synthesis of novel kinase inhibitors and other targeted therapeutics. The benzamide functional group, which is readily formed from this reagent, is a well-established pharmacophore found in numerous approved drugs. This guide details the synthesis of the title compound from its corresponding carboxylic acid and its primary application in forming robust amide bonds with various amines.
Hazard & Safety Information: A Prerequisite for Experimentation
Acyl chlorides are inherently reactive and require careful handling. This compound is a lachrymator and is corrosive to metals and tissue. It reacts exothermically, and sometimes violently, with water (including atmospheric moisture), alcohols, and bases.[1][2] The precursor, 2-chloro-6-fluorobenzyl chloride, is also a hazardous compound requiring appropriate handling.[3][4] Thionyl chloride (SOCl₂), used in the synthesis, is highly toxic, corrosive, and reacts violently with water.[5][6][7][8]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting chemical safety goggles and a full-face shield are required.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., neoprene or rubber). Inspect gloves prior to use.[8][9]
-
Body Protection: A flame-retardant lab coat and, if necessary, a chemical-resistant apron.
-
Respiratory Protection: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors.[5][9]
Engineering Controls:
-
A properly functioning chemical fume hood is mandatory for all steps.
-
An eyewash station and safety shower must be immediately accessible.[9][10]
Waste Disposal:
-
All materials contaminated with thionyl chloride or the acyl chloride, including residual materials and rinsates, must be collected and disposed of as hazardous waste according to institutional guidelines.[7][9] Do not quench with water directly.
| Compound | Hazard Class | Key Precautions |
| **Thionyl Chloride (SOCl₂) ** | Toxic, Corrosive | Reacts violently with water. Handle under inert gas. Lachrymator.[6][7] |
| Acyl Chlorides | Corrosive, Water-Reactive | Lachrymator. Fumes in air. Corrosive to skin, eyes, and metals.[2] |
| 2-Chloro-6-fluorobenzyl Chloride | Corrosive, Irritant | Causes severe skin burns and eye damage. Lachrymator.[3][4] |
| Dichloromethane (DCM) | Suspected Carcinogen | Use in a well-ventilated fume hood. Avoid skin contact and inhalation. |
Synthesis of this compound
The preparation of the title compound is a two-step process. First, the precursor carboxylic acid is synthesized via a Williamson ether synthesis. Second, the carboxylic acid is converted to the highly reactive acyl chloride.
Protocol 2.1: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
This protocol is adapted from analogous alkylation procedures.[11] It involves the reaction of a commercially available benzoic acid with the appropriate benzyl chloride.
Materials:
-
4-Hydroxy-3-methoxybenzoic acid (vanillic acid)
-
2-Chloro-6-fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Hydrochloric acid (HCl), 1 M
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-hydroxy-3-methoxybenzoic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF.
-
Stir the suspension at room temperature for 15 minutes.
-
Add 2-chloro-6-fluorobenzyl chloride (1.1 eq) dropwise to the mixture.
-
Heat the reaction mixture to 70-80 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it slowly into a beaker of ice-water with constant stirring.
-
Acidify the aqueous mixture to pH 2-3 using 1 M HCl. A solid precipitate should form.
-
Collect the solid by vacuum filtration, wash thoroughly with deionized water, and dry under vacuum to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization from ethanol/water if necessary.
Protocol 2.2: Conversion to this compound
Carboxylic acids are readily converted to acid chlorides using thionyl chloride (SOCl₂).[12][13][14] This reaction produces gaseous byproducts (SO₂ and HCl), necessitating the use of a fume hood and a gas trap.[15]
Materials:
-
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Thionyl chloride (SOCl₂)
-
Toluene, anhydrous
-
Catalytic N,N-Dimethylformamide (DMF) (optional, 1-2 drops)
Procedure:
-
Strictly under anhydrous conditions in a chemical fume hood. Add the carboxylic acid (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a scrubber with NaOH solution).
-
Add anhydrous toluene to the flask, followed by the slow addition of thionyl chloride (2.0-3.0 eq).
-
Add one drop of DMF as a catalyst.
-
Heat the mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. The solid carboxylic acid should dissolve as it converts to the acid chloride.
-
After the reaction is complete (evolution of gas ceases), allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. Causality: It is critical to remove all excess SOCl₂ as it can interfere with subsequent reactions.
-
The resulting crude this compound (often an oil or low-melting solid) is typically used immediately in the next step without further purification.
Core Application: Amide Bond Formation (Acylation of Amines)
The primary application of this benzoyl chloride is in the acylation of primary and secondary amines to form stable benzamide derivatives. This reaction proceeds via a nucleophilic acyl substitution mechanism.[16][17]
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Application Notes and Protocols: Characterization of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Introduction: The Critical Role of Characterization in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), reactive intermediates such as 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride are pivotal building blocks. The precise structural confirmation and purity assessment of these intermediates are not merely procedural formalities; they are fundamental to ensuring the safety, efficacy, and reproducibility of the final drug product. This document provides a comprehensive guide to the essential analytical techniques for the thorough characterization of this specific benzoyl chloride derivative, offering both theoretical grounding and detailed, actionable protocols for researchers, scientists, and drug development professionals.
The inherent reactivity of acyl chlorides presents unique analytical challenges, including their sensitivity to moisture and potential for degradation.[1][2] Therefore, a multi-faceted analytical approach is imperative to establish a complete profile of the compound, encompassing structural elucidation, purity determination, and impurity profiling.
A Multi-Modal Analytical Workflow for Comprehensive Characterization
A robust characterization of this compound necessitates the integration of several orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system for unambiguous identification and quantification.
Caption: Integrated analytical workflow for the characterization of benzoyl chloride derivatives.
Structural Elucidation: Confirming the Molecular Architecture
The primary objective is to unequivocally confirm that the synthesized molecule is indeed this compound. This is achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the connectivity of atoms.[3] For this particular molecule, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.
Causality Behind Experimental Choices:
-
Solvent Selection: Anhydrous deuterated chloroform (CDCl₃) or acetone-d₆ are suitable solvents. The key is to use a solvent that is inert to the highly reactive acyl chloride group and free of residual water to prevent hydrolysis.
-
¹⁹F NMR: The presence of a fluorine atom makes ¹⁹F NMR an essential tool for confirming the substitution pattern on the benzyl ring and for detecting any potential isomeric impurities.
Expected Spectral Features:
| Nucleus | Expected Chemical Shift (ppm) | Key Correlations/Splitting Patterns |
| ¹H NMR | ~8.0-7.0 | Aromatic protons on both rings. Doublets and triplets characteristic of the substitution patterns. |
| ~5.2 | Singlet for the benzylic -CH₂- protons. | |
| ~3.9 | Singlet for the methoxy (-OCH₃) protons. | |
| ¹³C NMR | ~168 | Carbonyl carbon of the acyl chloride. This is typically deshielded.[4] |
| ~160-110 | Aromatic carbons. | |
| ~70 | Benzylic -CH₂- carbon. | |
| ~56 | Methoxy (-OCH₃) carbon. | |
| ¹⁹F NMR | Varies | A singlet or multiplet depending on coupling with nearby protons, confirming the fluoro-substituent. |
Protocol: NMR Analysis
-
Sample Preparation: In a nitrogen-filled glovebox or under a stream of dry nitrogen, dissolve 5-10 mg of the sample in ~0.6 mL of anhydrous deuterated solvent (e.g., CDCl₃).
-
Instrument Setup:
-
Acquire spectra on a 400 MHz or higher field NMR spectrometer.
-
For ¹H NMR, acquire at least 16 scans.
-
For ¹³C NMR, acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically >1024 scans).
-
For ¹⁹F NMR, use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency.
-
-
Data Processing: Process the spectra using appropriate software. Reference the spectra to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and providing structural information through fragmentation analysis.[3] Both Electron Ionization (EI) and Electrospray Ionization (ESI) can be employed, though EI is often more informative for fragmentation patterns of small molecules.
Expected Fragmentation Pattern (Electron Ionization):
The fragmentation of benzoyl derivatives is often characterized by the formation of a stable benzoyl cation. For the target molecule, key fragmentation pathways would include:
-
Formation of the Benzoyl Cation: Cleavage of the bond adjacent to the carbonyl group.
-
Loss of CO: Subsequent loss of a neutral carbon monoxide molecule from the benzoyl cation to form a phenyl cation.
-
Cleavage of the Benzyl Ether: Fragmentation at the benzylic ether linkage.
Caption: Predicted major fragmentation pathways in EI-MS.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the sample in a volatile, dry solvent such as dichloromethane or ethyl acetate.
-
GC Method:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injection: Split injection to avoid overloading the column.
-
Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a rapid and non-destructive technique for identifying characteristic functional groups.[3] For an acyl chloride, the carbonyl (C=O) stretch is a particularly diagnostic peak.
Causality Behind the High Carbonyl Frequency: The electronegative chlorine atom has a strong inductive effect, withdrawing electron density from the carbonyl carbon. This strengthens the C=O double bond, causing it to vibrate at a higher frequency compared to ketones or esters.[5]
Expected Absorption Bands:
| Functional Group | Characteristic Absorption (cm⁻¹) |
| C=O (Acyl Chloride) | ~1800 (strong, sharp)[6] |
| C-O (Ether) | ~1250 and ~1050 (strong) |
| C-Cl (Aromatic) | ~800-600 |
| C-F (Aromatic) | ~1200-1100 |
| Aromatic C=C | ~1600-1450 |
Protocol: FTIR Analysis
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Data Acquisition:
-
Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Perform a background scan of the empty sample holder or pure KBr pellet.
-
-
Data Analysis: Identify the characteristic absorption bands and compare them to reference spectra.
Purity and Impurity Quantification: Ensuring Quality and Safety
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of pharmaceutical compounds and for quantifying impurities.[3][7]
Challenges and Solutions in HPLC Analysis of Acyl Chlorides:
-
Reactivity: Acyl chlorides are highly reactive and can hydrolyze in the presence of water, which is a common component of reversed-phase mobile phases.[8] They can also react with the silica support of the column.[8]
-
Derivatization as a Solution: A common strategy is to derivatize the acyl chloride into a more stable compound, such as an ester or an amide, prior to analysis.[9][10] Reacting the sample with anhydrous methanol to form the corresponding methyl ester is a simple and effective approach.[10] This allows for the separation of the desired product (as its ester derivative) from non-reactive impurities.
Protocol: HPLC-UV/DAD Analysis (via Derivatization)
-
Derivatization:
-
In a dry vial, dissolve a known amount of the sample in a small volume of an inert solvent (e.g., acetonitrile).
-
Add an excess of anhydrous methanol. A non-nucleophilic base like pyridine can be added to scavenge the HCl produced.
-
Allow the reaction to proceed to completion (monitor by TLC if necessary).
-
-
HPLC Method:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile is typically effective.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the derivative has strong absorbance (e.g., 254 nm), with Diode Array Detection (DAD) to confirm peak purity.
-
-
Quantification:
-
Purity is determined by the area percentage of the main peak corresponding to the methyl ester derivative.
-
Impurities can be identified by comparison with known standards or by collecting fractions for analysis by MS.
-
Physicochemical Properties: Understanding Stability
Thermal analysis techniques like Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide valuable information about the thermal stability, melting point, and decomposition profile of the compound.
Protocol: Thermal Analysis
-
Sample Preparation: Place a small, accurately weighed amount of the sample (2-5 mg) into an appropriate TGA or DSC pan. For the reactive acyl chloride, a hermetically sealed pan is recommended for DSC to prevent reaction with atmospheric moisture.
-
TGA Method:
-
Heat the sample under a nitrogen atmosphere from ambient temperature to an appropriate final temperature (e.g., 500 °C) at a constant heating rate (e.g., 10 °C/min).
-
Monitor the weight loss as a function of temperature.
-
-
DSC Method:
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min).
-
Record the heat flow to and from the sample to identify melting points, phase transitions, and decomposition events.
-
Conclusion
The analytical characterization of this compound is a critical step in the drug development process. By employing a combination of NMR, MS, FTIR, HPLC, and thermal analysis, a comprehensive and reliable profile of this important intermediate can be established. The protocols and insights provided in this guide are designed to equip researchers and scientists with the necessary tools to ensure the quality, purity, and structural integrity of their synthesized compounds, thereby contributing to the development of safe and effective pharmaceuticals.
References
-
Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. Available from: [Link]
-
S-World. Analytical Techniques for 2-Nitrobenzoyl Chloride Derivatives: Ensuring Purity and Structure. Available from: [Link]
-
Liu, W., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. PubMed. Available from: [Link]
-
Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Available from: [Link]
-
Grinias, J. P., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. ResearchGate. Available from: [Link]
-
Martínez, C., et al. (2009). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode. Journal of Chromatographic Science. Available from: [Link]
-
Song, P., et al. (2016). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. Available from: [Link]
-
Chemistry LibreTexts. (2022). Spectroscopy of Carboxylic Acid Derivatives. Available from: [Link]
-
Van den Berg, F., et al. (2004). HPLC analysis of aliphatic and aromatic dicarboxylic acid cross-linkers hydrolyzed from carbohydrate polyesters for estimation of the molar degree of substitution. ResearchGate. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Chromatography Forum. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC? Available from: [Link]
-
Khan Academy. IR signals for carbonyl compounds. Available from: [Link]
-
NIST. Benzoyl chloride. NIST WebBook. Available from: [Link]
-
SpectraBase. 4-Methoxybenzoyl chloride. Available from: [Link]
-
Khan Academy. Relative stability of amides, esters, anhydrides, and acyl chlorides. Available from: [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available from: [Link]
-
ResearchGate. Stability Analysis of Acid Chloride. Available from: [Link]
-
Aiman, E., et al. (2014). FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. Atmospheric Environment. Available from: [Link]
-
Glasp. (2010). Relative stability of amides, esters, anhydrides, and acyl chlorides. Khan Academy. Available from: [Link]
-
YouTube. (2013). Identifying carbonyl functional groups. Available from: [Link]
-
University of Calgary. Carbonyl - compounds - IR - spectroscopy. Available from: [Link]
-
Chemguide. an introduction to acyl chlorides (acid chlorides). Available from: [Link]
-
Chromatography Forum. (2003). Acid Chlorides by HPLC. Available from: [Link]
-
Agilent. (2013). Rapid Determination of Eight Related Aromatic Acids in the p-Phthalic Acid Mother Liquid Using an Agilent 1260 Infinity LC. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2018). Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. Available from: [Link]
-
ResearchGate. (2024). Effect of benzoyl chloride treatment on morphological, thermal, mechanical, and hydrothermal aging properties of date palm/polyvinyl chloride (PVC) composites. Available from: [Link]
-
The Royal Society of Chemistry. Supporting information. Available from: [Link]
-
NIST. Benzoyl chloride. NIST WebBook. Available from: [Link]
- Google Patents. Process for preparing substituted benzoyl chlorides.
-
Cheméo. Benzoyl chloride, 3-chloro-. Available from: [Link]
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scale-up synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
An Application Note for the Scale-Up Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Abstract
This application note provides a detailed, two-step protocol for the , a potentially valuable intermediate in pharmaceutical and agrochemical development. The synthesis begins with the Williamson etherification of 4-hydroxy-3-methoxybenzoic acid with 2-chloro-6-fluorobenzyl chloride to yield the carboxylic acid intermediate. This is followed by the conversion of the acid to the target acyl chloride using thionyl chloride. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth procedural details, explanations for key experimental choices, critical safety protocols, and process optimization insights for multigram to kilogram scale production.
Introduction and Significance
Acyl chlorides are highly reactive and versatile intermediates in organic synthesis, serving as precursors for the formation of esters, amides, and ketones through nucleophilic acyl substitution.[1] The title compound, this compound, incorporates a substituted benzyl moiety, a common structural motif in biologically active molecules. The described scalable synthesis provides a reliable pathway to access this key building block for further molecular elaboration in discovery and development programs.
The selected two-step synthetic route is robust and employs commercially available starting materials. The initial etherification leverages the well-established Williamson synthesis, while the subsequent chlorination uses thionyl chloride, a cost-effective reagent for large-scale operations whose gaseous byproducts simplify purification.[2]
Overall Synthetic Scheme
The synthesis is performed in two distinct stages:
-
Step 1: Etherification - Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (Intermediate 2 ).
-
Step 2: Acyl Chloride Formation - Synthesis of this compound (Target 3 ).
Part 1: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic Acid (2)
This step involves the formation of an ether bond by reacting the phenoxide of 4-hydroxy-3-methoxybenzoic acid with the electrophilic 2-chloro-6-fluorobenzyl chloride.
Mechanistic Rationale
The reaction proceeds via a Williamson ether synthesis, an SN2 reaction. A base, potassium carbonate, deprotonates the phenolic hydroxyl group of the benzoic acid to form a more nucleophilic phenoxide ion. This phenoxide then attacks the benzylic carbon of 2-chloro-6-fluorobenzyl chloride, displacing the chloride leaving group to form the desired ether linkage. N,N-Dimethylformamide (DMF) is chosen as the solvent due to its polar aprotic nature, which effectively solvates the potassium cation and accelerates the SN2 reaction rate.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | ≥98% | Standard Supplier |
| 2-Chloro-6-fluorobenzyl chloride | ≥98% | Standard Supplier |
| Potassium Carbonate (K₂CO₃), anhydrous | Fine powder | Standard Supplier |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Standard Supplier |
| Hydrochloric Acid (HCl), 2M | Aqueous | Standard Supplier |
| Deionized Water | N/A | In-house |
| Ethyl Acetate | ACS Grade | Standard Supplier |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, and nitrogen inlet.
-
Heating/cooling circulator.
-
Filtration apparatus (Büchner funnel or Nutsche filter-dryer for scale-up).
-
Vacuum oven.
Detailed Scale-Up Protocol (100 g Scale)
-
Reactor Setup: Charge the jacketed reactor with 4-hydroxy-3-methoxybenzoic acid (100 g, 0.595 mol, 1.0 eq) and anhydrous potassium carbonate (123 g, 0.892 mol, 1.5 eq).
-
Solvent Addition: Add anhydrous N,N-Dimethylformamide (800 mL) to the reactor.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a slight positive pressure.
-
Reagent Addition: In a separate flask, dissolve 2-chloro-6-fluorobenzyl chloride (126 g, 0.653 mol, 1.1 eq) in anhydrous DMF (200 mL). Add this solution to the reactor dropwise over 30-45 minutes at room temperature (20-25 °C) with vigorous stirring.
-
Reaction: Heat the reaction mixture to 70 °C and maintain for 4-6 hours.
-
Process Insight: The reaction progress should be monitored by TLC or HPLC every hour until consumption of the starting benzoic acid is complete.
-
-
Cooling and Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a separate vessel containing 2 L of ice-cold deionized water with stirring. This will precipitate the product and dissolve inorganic salts.
-
Acidification: Acidify the aqueous mixture to a pH of ~2 by the slow addition of 2M HCl. This ensures the product is in its neutral carboxylic acid form, minimizing its solubility in water.
-
Isolation: Stir the resulting slurry for 1 hour, then collect the solid precipitate by filtration.
-
Washing: Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove residual DMF and salts, followed by a wash with cold ethyl acetate (200 mL) to remove non-polar impurities.
-
Drying: Dry the white to off-white solid in a vacuum oven at 60-70 °C to a constant weight.
Expected Results
-
Yield: 85-95%
-
Purity (HPLC): ≥98%
-
Appearance: White to off-white solid.
Part 2: Synthesis of this compound (3)
This final step converts the intermediate carboxylic acid into the more reactive acyl chloride.
Mechanistic Rationale and Reagent Selection
The conversion of a carboxylic acid to an acyl chloride is a crucial transformation. Thionyl chloride (SOCl₂) is the reagent of choice for this scale-up protocol due to its high reactivity and cost-effectiveness.[2] The reaction mechanism involves the nucleophilic attack of the carboxylic acid's hydroxyl group on the sulfur atom of thionyl chloride.[3][4][5] This forms a reactive chlorosulfite intermediate, which readily undergoes intramolecular nucleophilic substitution (SNi) by the chloride ion to yield the final acyl chloride.[1][3] The byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which are easily removed from the reaction mixture, driving the equilibrium towards the product.[2][6]
An alternative reagent, oxalyl chloride, can be used for milder conditions, often with a catalytic amount of DMF.[6] However, for industrial scale, thionyl chloride is generally preferred.
Caption: Mechanism for Acyl Chloride Formation using Thionyl Chloride.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (2) | Dry, ≥98% | From Part 1 |
| Thionyl Chloride (SOCl₂) | ≥99% | Standard Supplier |
| Toluene | Anhydrous, ≥99.8% | Standard Supplier |
Equipment:
-
Jacketed glass reactor with overhead stirrer, thermocouple, condenser, dropping funnel, and nitrogen inlet.
-
The reactor off-gas must be connected to a gas scrubber or trap containing a sodium hydroxide solution to neutralize HCl and SO₂.
-
Vacuum distillation apparatus.
Detailed Scale-Up Protocol (100 g Scale)
-
Reactor Setup: Charge the dry, nitrogen-purged reactor with the carboxylic acid intermediate 2 (100 g, 0.308 mol, 1.0 eq) and anhydrous toluene (500 mL).
-
Reagent Addition: Slowly add thionyl chloride (44 g, 27 mL, 0.370 mol, 1.2 eq) via the dropping funnel over 30 minutes. Maintain the internal temperature below 30 °C during the addition.
-
Process Insight: A slight exotherm may be observed. The slow addition and a cooling circulator can be used to control the temperature. Vigorous gas evolution (SO₂ and HCl) will occur.
-
-
Reaction: After the addition is complete, slowly heat the mixture to reflux (~80-90 °C depending on the final mixture composition) and maintain for 2-3 hours.
-
Process Insight: The reaction is typically complete when gas evolution ceases. Progress can be monitored by taking a small, quenched aliquot and analyzing for the absence of the starting carboxylic acid via HPLC or IR spectroscopy (disappearance of the broad O-H stretch).
-
-
Removal of Excess Reagent: Cool the reaction mixture to 50-60 °C. Remove the excess thionyl chloride and toluene under reduced pressure (vacuum distillation).
-
Purification: The crude product is often of sufficient purity for subsequent reactions. If higher purity is required, it can be purified by vacuum distillation.
-
Storage: The final product is moisture-sensitive. Store under a nitrogen atmosphere in a tightly sealed, corrosion-resistant container.
Expected Results
-
Yield: 90-98%
-
Purity (by derivatization/HPLC): ≥97%
-
Appearance: A pale yellow to light brown oil or low-melting solid.
Workflow Visualization
Caption: Overall workflow for the two-step synthesis.
Safety Precautions
General: All operations must be conducted in a well-ventilated fume hood or an appropriate process enclosure by trained personnel. Standard personal protective equipment (PPE), including safety glasses, a face shield, chemical-resistant gloves (e.g., nitrile or neoprene), and a flame-resistant lab coat, must be worn at all times. An eyewash station and safety shower must be readily accessible.[7][8]
Reagent-Specific Hazards:
-
2-Chloro-6-fluorobenzyl chloride: This compound is a lachrymator and is corrosive.[8][9] It can cause severe skin burns and eye damage. Avoid inhalation of vapors and contact with skin and eyes.[8][10]
-
Thionyl Chloride (SOCl₂): Highly toxic, corrosive, and reacts violently with water, releasing toxic SO₂ and HCl gases.[11][12] Contact can cause severe burns to the skin, eyes, and respiratory tract.[12] Exposure can lead to pulmonary edema, and the effects may be delayed.[11] It must be handled under a strictly anhydrous, inert atmosphere.
-
N,N-Dimethylformamide (DMF): A potential reproductive toxin. Avoid inhalation and skin contact.
-
Hydrogen Chloride (HCl) and Sulfur Dioxide (SO₂): Both are corrosive and toxic gases produced during the chlorination step. The reaction must be equipped with an efficient gas scrubbing system to neutralize these byproducts.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[7][8]
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[7][11]
-
Spills: Absorb spills of organic solvents with an inert material like vermiculite or sand and dispose of as hazardous waste. For thionyl chloride spills, neutralize carefully with a dry agent like sodium carbonate before cautiously treating with water from a distance.
References
- Vertex AI Search. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Fluorobenzyl chloride, 98%. [Link]
-
Revere, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. [Link]
-
Chemistry LibreTexts. (2019). 22.9 Reactions of Carboxylic Acids. [Link]
-
Chemistry Stack Exchange. (2015). Thionyl Chloride and enols, carboxylic acids, alcohols. [Link]
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. [Link]
-
YouTube. (2023). Reaction of Carboxylic acid with Thionyl chloride. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Properties and Handling of 2-Chloro-6-fluorobenzyl Chloride for Chemical Synthesis. [Link]
-
MDPI. (n.d.). Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid. [Link]
-
PrepChem.com. (n.d.). Preparation of benzoyl chloride. [Link]
-
IPCS. (n.d.). ICSC 1409 - THIONYL CHLORIDE. [Link]
-
ResearchGate. (2026). Synthesis and Spectral Characterization of 4-Hydroxy-3- Methoxybenzaldehyde Derivatives. [Link]
-
NJ.gov. (2000). HAZARD SUMMARY - THIONYL CHLORIDE. [Link]
-
LookChem. (n.d.). General procedures for the purification of Acid chlorides. [Link]
-
Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). [Link]
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The Strategic Utility of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride in the Synthesis of Multi-Targeted Kinase Inhibitors for Oncology
Introduction: A Versatile Scaffold for Next-Generation Oncology Therapeutics
In the landscape of targeted drug discovery, the pursuit of novel molecular entities with high potency and specificity against key oncogenic drivers remains a paramount objective. The compound 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride emerges as a pivotal chemical intermediate, strategically designed for the synthesis of a new generation of multi-targeted tyrosine kinase inhibitors (TKIs). Its unique structural features, including the halogenated benzyl ether moiety, provide a foundational scaffold for developing potent antagonists of critical signaling pathways implicated in tumor progression, angiogenesis, and metastasis.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the applications of this benzoyl chloride derivative in the synthesis and evaluation of advanced TKIs. We will use the well-established anti-angiogenic and anti-tumor agent, Anlotinib, as a prime exemplar to illustrate a complete workflow from chemical synthesis to preclinical validation. The protocols and insights provided herein are grounded in established scientific principles and aim to empower research teams to leverage this versatile chemical building block in their drug discovery programs.
Scientific Rationale: Targeting the Pillars of Tumor Progression
The therapeutic efficacy of TKIs synthesized from this compound, such as Anlotinib, lies in their ability to simultaneously inhibit multiple receptor tyrosine kinases (RTKs) that are fundamental to cancer cell survival and proliferation, as well as tumor angiogenesis.[1][2] The primary targets of this class of inhibitors include:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): Predominantly VEGFR-2 and VEGFR-3, these receptors are the principal mediators of angiogenesis, the process by which tumors form new blood vessels to obtain essential nutrients and oxygen.[3][4] Inhibition of VEGFR signaling effectively chokes off the tumor's blood supply, impeding its growth and metastatic potential.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): The FGFR family (FGFR1-4) is implicated in a wide array of cellular processes, including proliferation, differentiation, and migration.[6] Aberrant FGFR signaling is a known oncogenic driver in numerous cancer types, and its inhibition can directly thwart tumor cell growth.[7]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): PDGFR-α and PDGFR-β play crucial roles in tumor stromal development and angiogenesis.[8][9] By targeting PDGFRs, these inhibitors disrupt the tumor microenvironment, further contributing to their anti-cancer effects.
-
c-Kit (Stem Cell Factor Receptor): The c-Kit proto-oncogene is a critical driver in several malignancies, most notably gastrointestinal stromal tumors (GISTs).[10][11] Inhibition of constitutively active c-Kit mutants is a validated therapeutic strategy.[12]
The multi-targeted nature of inhibitors derived from this scaffold provides a robust therapeutic approach, mitigating the risk of acquired resistance that often plagues single-target agents.[5]
Experimental Workflows and Protocols
The following sections provide a detailed, step-by-step guide for the synthesis of a potent TKI, exemplified by Anlotinib, starting from this compound, and subsequent protocols for its comprehensive preclinical evaluation.
Part 1: Synthesis of a Multi-Targeted TKI (Anlotinib Analogue)
This protocol outlines the key synthetic transformations required to construct the final active pharmaceutical ingredient.
Workflow Diagram: Synthesis of Anlotinib Analogue
Caption: Synthetic workflow for an Anlotinib analogue.
Protocol 1.1: Amide Bond Formation
The crucial first step involves the acylation of a suitable amine-containing heterocycle with this compound. This Schotten-Baumann-type reaction forms the stable amide linkage central to the final molecule's structure.[13]
-
Materials:
-
This compound
-
Appropriate amine-containing heterocyclic core
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Pyridine or triethylamine (Et3N)
-
Argon or Nitrogen atmosphere
-
-
Procedure:
-
Dissolve the amine-containing heterocycle (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
-
Add pyridine or triethylamine (1.2 equivalents) to the solution and stir at room temperature.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the amine solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, appropriate eluent system) to yield the desired amide intermediate.
-
Protocol 1.2: Subsequent Functionalization
The amide intermediate is then further elaborated to introduce the functionalities required for potent kinase inhibition. For Anlotinib, this involves the introduction of a cyclopropylamine moiety via an ether linkage.[14][15] The specific steps will vary depending on the final target molecule but generally involve standard organic transformations.
Part 2: In Vitro Kinase Inhibition Assays
Biochemical assays are essential to determine the inhibitory potency (IC50) of the synthesized compound against the target kinases. Luminescence-based assays, such as ADP-Glo™, are widely used for their high sensitivity and throughput.[7][11][16][17]
Workflow Diagram: Kinase Inhibition Assay
Caption: Workflow for an in vitro kinase inhibition assay.
Protocol 2.1: General Kinase Inhibition Assay (ADP-Glo™)
This protocol can be adapted for VEGFR-2, FGFR-1, PDGFR-β, and c-Kit by using the respective recombinant human enzymes and optimized substrates.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of the synthesized TKI in the appropriate kinase buffer with a final DMSO concentration not exceeding 1%.
-
In a 384-well plate, add 1 µL of the TKI dilutions or vehicle control (DMSO).
-
Add 2 µL of the kinase/substrate mixture to each well.
-
Add 2 µL of ATP solution to initiate the kinase reaction.
-
Incubate the plate at 30°C for 60-120 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the reaction and incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each TKI concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
-
Table 1: Representative IC50 Values for Anlotinib
| Target Kinase | IC50 (nmol/L) |
| VEGFR-2 | 0.2[20] |
| VEGFR-3 | 0.7[20] |
| FGFR-1 | <1[21] |
| PDGFR-β | 115.0[20] |
| c-Kit | 14.8[20] |
Part 3: Cell-Based Assays for Anti-Angiogenic Activity
Cell-based assays are critical for evaluating the compound's effect in a more biologically relevant context.
Protocol 3.1: Endothelial Cell Tube Formation Assay
This assay assesses the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells, a key step in angiogenesis.[5][22]
-
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Matrigel or similar basement membrane extract
-
Synthesized TKI
-
96-well culture plates
-
-
Procedure:
-
Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30 minutes.
-
Seed HUVECs onto the Matrigel-coated wells in media containing various concentrations of the synthesized TKI or vehicle control.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and photograph the tube formation using a microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.
-
Part 4: In Vivo Efficacy Studies
The final stage of preclinical evaluation involves testing the compound's anti-tumor efficacy in animal models.
Protocol 4.1: Human Tumor Xenograft Model
This in vivo model is the gold standard for assessing the anti-cancer activity of a drug candidate.[23][24]
-
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Human cancer cell line known to be dependent on the targeted pathways (e.g., a cell line with high VEGFR expression)
-
Synthesized TKI formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant human tumor cells into the flank of the immunocompromised mice.[24]
-
Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the synthesized TKI (formulated in a suitable vehicle) or vehicle control to the mice daily via oral gavage.
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry to assess microvessel density).
-
Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy of the compound.[3]
-
Conclusion and Future Perspectives
This compound represents a highly valuable and strategically designed starting material for the synthesis of potent multi-targeted tyrosine kinase inhibitors. The protocols outlined in this guide provide a comprehensive framework for the synthesis, in vitro screening, and in vivo evaluation of novel anti-cancer agents derived from this scaffold. By targeting key pathways in tumor angiogenesis and proliferation, these compounds hold significant promise for the development of next-generation cancer therapeutics. The adaptability of the synthetic route allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties to identify optimal clinical candidates.
References
- Ayala-Aguilera, A., et al. (2022). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Journal of Medicinal Chemistry.
-
Li, X., et al. (2021). Anlotinib: A Novel Targeted Drug for Bone and Soft Tissue Sarcoma. Frontiers in Oncology. [Link]
- Synergizing Success: The Role of Anlotinib Combinations in Advanced Non-Small Cell Lung Cancer Tre
- Mechanism of anlotinib action on multiple receptor tyrosine kinases and their downstream signaling pathways. (n.d.).
- Angiogenesis Assay. (n.d.). Cell Biolabs, Inc.
- Discovery of novel PDGFR inhibitors targeting non-small cell lung cancer using a multistep machine learning assisted hybrid virtual screening approach. (2025). PubMed.
- Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2022). Journal of Medicinal Chemistry.
- Discovery of Novel FGFR1 Inhibitors via Pharmacophore Modeling and Scaffold Hopping: A Screening and Optimiz
-
FGFRs in Disease and Drug Discovery. (n.d.). Indigo Biosciences. [Link]
- In vivo response of tumor xenograft lines to anti-VEGF treatment. (n.d.).
- Inhibition of angiogenesis and xenograft tumor growth by AMG 273 a novel multi-kinase inhibitor. (2007). Cancer Research.
-
VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience. [Link]
- Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Rel
- Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
- The structure of anlotinib and the cytotoxicity of anlotinib in drug-resistant osteosarcoma cell lines and their drug-sensitive parental cell lines. (n.d.).
- The chemical structure of anlotinib. (n.d.).
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. [Link]
- The structure of anlotinib. (n.d.).
- The Development of PDGF Receptor Inhibitors for the Treatment of Glioma. (2010). Letters in Drug Design & Discovery.
- The chemical structure of anlotinib. (n.d.).
- Angiogenesis in a human neuroblastoma xenograft model: mechanisms and inhibition by tumour-derived interferon-γ. (n.d.). PubMed Central.
-
Anlotinib | C23H22FN3O3 | CID 25017411. (n.d.). PubChem. [Link]
- Chemi-Verse™ PDGFRα (D842I) Kinase Assay Kit. (n.d.). BPS Bioscience.
- 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride. (n.d.). Benchchem.
-
Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor. (n.d.). PubMed Central. [Link]
- Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells. (n.d.). NIH.
- VEGFR2 (KDR) Kinase Assay Kit. (n.d.). BPS Bioscience.
- Inhibition of c-Kit by tyrosine kinase inhibitors. (2015).
- Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simul
- 4-FLUORO-3-METHOXYBENZOIC ACID synthesis. (n.d.). ChemicalBook.
- PROTEIN KINASE C ASSAY KITS PROTOCOL. (n.d.).
- US4318866A - Chlorination of 4-methoxybenzoyl chloride. (n.d.).
- 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook.
- CN102766043A - Preparation method for 3- (2-chloro-4- (trifluoromethyl) phenoxy) -benzoic acid. (n.d.).
- US5981803A - Process for the preparation of chloro-benzoyl chlorides. (n.d.).
- US3996274A - Method for producing chlorobenzoyl chloride. (n.d.).
- CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid. (n.d.).
- Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. (n.d.). Benchchem.
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- 5. Angiogenesis Assay Kit / Tube Formation Assay. (ab204726) | Abcam [abcam.com]
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- 14. Anlotinib | C23H22FN3O3 | CID 25017411 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. US3996274A - Method for producing chlorobenzoyl chloride - Google Patents [patents.google.com]
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- 17. promega.com [promega.com]
- 18. bpsbioscience.com [bpsbioscience.com]
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- 24. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support center for the synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this two-step synthesis. Here, we provide in-depth, field-proven insights in a troubleshooting-focused, question-and-answer format to help you improve your reaction yields and product purity.
Overview of the Synthesis Pathway
The synthesis of the target compound is typically achieved in two sequential steps:
-
Williamson Ether Synthesis: An O-alkylation of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with 2-chloro-6-fluorobenzyl chloride.
-
Acyl Chloride Formation: The conversion of the resulting carboxylic acid intermediate to the final acyl chloride product using a chlorinating agent like thionyl chloride (SOCl₂).
Caption: Overall two-step synthesis pathway.
Troubleshooting Guide & FAQs
This section directly addresses common experimental issues. We have structured it to follow the reaction sequence.
Part 1: Etherification (O-Alkylation)
This step involves the formation of an ether linkage between vanillic acid and the benzyl chloride derivative. The primary challenges are often incomplete reactions and the formation of undesired side products.
Q1: My etherification reaction has a low yield, and I recover a significant amount of unreacted vanillic acid. What is going wrong?
This is a common issue often traced back to the deprotonation of the phenolic hydroxyl group, which is the critical first step of the Williamson ether synthesis.
Root Cause Analysis:
-
Ineffective Deprotonation: The phenoxide anion is the active nucleophile. If the base is too weak or used in insufficient quantity, the concentration of the phenoxide will be too low for the reaction to proceed to completion.
-
Suboptimal Reaction Conditions: The choice of solvent, temperature, and reaction time are all critical parameters that dictate the reaction rate. Polar aprotic solvents are generally preferred as they solvate the cation of the base without forming strong hydrogen bonds with the phenoxide, leaving it more nucleophilic.[1]
-
Poor Reagent Quality: The alkylating agent, 2-chloro-6-fluorobenzyl chloride, can degrade over time, especially if exposed to moisture.
Troubleshooting Protocol & Recommendations:
-
Base Selection & Stoichiometry:
-
Use a moderately strong base like potassium carbonate (K₂CO₃) or a strong base like sodium hydride (NaH). K₂CO₃ is often preferred for its ease of handling.
-
Employ at least 2.0 equivalents of the base to ensure complete deprotonation of the phenolic hydroxyl and to neutralize the HCl that may be formed if there is any hydrolysis of the benzyl chloride.
-
-
Solvent Choice:
-
Utilize a polar aprotic solvent such as N,N-Dimethylformamide (DMF) or acetonitrile. These solvents effectively dissolve the reactants and promote the Sₙ2 reaction mechanism.[1]
-
-
Temperature & Time Optimization:
-
Gently heating the reaction mixture (e.g., 60-80 °C) can significantly increase the reaction rate. However, excessively high temperatures can lead to side reactions.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the vanillic acid spot is no longer visible.
-
| Parameter | Recommended Condition | Rationale |
| Base | K₂CO₃ (anhydrous) | Effective, easy to handle, and readily available. |
| Base Stoichiometry | 2.0 - 2.5 equivalents | Ensures complete deprotonation and neutralizes any acid. |
| Solvent | Anhydrous DMF or Acetonitrile | Polar aprotic; enhances nucleophilicity of the phenoxide. |
| Temperature | 60 - 80 °C | Accelerates the reaction rate without promoting decomposition. |
| Reaction Time | 4 - 12 hours | Monitor by TLC for completion. |
Q2: I am observing multiple product spots on my TLC plate, suggesting the formation of impurities. What are these side products and how can I avoid them?
The most likely impurity is the C-alkylated product, where the benzyl group attaches directly to the carbon atom of the aromatic ring instead of the phenolic oxygen.
Root Cause Analysis:
The phenoxide ion is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (ortho and para to the hydroxyl group). The reaction conditions, particularly the solvent, can influence which site is more reactive.[1][2]
-
Protic Solvents: Solvents like ethanol or water can form strong hydrogen bonds with the oxygen atom of the phenoxide, "shielding" it and making the carbon atoms of the ring more accessible for attack.[1]
-
Hard vs. Soft Nucleophiles/Electrophiles: While a deeper discussion is beyond this guide, the principle of Hard and Soft Acids and Bases (HSAB) can provide insight. Generally, polar aprotic solvents favor O-alkylation.
Caption: Competing O- vs. C-alkylation pathways.
Preventative Measures:
-
Strictly Use Polar Aprotic Solvents: As recommended in Q1, stick to anhydrous DMF, acetonitrile, or acetone. This is the most critical factor for ensuring high selectivity for O-alkylation.
-
Control Temperature: Avoid excessively high temperatures, which can sometimes lower the selectivity of the reaction.
Part 2: Acyl Chloride Formation
This step converts the intermediate carboxylic acid into a highly reactive acyl chloride. The primary challenges are ensuring the reaction goes to completion under anhydrous conditions and preventing product degradation.
Q3: My attempt to form the acyl chloride resulted in a low yield. TLC analysis shows mostly starting material. What went wrong?
This is almost always due to the presence of water or incomplete reaction conditions. Thionyl chloride (SOCl₂) is extremely sensitive to moisture.
Root Cause Analysis:
-
Moisture Contamination: Water reacts rapidly with SOCl₂ to decompose it and will also hydrolyze the acyl chloride product back to the starting carboxylic acid.[3] This is the most common reason for failure.
-
Insufficient Reagent or Catalyst: The reaction requires a sufficient excess of SOCl₂. In many cases, a catalytic amount of DMF is used to accelerate the reaction by forming a highly reactive Vilsmeier reagent intermediate.[3][4]
-
Low Temperature: While the reaction is often exothermic, it may require gentle heating to initiate and drive to completion, especially with sterically hindered or deactivated carboxylic acids.
Caption: Troubleshooting workflow for low acyl chloride yield.
Troubleshooting Protocol & Recommendations:
-
Ensure Rigorous Anhydrous Conditions:
-
Flame-dry all glassware under vacuum or in an oven at >120 °C for several hours and cool under an inert atmosphere (Nitrogen or Argon).
-
Use anhydrous solvents. If you are using SOCl₂ as the solvent, ensure it is a fresh bottle.
-
-
Reagent & Catalyst:
-
Reaction Monitoring:
-
Direct TLC analysis of acyl chlorides can be unreliable as they may react with the silica gel plate.[5]
-
Indirect TLC Method: Withdraw a small aliquot from the reaction, quench it with methanol to form the stable methyl ester, and then run a TLC. The disappearance of the starting acid and the appearance of a new, less polar ester spot confirms the conversion.[5]
-
Q4: The reaction seems to have worked, but my final product is a dark, tarry substance and is difficult to purify. How can I get a cleaner product?
This points to side reactions and decomposition, often caused by excessive heat or prolonged reaction times with excess thionyl chloride.
Root Cause Analysis:
-
Thermal Decomposition: Acyl chlorides, especially complex ones, can be thermally sensitive. Prolonged heating at high temperatures can lead to polymerization or decomposition.
-
Side Reactions with SOCl₂: While thionyl chloride is effective, heating it for extended periods can sometimes lead to unwanted chlorination on electron-rich aromatic rings.[6][7]
-
Incomplete Removal of SOCl₂: Residual thionyl chloride is a common impurity. It is a high-boiling liquid (76 °C) and must be thoroughly removed.
Purification Protocol & Recommendations:
-
Control Reaction Temperature: Use the minimum temperature necessary to drive the reaction to completion. Often, refluxing in a solvent like toluene (b.p. 111 °C) provides better temperature control than using neat thionyl chloride (b.p. 76 °C).
-
Thorough Removal of Excess SOCl₂:
-
Once the reaction is complete, remove the excess thionyl chloride under reduced pressure (roto-evaporation).
-
Co-evaporation: Add a high-boiling inert solvent like toluene and evaporate again. Repeating this process 2-3 times helps to azeotropically remove the last traces of SOCl₂.[4]
-
-
Final Product Purification:
-
Vacuum Distillation: If the product is a liquid and thermally stable enough, short-path vacuum distillation is the best method for purification.
-
Recrystallization: If the product is a solid, recrystallization from a non-polar solvent (e.g., hexanes/ethyl acetate mixture) can be effective.
-
General FAQs
Q: Can I use oxalyl chloride instead of thionyl chloride?
A: Yes, oxalyl chloride is an excellent alternative and is often considered a milder and more efficient reagent.
-
Advantages: Reactions are often faster and cleaner. The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and HCl, are all gases, which simplifies workup.
-
Disadvantages: It is more expensive and more moisture-sensitive than thionyl chloride. It also requires a catalytic amount of DMF to be effective.
Q: What are the critical safety precautions when working with these reagents?
A: Both thionyl chloride and benzyl chlorides require careful handling in a well-ventilated fume hood.
-
Thionyl Chloride: Is corrosive and lachrymatory. It reacts violently with water to release toxic gases (SO₂ and HCl). Always wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
2-Chloro-6-fluorobenzyl chloride: Is a lachrymator (causes tearing) and an irritant. Avoid inhalation and skin contact.
References
-
Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2) - YouTube. (2024). YouTube. [Link]
-
Carboxylic Acid + SOCl2. (n.d.). ReactionWeb.io. [Link]
-
What Is the Mechanism of Phenol Alkylation? (2024). Exporter China. [Link]
-
SOCl2 Reaction with Carboxylic Acids. (n.d.). Chemistry Steps. [Link]
- Method for purifying benzoyl chloride reaction terminating solution. (2012).
-
Purification of Benzyl chloride. (n.d.). Chempedia - LookChem. [Link]
-
Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011). Master Organic Chemistry. [Link]
-
Conversion of carboxylic acids to acid chlorides. (2023). Chemistry LibreTexts. [Link]
-
Benzyl chloride. (2021). Sciencemadness Wiki. [Link]
-
The reaction of thionyl chloride with methyl-substituted heteroaromatic compounds. (1974). Australian Journal of Chemistry. [Link]
-
Phenolates- O-alkylation and C-alkylation. (2011). PharmaXChange.info. [Link]
-
7-methoxyphthalide. (n.d.). Organic Syntheses Procedure. [Link]
-
A comprehensive review on catalytic O-alkylation of phenol and hydroquinone. (2020). ResearchGate. [Link]
-
What should I reconsider in my experiment for acyl chloride to be formed? (2019). ResearchGate. [Link]
-
Reactions of thionyl chloride with C-methyl heterocycles. Part 1. (1981). Journal of the Chemical Society, Perkin Transactions 1. [Link]
Sources
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. researchgate.net [researchgate.net]
- 3. reactionweb.io [reactionweb.io]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Reactions of thionyl chloride with C-methyl heterocycles. Part 1. The formation of dichloro(2-quinolyl)methanesulphenyl chlorides from 2-methylquinolines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Acylation with 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support center for Friedel-Crafts acylation reactions involving 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the complexities of this specific acylation, ensuring the integrity and success of your experiments.
Troubleshooting Guide: Side Reactions and Optimization
This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and offering actionable solutions.
Question 1: I am observing a significant amount of starting material consumption, but my desired product yield is very low. A major byproduct appears to be 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid. What is happening and how can I prevent this?
Answer:
This is a classic case of acyl chloride hydrolysis, a common side reaction when working with highly reactive acylating agents.
Probable Cause: Hydrolysis of the Acyl Chloride
The carbonyl carbon of your benzoyl chloride derivative is highly electrophilic. If trace amounts of water are present in your reaction setup, it will act as a nucleophile, attacking the carbonyl carbon and leading to the formation of the corresponding carboxylic acid. This reaction is often rapid and can significantly reduce the amount of acyl chloride available for the desired Friedel-Crafts reaction.[1][2][3]
Mechanism of Hydrolysis:
The hydrolysis of benzoyl chlorides can proceed through different mechanisms depending on the reaction conditions.[1][4] In the presence of a Lewis acid, the carbonyl oxygen can be activated, further increasing the electrophilicity of the carbonyl carbon and its susceptibility to nucleophilic attack by water.
Troubleshooting and Prevention:
Ensuring strictly anhydrous (moisture-free) conditions is paramount for the success of your acylation.
| Parameter | Recommendation | Rationale |
| Solvent | Use freshly distilled, anhydrous solvents. Solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) should be dried over a suitable drying agent (e.g., CaH₂) prior to use. | To eliminate water, which directly participates in the hydrolysis side reaction. |
| Glassware | Oven-dry all glassware at >120°C for several hours and allow it to cool in a desiccator over a drying agent (e.g., P₂O₅ or Drierite®) before use. | To remove adsorbed moisture from the surfaces of the reaction vessels. |
| Reagents | Use freshly opened or properly stored Lewis acids. Ensure the aromatic substrate is dry. | Lewis acids like AlCl₃ are extremely hygroscopic and their activity is compromised by moisture. |
| Atmosphere | Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). | To prevent atmospheric moisture from entering the reaction vessel. |
Experimental Protocol: Rigorous Anhydrous Reaction Setup
-
Glassware Preparation: Place all glassware (reaction flask, dropping funnel, condenser) in an oven at 150°C overnight. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Solvent and Reagent Handling: Use a syringe or cannula to transfer anhydrous solvents and liquid reagents. Solid reagents should be weighed quickly and added to the reaction flask under a positive pressure of inert gas.
-
Reaction Execution: Maintain a gentle flow of inert gas throughout the entire duration of the reaction, including the addition of reagents and the reaction time.
Question 2: My reaction is producing a complex mixture of products, and I suspect cleavage of the benzyl ether linkage. How can I confirm this and what conditions favor this side reaction?
Answer:
Cleavage of the benzyl ether is a plausible side reaction, especially given the use of a strong Lewis acid catalyst.
Probable Cause: Lewis Acid-Mediated Ether Cleavage
The Lewis acid (e.g., AlCl₃) required for the Friedel-Crafts acylation can also coordinate to the oxygen atom of the benzyl ether.[5][6] This coordination makes the ether oxygen a better leaving group, facilitating nucleophilic attack by the halide counter-ion (e.g., Cl⁻) from the Lewis acid, leading to the cleavage of the C-O bond.[7][8][9] This will generate a phenolic species and the corresponding benzyl chloride.
dot
Caption: Lewis acid coordination and subsequent ether cleavage.
Factors Influencing Ether Cleavage:
-
Lewis Acid Strength: Stronger Lewis acids (AlCl₃ > FeCl₃ > ZnCl₂) are more prone to causing ether cleavage.
-
Temperature: Higher reaction temperatures can provide the necessary activation energy for the cleavage to occur.[10]
-
Reaction Time: Prolonged reaction times increase the likelihood of this side reaction.
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Catalyst Choice | Consider using a milder Lewis acid, such as FeCl₃ or ZnCl₂. | Milder Lewis acids are less likely to coordinate with and activate the ether oxygen for cleavage. |
| Temperature Control | Maintain a low reaction temperature (e.g., 0°C to room temperature).[11] | Lowering the temperature can disfavor the higher activation energy pathway of ether cleavage relative to the desired acylation. |
| Reaction Monitoring | Monitor the reaction progress closely using techniques like TLC or LC-MS. Quench the reaction as soon as the starting material is consumed. | To avoid prolonged exposure of the product to the Lewis acid, minimizing the opportunity for side reactions. |
Question 3: I am observing the formation of di-acylated products. Why is this happening, and how can I improve the selectivity for mono-acylation?
Answer:
While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation, it can still occur under certain conditions.[12][13][14]
Probable Cause: Polysubstitution
The product of the initial acylation is a ketone. The acyl group is deactivating, making the product less reactive than the starting material towards further electrophilic aromatic substitution.[15][16] However, if the aromatic substrate you are acylating is highly activated, or if the reaction conditions are too harsh, a second acylation can occur.
Factors Promoting Polysubstitution:
-
Highly Activated Substrate: If the aromatic ring being acylated contains strong electron-donating groups, it may remain sufficiently reactive for a second acylation.
-
Excess Acylating Agent/Catalyst: Using a large excess of the benzoyl chloride derivative and Lewis acid can drive the reaction towards polysubstitution.
-
High Temperature: Elevated temperatures can overcome the deactivation effect of the first acyl group.[10]
Troubleshooting and Prevention:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a stoichiometric amount (or a slight excess, e.g., 1.05-1.1 equivalents) of the acylating agent. | To limit the availability of the electrophile for a second reaction. |
| Order of Addition | Consider the "Perrier addition" procedure, where the aromatic substrate is added to a pre-formed complex of the acyl chloride and Lewis acid.[17] | This can help to control the concentration of the active electrophile. |
| Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. | To maximize the difference in reactivity between the starting material and the mono-acylated product. |
dot
Caption: Pathways leading to mono- and di-acylated products.
Frequently Asked Questions (FAQs)
Q1: What is the optimal Lewis acid for this acylation?
A1: Aluminum chloride (AlCl₃) is the most common and reactive Lewis acid for Friedel-Crafts acylation. However, due to its high reactivity, it can also promote side reactions like ether cleavage. If side reactions are a major issue, consider using milder Lewis acids such as iron(III) chloride (FeCl₃) or zinc chloride (ZnCl₂). The optimal choice will depend on the reactivity of your aromatic substrate.
Q2: How does the 2-chloro-6-fluoro substitution on the benzyl group affect the reaction?
A2: The electron-withdrawing nature of the chlorine and fluorine atoms on the benzyl ring can have a subtle electronic effect, but their primary role is often steric. They can influence the conformation of the molecule, which might impact the accessibility of the ether oxygen to the Lewis acid, potentially offering some stability against cleavage compared to an unsubstituted benzyl group.
Q3: Can I use a Brønsted acid instead of a Lewis acid?
A3: While some Friedel-Crafts acylations can be carried out with strong Brønsted acids, particularly with highly activated aromatic substrates and using carboxylic anhydrides, it is less common for acyl chlorides.[18] For a standard acylation with this compound, a Lewis acid is generally required to generate the highly electrophilic acylium ion.
Q4: What are the best analytical techniques to monitor the reaction and identify byproducts?
A4: Thin-Layer Chromatography (TLC) is excellent for real-time monitoring of the consumption of starting materials and the formation of the main product. For detailed analysis and identification of byproducts, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[19][20] Nuclear Magnetic Resonance (NMR) spectroscopy of the crude reaction mixture can also provide significant structural information about the products and byproducts formed.
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions. Accessed January 20, 2026.
- Benchchem. Importance of temperature control in Friedel-Crafts acylation of 2-Methoxynaphthalene. Accessed January 20, 2026.
- Hudson, R. F., & Wardill, J. E. (1950). The Mechanism of Hydrolysis of Acid Chlorides. Part I. Journal of the Chemical Society, 1729-1733.
- SciSpace. The mechanism of the hydrolysis of benzyl chloride. Accessed January 20, 2026.
- Benchchem.
- ResearchGate. The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation of Fl in DCE. Accessed January 20, 2026.
- Benchchem. How to avoid polysubstitution in the acylation of substituted benzenes? Accessed January 20, 2026.
- Sigma-Aldrich.
- Reddit.
- chemguide. Learning outcome 33: Carboxylic acids and derivatives 33.3: Acyl chlorides. Accessed January 20, 2026.
- PubMed. Mechanism of hydrolysis of benzoyl chloride. Accessed January 20, 2026.
- Brainly. [FREE] 1) Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not... Accessed January 20, 2026.
- PubMed Central.
- ACS Omega. Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. Accessed January 20, 2026.
- Mettler Toledo. Friedel-Crafts Alkylation Reaction. Accessed January 20, 2026.
- Filo.
- Chemistry Steps. Friedel-Crafts Acylation with Practice Problems. Accessed January 20, 2026. _
- PMC. Biocatalytic Friedel‐Crafts Reactions. Accessed January 20, 2026.
- Wikipedia. Ether cleavage. Accessed January 20, 2026.
- Chegg.com. Solved Why does polysubstitution frequently occur with... Accessed January 20, 2026.
- Master Organic Chemistry. Cleavage Of Ethers With Acid. Accessed January 20, 2026.
- Scribd. Friedel-Crafts Alkylation vs.
- Chad's Prep.
- AIChE Proceedings. (408e) Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. Accessed January 20, 2026.
- ChemicalBook. 4-Fluorobenzyl chloride synthesis. Accessed January 20, 2026.
- Chemistry Steps. Reactions of Ethers-Ether Cleavage. Accessed January 20, 2026.
- Chemistry LibreTexts. 18.3: Reactions of Ethers - Acidic Cleavage. Accessed January 20, 2026.
- ResearchGate. (PDF) Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Accessed January 20, 2026.
- Master Organic Chemistry. Acidic cleavage of ethers (SN2). Accessed January 20, 2026.
- Benchchem. 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride. Accessed January 20, 2026.
- Scientific & Academic Publishing. Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17. Accessed January 20, 2026.
- Wikipedia. Friedel–Crafts reaction. Accessed January 20, 2026.
- Benchchem. A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. Accessed January 20, 2026.
- PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. Accessed January 20, 2026.
- Google Patents. CN104098464A - Preparation method for 4-fluorobenzoyl chloride. Accessed January 20, 2026.
- Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2. Accessed January 20, 2026.
- Googleapis.com. 5942387 - Hollinshead (45)
- Benchchem. This compound. Accessed January 20, 2026.
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. Accessed January 20, 2026.
- Benchchem. Application Notes and Protocols for Acylation Reactions Using 2-Methyl-3-methoxybenzoyl Chloride. Accessed January 20, 2026.
Sources
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Technical Support Center: Purification of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support center for the purification of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established chemical principles and field-proven laboratory experience. Our goal is to empower you to overcome common challenges and achieve high purity for this critical synthetic intermediate.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of this compound. Each answer provides a causal explanation and a step-by-step protocol for resolution.
Question 1: My final product is a persistent oil or waxy solid that fails to crystallize. What is causing this and how can I induce crystallization?
Answer:
This is a common issue often caused by the presence of impurities that act as crystallization inhibitors. The most likely culprits are residual solvents (e.g., toluene, DMF from the preceding step) or unreacted starting material, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid. The benzoyl chloride product is also highly sensitive to moisture and can hydrolyze back to the carboxylic acid, which can further impede crystallization.[1][2]
Causality Explained:
-
Excess Solvent: Even trace amounts of solvents like DMF or toluene can keep the product in a semi-dissolved, oily state.
-
Starting Material: The precursor carboxylic acid has a different crystal lattice structure. Its presence disrupts the ordered arrangement required for the benzoyl chloride to crystallize.
-
Hydrolysis: The product's reactivity with ambient moisture leads to the formation of hydrochloric acid and the parent carboxylic acid.[1][3] This creates a mixture that is difficult to solidify.
Troubleshooting Protocol:
-
Ensure Complete Removal of Thionyl/Oxalyl Chloride: After the chlorination reaction, ensure the excess chlorinating agent is thoroughly removed. A best practice is to perform a co-evaporation step. After initial rotary evaporation, add anhydrous toluene to the crude product and evaporate again under high vacuum. Repeat this process 2-3 times. This helps to azeotropically remove the final traces of the chlorinating agent and its byproducts.[4]
-
Solvent-Induced Precipitation/Crystallization:
-
Dissolve the crude oil in a minimal amount of a dry, relatively polar aprotic solvent, such as dichloromethane (DCM) or diethyl ether.
-
While stirring vigorously, slowly add a cold, dry, non-polar solvent in which the product is insoluble, such as n-hexane or n-heptane, until the solution becomes cloudy.
-
If no solids appear, gently scratch the inside of the flask with a glass rod at the liquid-air interface to create nucleation sites.
-
Cool the flask in an ice bath or refrigerator (ensure it is sealed to prevent moisture ingress) for several hours or overnight to maximize crystal formation.
-
-
Seed Crystals: If you have a small amount of pure, solid material from a previous successful batch, add a single tiny crystal to the supersaturated solution to initiate crystallization.
Question 2: My HPLC/NMR analysis shows a significant amount of the starting carboxylic acid in the final product. How can I remove it?
Answer:
This indicates an incomplete chlorination reaction. Simply repeating the purification will not solve the root cause. The unreacted carboxylic acid must be removed chemically or the reaction must be driven to completion.
Causality Explained: The conversion of a carboxylic acid to an acyl chloride is an equilibrium-driven process.[5] Insufficient chlorinating agent, reaction time, or temperature can lead to an incomplete reaction. The presence of moisture in the starting material or solvent will consume the chlorinating agent, also resulting in low conversion.
Recommended Actions:
-
Re-treatment with Chlorinating Agent: The most effective solution is to re-subject the crude mixture to the reaction conditions.
-
Dissolve the impure product in a suitable anhydrous solvent (e.g., DCM with a catalytic amount of DMF if using oxalyl chloride, or neat if using excess thionyl chloride).[6][7]
-
Add an additional portion (e.g., 0.3-0.5 equivalents) of thionyl chloride or oxalyl chloride.
-
Stir at the recommended reaction temperature (e.g., room temperature to gentle reflux) for another 1-2 hours, monitoring the reaction by TLC or a test quench with methanol followed by LC-MS analysis.
-
Once complete, proceed with the standard work-up and purification as described previously.
-
-
Purification via Filtration (Less Ideal): If the amount of carboxylic acid is minor (<5%), you may be able to remove it by dissolving the crude product in a solvent like anhydrous diethyl ether, where the benzoyl chloride is soluble but the more polar carboxylic acid is less so. The carboxylic acid may precipitate and can be removed by filtration through a plug of Celite. However, this is often inefficient.
Question 3: The color of my purified product is yellow to brown, but I expect a white or off-white solid. What causes this discoloration?
Answer:
Color impurities often arise from the thermal decomposition of the starting materials or product, or from impurities present in the precursor, 2-chloro-6-fluorobenzyl chloride.
Causality Explained:
-
Thionyl Chloride Quality: Older or impure thionyl chloride can contain dissolved sulfur chlorides (e.g., S₂Cl₂) which are yellow/orange and can contaminate the product. Using freshly distilled thionyl chloride is recommended for obtaining a colorless product.[4]
-
Precursor Impurities: Commercial 2-chloro-6-fluorobenzyl chloride may contain colored impurities or compounds that degrade under the basic conditions of the initial etherification step.[8][9]
-
Reaction Temperature: Overheating the reaction mixture during the chlorination step, especially for prolonged periods, can lead to decomposition and the formation of colored polymeric byproducts.
Purification Protocol for Color Removal:
-
Activated Carbon Treatment:
-
Dissolve the crude, colored product in a minimal amount of hot, anhydrous solvent (e.g., toluene or ethyl acetate). Caution: Ensure the solvent is completely dry to prevent hydrolysis.
-
Add a small amount (1-2% w/w) of activated carbon to the solution.
-
Stir the mixture at a moderate temperature for 15-30 minutes.
-
Perform a hot filtration through a pad of Celite to remove the carbon. The Celite pad is crucial to prevent fine carbon particles from passing through.
-
Allow the filtrate to cool slowly for recrystallization.
-
-
Recrystallization: A careful recrystallization, as detailed in the FAQs below, is often sufficient to leave colored impurities behind in the mother liquor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent system for the recrystallization of this compound?
A1: The key is to use anhydrous, non-protic solvents. A binary solvent system often provides the best results. We recommend dissolving the crude product in a minimal amount of a "good" solvent like anhydrous dichloromethane (DCM) or toluene at room temperature or with gentle warming, followed by the slow addition of a "poor," non-polar solvent like anhydrous n-hexane or n-heptane until turbidity is observed. Cooling this mixture will then yield crystals.
| Solvent System | Rationale |
| DCM / Hexane | Excellent solvating power of DCM allows for dissolution at room temperature, while hexane acts as an effective anti-solvent for high recovery. |
| Toluene / Heptane | Good for larger scales. Toluene has good solvating power, and heptane is an economical and effective anti-solvent. |
| Diethyl Ether / Pentane | Suitable for small scales. The high volatility of these solvents facilitates rapid drying of the final product. |
Q2: How should I properly store the purified product to prevent degradation?
A2: this compound is a reactive acyl chloride and is highly sensitive to moisture.[2][3] Hydrolysis will convert it back to the inactive carboxylic acid.
-
Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon).
-
Container: Use a tightly sealed container, preferably with a PTFE-lined cap. For long-term storage, consider sealing the vial with paraffin film.
-
Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended.[10]
-
Handling: When handling the material, do so quickly in a dry environment or a glove box to minimize exposure to ambient humidity.
Q3: What are the primary impurities I should expect and how are they formed?
A3: Understanding the potential impurities is key to designing an effective purification strategy.
| Impurity Name | Source |
| 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid | Incomplete chlorination reaction or hydrolysis of the product during work-up or storage.[1] |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic acid) | Unreacted starting material from the initial etherification step. |
| 2-Chloro-6-fluorobenzyl chloride | Unreacted reagent from the etherification step. |
| 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic anhydride | Formed by the reaction of the benzoyl chloride product with unreacted carboxylic acid, especially at elevated temperatures.[7] |
Visualizing the Purification Workflow
The following diagram illustrates the logical steps for moving from a crude reaction mixture to a high-purity final product.
Caption: Purification workflow for this compound.
References
-
NileRed. (2017, June 17). Making benzoyl chloride [Video]. YouTube. Retrieved from [Link]
-
Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
-
Wikipedia. (2024). Benzoyl chloride. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
- YIDU YOUYUAN IND CO LTD. (2014). Preparation process of benzoyl chloride. CN103787781A.
- Jiangsu Tiancheng Fine Chemical Co., Ltd. (2012). Method for purifying benzoyl chloride reaction terminating solution. CN102557923A.
- Hollinshead, S. P. (1999). Combinatorial process for making a library of thiophene compounds and the resulting library. US Patent 5,942,387.
- Anhui Jin-Ao-Sai-Te Pharmaceutical Co., Ltd. (2012). Preparation method of 3-methoxybenzyl chloride. CN102690175A.
-
Organic Syntheses. (n.d.). {2-[trans-2-(4-Fluorophenyl)vinyl]-3-nitrophenyl}-1-pyrrolidinylmethanone. Retrieved from [Link]
-
LibreTexts Chemistry. (2023). Conversion of carboxylic acids to acid chlorides. Retrieved from [Link]
-
Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry, 82(6), 3245–3251. Retrieved from [Link]
-
Aladdin Scientific. (n.d.). 4-Methoxybenzoyl chloride. Retrieved from [Link]
-
Wikipedia. (2024). Acyl chloride. Retrieved from [Link]
- Ciba-Geigy Corporation. (1999). Process for the preparation of chloro-benzoyl chlorides. US Patent 5,981,803.
-
Pharmaffiliates. (n.d.). Benzyl Chloride-impurities. Retrieved from [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 121–126. Retrieved from [Link]
-
Sun, G., Wang, Y., & Liu, J. (2011). 3-Chloro-2,4,5-trifluorobenzoic acid. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2379. Retrieved from [Link]
Sources
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- 9. Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chemimpex.com [chemimpex.com]
Technical Support Center: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support center for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride (CAS RN: 1160260-59-2). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this highly reactive reagent in your experiments. Here, we address common questions and troubleshooting scenarios to help you maintain the integrity of the compound and achieve reliable results.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: Proper storage is critical to prevent degradation. The recommended storage conditions are in a freezer at -20°C.[1] It is imperative to store the compound under an inert atmosphere (e.g., argon or nitrogen) and to protect it from moisture.[1] The container should be tightly sealed to prevent the ingress of atmospheric moisture.[1][2]
Scientific Rationale: this compound is an acyl chloride. Acyl chlorides are highly reactive compounds that are susceptible to hydrolysis.[3][4][5] Atmospheric moisture can react with the benzoyl chloride moiety in a vigorous and exothermic reaction to form the corresponding carboxylic acid (4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid) and hydrochloric acid (HCl).[4][6] This degradation process will reduce the purity and reactivity of the compound in your experiments. Storing at low temperatures slows down this degradation process, while an inert atmosphere displaces moisture-laden air.
Q2: What is the expected shelf-life of this compound?
A2: When stored under the recommended anhydrous conditions at -20°C, this compound is expected to be stable for over six months. However, the actual shelf-life can be significantly shortened by repeated exposure to atmospheric moisture during handling.
Best Practices: To maximize the shelf-life, it is recommended to aliquot the compound into smaller, single-use quantities upon receipt. This minimizes the number of times the main stock is exposed to ambient conditions. Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation of moisture onto the cold compound.
Q3: The compound has a pungent, acidic odor. Is this normal?
A3: Yes, a sharp, acidic odor is characteristic of many acyl chlorides. This is often due to slight hydrolysis upon contact with ambient moisture, which releases hydrogen chloride (HCl) gas.[7][8] While a faint odor may be unavoidable, a very strong acidic smell could indicate significant degradation and that the compound has been compromised.
Safety Precaution: Due to the release of HCl and the corrosive nature of the compound, all handling should be performed in a well-ventilated fume hood.[1][9] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][10]
Q4: Can I dissolve the compound in protic solvents like methanol or ethanol for storage?
A4: No, you should never store this compound in protic solvents such as alcohols, water, or primary/secondary amines.[8][9][11] Acyl chlorides react readily with these nucleophilic solvents.[3][12] For instance, reaction with an alcohol will yield an ester, and reaction with an amine will produce an amide.[4][11][12]
Experimental Insight: If your experiment requires dissolving the compound, use anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or toluene immediately before use. Ensure your solvents are properly dried to prevent degradation of the acyl chloride.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action & Scientific Explanation |
| Reduced or no reactivity in acylation reactions | Hydrolysis of the acyl chloride | Verify Storage and Handling: Confirm that the compound has been stored at -20°C under an inert atmosphere and protected from moisture. Explanation: The acyl chloride has likely hydrolyzed to the less reactive carboxylic acid, which will not participate in the desired acylation reaction under the same conditions.[4][6] You can confirm this by taking an IR spectrum of your material and looking for a broad O-H stretch characteristic of a carboxylic acid, and a shift in the carbonyl peak. |
| The solid compound appears clumpy or has turned into a partially liquefied mass. | Significant moisture exposure | Discard the Reagent: This is a strong indication of widespread hydrolysis. The presence of HCl and water can lead to this change in physical appearance. The reagent is likely unusable for most applications. Explanation: Acyl chlorides can react with the water they absorb to form a mixture of the carboxylic acid and HCl, which can lead to the observed changes. |
| Inconsistent results between experiments using the same bottle of the reagent. | Incremental degradation from repeated handling | Aliquot the Reagent: Upon receiving a new bottle, divide it into smaller, single-use vials under an inert atmosphere. Explanation: Each time the main container is opened, it is exposed to atmospheric moisture, leading to gradual degradation. Aliquoting minimizes this cumulative damage to the bulk of the material. |
| Formation of a white precipitate when adding the reagent to the reaction mixture. | Reaction with residual moisture or incompatible solvent. | Ensure Anhydrous Conditions: Dry all glassware and solvents thoroughly before use. Use freshly distilled or commercially available anhydrous solvents. Explanation: The white precipitate is likely the hydrolyzed carboxylic acid, which may be insoluble in your reaction solvent.[8] |
Experimental Workflow & Data
Protocol: Aliquoting for Long-Term Storage
-
Preparation: Place the sealed container of this compound and the required number of small, clean, and dry vials with screw caps in a desiccator. Allow the main container to warm to room temperature before opening.
-
Inert Atmosphere: Perform the aliquoting procedure in a glove box or glove bag under a positive pressure of an inert gas (e.g., argon or nitrogen).
-
Dispensing: Quickly dispense the desired amount of the compound into each vial.
-
Sealing: Tightly seal the vials. For added protection, you can wrap the cap threads with Parafilm®.
-
Storage: Place the aliquoted vials back into the freezer at -20°C.
Diagram: Degradation Pathway
Caption: Hydrolysis of the active acyl chloride by moisture.
Diagram: Troubleshooting Logic
Caption: Troubleshooting workflow for failed acylation reactions.
References
- TCI Chemicals. (2025, October 16).
- Sigma-Aldrich. (2025, July 10).
- Reddit. (2024, June 6).
- YouTube. (2023, February 14). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.
- Semantic Scholar. S N 2 character of hydrolysis of benzoyl chloride.
- CDH Fine Chemical.
- ChemistryStudent. Acyl Chlorides (A-Level).
- Acros Organics. (2018, February 19).
- PubMed. Mechanism of hydrolysis of benzoyl chloride.
- Benchchem. 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
- Wikipedia. Benzyl chloride.
- Save My Exams. (2025, June 23). A Level Chemistry Revision Notes - Acyl Chlorides.
- YouTube. (2023, February 10).
- NCERT. Aldehydes, Ketones and Carboxylic Acids.
- ChemicalBook. 4-Fluorobenzyl chloride synthesis.
- CAMEO Chemicals - NOAA. 4-METHOXYBENZOYL CHLORIDE.
- Acros Organics. (2025, December 25).
- Tuttee Academy. (2021, June 27).
- Fisher Scientific. (2024, March 1).
- Angene Chemical. (2021, May 1).
- PrepChem.com. Synthesis of 4-methoxybenzoyl chloride.
- Thermo Fisher Scientific. (2025, December 22).
- Benchchem. This compound.
- Shree Ganesh Remedies Limited. 4-Methoxybenzoyl chloride-100-07-2.
- NIST. Benzoyl chloride, 4-methoxy-.
- CymitQuimica. 4-Methoxybenzyl Chloride (Stabilized).
- Google Patents. (1997, August 25). Hollinshead (45)
- Google Patents. A kind of synthetic method of the methoxy benzoyl chloride of 2 methyl 3.
- Sigma-Aldrich. 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride.
- Sigma-Aldrich. 4-methoxybenzoyl chloride.
- PubChem. 3-Fluoro-4-methoxybenzoyl chloride.
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- 11. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 12. 4-Methoxybenzoyl chloride 0.99 p-Anisoyl chloride [sigmaaldrich.com]
managing moisture sensitivity of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride.
Welcome to the technical support center for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting advice for handling this moisture-sensitive reagent. The information herein is synthesized from established principles of organic chemistry and extensive experience with reactive acyl chlorides.
Introduction: Understanding the Inherent Reactivity
This compound is a highly reactive acyl chloride, a class of compounds known for their susceptibility to hydrolysis.[1][2] The presence of atmospheric moisture, or residual water in solvents and on glassware, can lead to the rapid degradation of the starting material into the corresponding carboxylic acid (4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid) and hydrochloric acid.[1][3] This degradation not only consumes the valuable reagent but the resulting HCl can also catalyze unwanted side reactions or interfere with subsequent synthetic steps.[1]
The electronic nature of the substituents on the benzoyl chloride ring—specifically the electron-donating methoxy and benzyloxy groups—influences its reactivity. Electron-donating groups can stabilize the formation of a positive charge on the carbonyl carbon, which may increase the rate of hydrolysis through a dissociative (SN1-like) mechanism.[4][5] Therefore, meticulous handling under anhydrous and inert conditions is paramount to ensure the integrity of the reagent and the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation for this compound?
A1: Visual inspection can often reveal degradation. The pure compound should be a well-defined solid. Signs of hydrolysis include:
-
Clumping or stickiness: The formation of the carboxylic acid and HCl can lead to a less free-flowing solid.
-
Fuming upon opening: The reaction with atmospheric moisture can release HCl gas, which appears as white fumes.
-
Partial liquefaction: The product may appear wet or oily.
For definitive assessment, an IR spectrum can be checked for the appearance of a broad O-H stretch (around 3000 cm⁻¹) characteristic of a carboxylic acid, alongside the diminishing intensity of the acyl chloride carbonyl stretch (typically around 1770-1800 cm⁻¹).
Q2: I observed a lower than expected yield in my reaction. Could moisture be the culprit?
A2: Absolutely. Low yield is a classic symptom of using a partially hydrolyzed acyl chloride.[1] The nucleophile in your reaction is competing with water. Since water is a small and often abundant nucleophile (if present as an impurity), it can readily react with your starting material, reducing the amount available for your desired transformation. The generated HCl can also protonate and deactivate certain nucleophiles, particularly amines, further reducing the reaction rate and yield.[1]
Q3: How should I properly store this reagent?
A3: Proper storage is the first line of defense against degradation.
-
Container: Store in the original, tightly sealed container. If you need to transfer it, use a clean, dry glass container with a PTFE-lined cap.
-
Atmosphere: Before sealing, flush the container with a dry, inert gas like argon or nitrogen.[5]
-
Location: Store in a desiccator in a cool, dry place, away from heat sources and direct sunlight. Storing at low temperatures (e.g., in a freezer) can slow the rate of hydrolysis, but it is crucial to allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.
Q4: Can I use solvents directly from the manufacturer's bottle?
A4: It is strongly discouraged. Most commercially available solvents, even those with low water content specifications, contain enough residual moisture to hydrolyze a significant portion of the acyl chloride. Solvents must be rigorously dried before use.
Q5: What is the best way to quench a reaction involving this acyl chloride?
A5: Due to its high reactivity, quenching should be performed carefully. A common method is to slowly add the reaction mixture to a stirred, cold (0 °C) solution of saturated aqueous sodium bicarbonate. The bicarbonate will neutralize the excess acyl chloride and the HCl byproduct. Be aware that this will generate CO₂ gas, so ensure adequate venting. Alternatively, for non-aqueous workups, a solution of an amine like triethylamine in an appropriate solvent can be used to quench the acyl chloride.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution & Rationale |
| Reaction fails to initiate or proceeds very slowly. | 1. Degraded Acyl Chloride: The starting material was hydrolyzed prior to the reaction. 2. Protonated Nucleophile: The nucleophile (e.g., an amine) was protonated by HCl byproduct from partial hydrolysis.[1] | 1. Verify Reagent Quality: Check a small sample of the acyl chloride by IR or ¹H NMR. If significant carboxylic acid is present, the reagent may need to be repurified or a fresh bottle used. 2. Use a Non-Nucleophilic Base: Add a tertiary amine base like triethylamine or pyridine (at least 1 equivalent) to the reaction mixture to scavenge any generated HCl.[1] |
| Formation of a white precipitate during the reaction. | The precipitate is likely the hydrochloride salt of your amine nucleophile or another basic component in the reaction mixture. | This is often expected. The precipitate can be removed by filtration at the end of the reaction or during the aqueous workup. Its formation indicates that HCl is being generated, either as a byproduct of the desired reaction or from hydrolysis. |
| Inconsistent results between batches. | Variability in the level of moisture contamination in solvents, reagents, or glassware. | Standardize Anhydrous Procedures: Implement a strict and consistent protocol for drying all solvents, glassware, and for handling the acyl chloride under an inert atmosphere for every experiment. |
| Product is contaminated with the carboxylic acid byproduct. | Incomplete reaction or hydrolysis of the acyl chloride during the reaction or workup. | Drive the Reaction to Completion: Consider using a slight excess of the nucleophile or extending the reaction time. Ensure Anhydrous Workup: If the desired product is also sensitive to water, perform the workup under anhydrous conditions until the reactive acyl chloride is fully quenched or removed. |
Experimental Protocols
Protocol 1: Handling this compound Under an Inert Atmosphere
This protocol outlines the standard procedure for accurately dispensing the solid reagent while minimizing exposure to air and moisture.
Materials:
-
This compound
-
Glove box or Schlenk line
-
Dry, nitrogen or argon-flushed glassware (e.g., round-bottom flask with a septum)
-
Dry spatula
-
Analytical balance
Procedure:
-
Preparation: If using a Schlenk line, ensure all glassware is thoroughly flame-dried under vacuum and backfilled with inert gas three times. If using a glove box, ensure the antechamber is properly purged.
-
Equilibration: Place the sealed container of the acyl chloride, a clean and dry beaker, and a spatula into the glove box antechamber and purge. Allow the items to equilibrate to the glove box atmosphere.
-
Dispensing: Inside the inert atmosphere, carefully open the reagent container. Using the dry spatula, weigh the desired amount of the solid into the beaker.
-
Transfer: Quickly transfer the weighed solid to the reaction flask.
-
Sealing: Immediately seal the reaction flask and the stock container of the acyl chloride.
-
Removal: Remove the sealed reaction flask from the glove box or disconnect it from the Schlenk line. The reagent is now ready for the addition of anhydrous solvent.
Protocol 2: Preparation of Anhydrous Dichloromethane (DCM)
DCM is a common solvent for reactions with acyl chlorides. This protocol describes a standard drying method.
Materials:
-
Reagent-grade Dichloromethane
-
Calcium hydride (CaH₂)
-
Distillation apparatus
-
Dry, inert gas source (Nitrogen or Argon)
Procedure:
-
Pre-drying: Add calcium hydride to the DCM (approximately 10 g per liter). Stir or swirl the mixture. Be aware that gas evolution (hydrogen) will occur as the CaH₂ reacts with water. Ensure the vessel is not sealed tightly to allow gas to escape.
-
Reflux: Once the initial vigorous bubbling has subsided, assemble the distillation apparatus (flame-dried beforehand). Heat the mixture to a gentle reflux under a positive pressure of nitrogen or argon for at least one hour.
-
Distillation: Distill the DCM, collecting the fraction that boils at the correct temperature (approx. 39-40 °C). Collect the distilled solvent in a flame-dried flask containing activated 3Å molecular sieves to maintain dryness.
-
Storage: The freshly distilled, dry solvent should be used immediately for best results. If storage is necessary, keep it in a tightly sealed flask with a septum under an inert atmosphere.
| Solvent | Recommended Drying Agent | Notes |
| Tetrahydrofuran (THF) | Sodium/benzophenone | Distill from the deep blue/purple ketyl radical. |
| Acetonitrile | Calcium hydride | Pre-dry with 4Å molecular sieves, then distill from CaH₂. |
| Toluene | Sodium | Reflux over sodium metal. |
Visual Guides (Graphviz DOT Language)
Hydrolysis Mechanism
This diagram illustrates the associative (SN2-like) mechanism of hydrolysis, which is anticipated for this substituted benzoyl chloride.
Caption: Associative hydrolysis pathway of the acyl chloride.
Experimental Workflow for Handling
This flowchart outlines the critical steps for setting up a reaction with the moisture-sensitive reagent.
Caption: Workflow for setting up a reaction under anhydrous conditions.
Troubleshooting Decision Tree
A logical guide to diagnosing issues in your experiment.
Caption: Decision tree for troubleshooting low-yield reactions.
References
-
Song, B. D., & Jencks, W. P. (2024). Leaving Group Effects on the Solvolysis of Benzoyl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Kevill, D. N., & D'Souza, M. J. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. International Journal of Molecular Sciences, 12(7), 4443–4457. Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
- Mohrig, J. R., Hammond, C. N., & Schatz, P. F. (2010). Techniques in Organic Chemistry. W. H. Freeman.
-
Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available at: [Link]
-
Chemistry Stack Exchange. (2022). Why does benzoyl chloride react preferentially with the phenoxide anion and not with water? Available at: [Link]
-
Khan Academy. (n.d.). Reactions at the benzylic position. Available at: [Link]
-
Reddit. (2024). Which benzoyl chloride undergoes hydrolysis faster in water? Available at: [Link]
-
Abdel-Aziem, A., et al. (2019). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Oriental Journal of Chemistry, 35(1). Available at: [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Available at: [Link]
-
ResearchGate. (2021). How to create inert atmosphere? Available at: [Link]
-
ResearchGate. (n.d.). O-benzoylation reaction of benzoyl chloride 2 with fluorescein 1. Available at: [Link]
-
Infomall. (n.d.). [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides. Available at: [Link]
-
Fiveable. (n.d.). Moisture Sensitivity Definition - Organic Chemistry Key Term. Available at: [Link]
-
Fiveable. (n.d.). Inert atmosphere Definition - Organic Chemistry II Key Term. Available at: [Link]
-
Chemistry LibreTexts. (2022). 7.3: Inert Atmospheric Methods. Available at: [Link]
-
NJ Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Available at: [Link]
-
Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Available at: [Link]
-
Sciencemadness Discussion Board. (2020). Acyl chlorides stability. Available at: [Link]
-
Chemos GmbH & Co.KG. (2019). Safety Data Sheet: Acetyl chloride. Available at: [Link]
-
Physics Forums. (2010). Keeping moisture-sensitive chemicals dry. Available at: [Link]
-
Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Available at: [Link]
-
Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Available at: [Link]
-
Master Organic Chemistry. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Available at: [Link]
-
ERIC. (2021). Handling of Air-Sensitive and Moisture-Sensitive Reagents in an Undergraduate Chemistry Laboratory: The Importance of the Syringe. Available at: [Link]
-
YouTube. (2019). 08.05 Overview of Acylation Reactions and Acyl Chlorides. Available at: [Link]
-
Molecular Inorganic Chemistry. (2008). Working with air and moisture sensitive compounds. Available at: [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support center for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis and use of this important chemical intermediate. Our goal is to equip you with the necessary insights to optimize your reaction conditions, overcome common challenges, and ensure the integrity of your experimental outcomes.
I. Synthesis of the Precursor: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
The journey to obtaining high-purity this compound begins with the successful synthesis of its carboxylic acid precursor. This is typically achieved through a Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
-
Reagent Preparation : In a flame-dried, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, dissolve 4-hydroxy-3-methoxybenzoic acid in a suitable polar aprotic solvent such as dimethylformamide (DMF).
-
Base Addition : Add a base, such as potassium carbonate (K₂CO₃), to the solution.
-
Alkylation : To this mixture, add 2-chloro-6-fluorobenzyl chloride.
-
Reaction : Heat the reaction mixture at an elevated temperature and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification : Upon completion, cool the reaction mixture, perform an aqueous work-up to remove the base and DMF, and then isolate the crude product. Purify the crude product by recrystallization or column chromatography to obtain pure 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.
Troubleshooting Guide: Precursor Synthesis
Question 1: My Williamson ether synthesis is showing low yield. What are the potential causes and how can I improve it?
Answer: Low yields in this Williamson ether synthesis can stem from several factors. Firstly, ensure all reagents and solvents are anhydrous, as water can interfere with the reaction. The choice of base and solvent is also critical. While potassium carbonate in DMF is a common choice, stronger bases like sodium hydride (NaH) in a solvent like tetrahydrofuran (THF) can be more effective if you are still experiencing low conversion. However, be cautious with stronger bases as they can promote side reactions.
Another critical parameter is the reaction temperature. Ensure the temperature is optimal for the reaction; too low, and the reaction may be sluggish, while too high a temperature can lead to decomposition or side reactions. Monitor the reaction progress using TLC to determine the optimal reaction time. Incomplete reaction due to insufficient reaction time is a common cause of low yields.
Question 2: I am observing multiple spots on my TLC during the precursor synthesis. What are these byproducts and how can I minimize them?
Answer: The formation of multiple spots on TLC suggests the presence of byproducts. A common byproduct is the result of the O-alkylation of the carboxylate group, forming an ester. This can be minimized by carefully controlling the reaction conditions. Using a less reactive alkylating agent or a milder base might be beneficial.
Another possibility is the self-condensation of the starting materials or reaction with impurities. Ensure the purity of your starting materials, particularly the 2-chloro-6-fluorobenzyl chloride. Purification of the crude product by column chromatography is often necessary to separate the desired product from these byproducts.
II. Synthesis of this compound
The conversion of the carboxylic acid to the acyl chloride is a critical step that requires careful control to avoid unwanted side reactions.
Experimental Protocol: Acyl Chloride Formation
-
Reaction Setup : In a flame-dried, two-necked flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place the 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.
-
Chlorinating Agent : Add an excess of a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride.[1] A catalytic amount of DMF can be added when using oxalyl chloride.[2]
-
Reaction : Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
Isolation : After the reaction is complete, remove the excess chlorinating agent by distillation under reduced pressure. The resulting crude this compound can be used directly or purified by vacuum distillation.
Troubleshooting Guide: Acyl Chloride Synthesis
Question 3: My acyl chloride product is dark-colored and appears impure. What is the cause and how can I obtain a cleaner product?
Answer: A dark-colored product often indicates decomposition or side reactions. Overheating during the reaction or distillation can lead to the formation of colored impurities. Ensure the reaction temperature is carefully controlled and that the distillation is performed under a high vacuum to keep the temperature as low as possible.
The purity of the starting carboxylic acid is also crucial. Any impurities in the precursor can be carried over and may decompose under the harsh reaction conditions of acyl chloride formation. Ensure your starting material is of high purity.
Question 4: I am experiencing a low yield of the acyl chloride. What are the likely reasons?
Answer: A low yield can be due to an incomplete reaction or loss of product during work-up. Ensure that the reaction is allowed to proceed to completion. Using a sufficient excess of the chlorinating agent and an adequate reaction time is important.
Hydrolysis of the acyl chloride back to the carboxylic acid is a major cause of low yield. This compound is highly sensitive to moisture. Therefore, it is imperative to use anhydrous conditions, including flame-dried glassware and dry solvents. During work-up, avoid any contact with water. If you need to wash the product, use an anhydrous organic solvent.
III. Subsequent Reactions and Handling of this compound
This acyl chloride is a reactive intermediate used in various acylation reactions.
Troubleshooting Guide: Acylation Reactions
Question 5: My acylation reaction with an amine (or alcohol) is giving a low yield. How can I optimize this?
Answer: Low yields in acylation reactions are often due to several factors. The primary issue is often the neutralization of the HCl byproduct. For every mole of amide or ester formed, one mole of HCl is generated, which can protonate the starting amine, rendering it non-nucleophilic. To counter this, always use at least one equivalent of a base, such as pyridine or triethylamine, to scavenge the HCl.
The reactivity of the nucleophile also plays a significant role. Sterically hindered amines or alcohols will react more slowly. In such cases, you may need to use a more reactive catalyst, such as 4-dimethylaminopyridine (DMAP), or increase the reaction temperature.
Hydrolysis of the acyl chloride is a competing reaction, especially if using an aqueous base. To minimize this, perform the reaction at low temperatures (0-5 °C) and add the acyl chloride slowly to the mixture of the nucleophile and base.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Spectroscopic Data |
| This compound | C₁₅H₁₁Cl₂FO₃ | 329.15 | ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 1H), 7.45–7.30 (m, 2H), 6.95 (s, 1H), 5.25 (s, 2H), 3.90 (s, 3H). IR (cm⁻¹) : 1775 (C=O, acyl chloride). MS (ESI) : m/z 329.0 [M]⁺. |
Visualizing the Workflow
Synthesis Workflow
Caption: Synthetic pathway for this compound and its subsequent use in acylation reactions.
Troubleshooting Logic
Caption: A logical flow for troubleshooting low reaction yields.
References
- BenchChem. (2025).
- BenchChem. (2025).
- ResearchGate. (n.d.). Benzyl Chloride, Benzal Chloride, and Benzotrichloride.
- BenchChem. (2025). Identifying and minimizing side reactions in 1-Benzoylpyrrolidine synthesis.
- Sano, T. (1999). Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. Synthesis, 1141-1144.
- ChemicalBook. (n.d.). 4-Fluorobenzyl chloride synthesis.
- BenchChem. (n.d.). 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride.
- ACS Publications. (n.d.). Intrinsic Structure−Reactivity Relationships in Gas-Phase Transacylation Reactions: Identity Exchange of Substituted Benzoyl Chlorides with Chloride Ion.
- BenchChem. (2025). A Technical Guide to the Core Chemical Reactions of Benzoyl Chloride.
- The Royal Society of Chemistry. (n.d.).
- Wikipedia. (n.d.). Benzoyl chloride.
- Sciencemadness.org. (2006). Removing excess Benzoyl Chloride.
- BenchChem. (n.d.). This compound.
- BenchChem. (n.d.). 3-Methoxy-2-[(3-methylbenzyl)oxy]benzoyl chloride.
- Thermo Fisher Scientific. (2025).
- PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride.
- Google Patents. (n.d.).
- Google Patents. (n.d.). CN102690175A - Preparation method of 3-methoxybenzyl chloride.
- Shree Ganesh Remedies Limited. (n.d.). 4-Methoxybenzoyl chloride-100-07-2.
- ResearchGate. (2018). ChemInform Abstract: Fries Rearrangement: Scalable Synthesis of Key Fluoro Building Blocks 3-Fluoro-4-methoxybenzoyl Chloride (IV) and 1,2-Diethoxy-3-fluorobenzene (V).
- Wikipedia. (n.d.). Acyl chloride.
- Google Patents. (n.d.). CN105481687A - Preparing method for o-methoxybenzoyl chloride.
- ChemicalBook. (n.d.). 4-Methoxybenzoyl chloride synthesis.
- CymitQuimica. (n.d.). 4-Methoxybenzyl Chloride (Stabilized).
- Chem-Impex. (n.d.). 4-Methoxybenzoyl chloride.
- Googleapis.com. (1997). 5942387 - Hollinshead (45)
- Google Patents. (n.d.). CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- Google Patents. (n.d.).
- BenchChem. (2025). Technical Support Center: Synthesis of 4-(Chloromethyl)benzoyl chloride.
- Fisher Scientific. (n.d.). Acyl Halides.
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)
Sources
troubleshooting failed reactions with 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support center for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common issues encountered during its use in chemical synthesis. As a highly functionalized acylating agent, this reagent's reactivity is governed by both the electrophilic benzoyl chloride moiety and the influence of its sterically demanding and electronically complex ether substituent. This document provides practical, field-tested solutions to ensure the success of your reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific challenges in a question-and-answer format, focusing on the causality behind experimental failures and providing actionable solutions.
Core Issues & General Reactions
Question 1: My reaction has failed to initiate or shows very low conversion of starting material. What are the most common culprits?
Answer: Failure to initiate or low conversion when using this compound typically stems from one of three primary areas: reagent integrity, reaction conditions, or inherent substrate limitations.
-
Reagent Integrity - The Threat of Hydrolysis: The most frequent cause of failure is the degradation of the benzoyl chloride itself. Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture, which converts the reactive acyl chloride into the unreactive corresponding carboxylic acid, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.[1] This is an irreversible process that consumes your starting material before it can react with your nucleophile.
-
Solution: Always use a fresh bottle or a recently purified batch of the reagent. Ensure it is stored under an inert atmosphere (e.g., nitrogen or argon) in a desiccator. When handling, uncap the reagent for the minimum time possible and preferably work in a glove box or under a positive pressure of inert gas.
-
-
Sub-Optimal Reaction Conditions:
-
Anhydrous Conditions: Trace amounts of water in your solvent or on your glassware can rapidly hydrolyze the acyl chloride. Solvents must be rigorously dried, and glassware should be oven or flame-dried immediately before use.
-
Insufficient Base: In reactions with nucleophiles like amines or alcohols, one equivalent of hydrochloric acid (HCl) is produced. This HCl will protonate the nucleophile (especially amines), rendering it non-nucleophilic and halting the reaction. A base is required to scavenge this acid. If the base is omitted, is not strong enough, or is present in a substoichiometric amount, the reaction will stall.
-
Temperature: While heat can increase reaction rates, it can also accelerate degradation and side reactions. Most acylations with this reagent should be initiated at low temperatures (e.g., 0 °C) to control the initial exothermic reaction and minimize hydrolysis, before potentially warming to room temperature.
-
-
Substrate Reactivity & Steric Hindrance: The nucleophile (alcohol, amine) you are using may be too sterically hindered or not nucleophilic enough to react efficiently. The bulky 2-chloro-6-fluorobenzyl group on the acyl chloride itself can present steric challenges for very bulky nucleophiles.
Question 2: My TLC analysis shows a new, highly polar spot that stains acidic, and my desired product yield is low. What is this byproduct?
Answer: This observation is a classic signature of hydrolysis. The polar, acidic spot is almost certainly 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, the product of the reaction between your benzoyl chloride and water.[2][3]
Root Cause Analysis & Prevention:
| Cause | Preventative Measure |
| Wet Solvents/Reagents | Use freshly distilled, anhydrous-grade solvents. Ensure your amine or alcohol is dry; if necessary, dry it over molecular sieves. |
| Atmospheric Moisture | Conduct the reaction under a positive pressure of an inert gas (Nitrogen or Argon). Use glassware with septa and transfer reagents via syringe. |
| Aqueous Workup | During workup, the hydrolysis of any unreacted benzoyl chloride is inevitable. The key is to prevent it from happening during the reaction. |
Purification Strategy: The byproduct carboxylic acid can typically be removed from your desired neutral amide or ester product via an extractive workup. Washing the organic layer with a mild aqueous base solution (e.g., saturated sodium bicarbonate) will deprotonate the carboxylic acid, pulling it into the aqueous layer as its carboxylate salt.
Diagram: Core Troubleshooting Workflow
Caption: Visualization of amidation vs. hydrolysis.
Question 4: My esterification reaction with a secondary or tertiary alcohol is extremely slow. How can I accelerate it?
Answer: Esterification of sterically hindered alcohols is a common challenge. [4]The slow reaction rate is due to the difficulty of the bulky alcohol nucleophile accessing the electrophilic carbonyl carbon.
Catalytic Solutions:
-
Use a Nucleophilic Catalyst: The addition of a catalytic amount (1-10 mol%) of 4-(Dimethylamino)pyridine (DMAP) is the standard and most effective solution.
-
Mechanism: DMAP is more nucleophilic than the alcohol. It reacts first with the benzoyl chloride to form a highly reactive N-acylpyridinium intermediate. This intermediate is much more electrophilic than the starting benzoyl chloride, and it is readily attacked even by sterically hindered alcohols to give the final ester, regenerating the DMAP catalyst.
-
-
Increase Temperature: After initial addition at 0 °C, the reaction can be gently heated (e.g., to 40 °C or reflux, solvent permitting) to provide the necessary activation energy. Monitor by TLC to avoid decomposition.
-
Use an Excess of a Weaker Base/Solvent: Using pyridine as both the base and the solvent can also drive the reaction forward, as it serves a similar, albeit less potent, catalytic role to DMAP.
Experimental Protocol: General Procedure for Amide Synthesis (Anhydrous Conditions)
This protocol describes a reliable method for the synthesis of an amide using an illustrative primary amine, benzylamine.
Materials:
-
This compound
-
Benzylamine (or other primary/secondary amine)
-
Triethylamine (TEA), distilled
-
Dichloromethane (DCM), anhydrous
-
1M HCl (aq), Saturated NaHCO₃ (aq), Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stir bar, septa, nitrogen line, syringes
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the amine (1.0 eq) and anhydrous DCM (approx. 0.1 M concentration relative to the amine). Cool the flask to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (1.2 eq) to the stirring solution via syringe.
-
Acyl Chloride Addition: In a separate dry vial, dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cold amine/TEA mixture over 15-20 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature. Monitor the reaction's progress by TLC until the starting amine is consumed (typically 1-4 hours).
-
Workup - Quenching: Cool the reaction mixture back to 0 °C and quench by slowly adding deionized water. Transfer the mixture to a separatory funnel.
-
Workup - Washing: Separate the layers. Wash the organic layer sequentially with:
-
1M HCl (to remove excess TEA and any unreacted amine). * Saturated NaHCO₃ solution (to remove any hydrolyzed carboxylic acid). * Brine (to remove residual water). 7. Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The resulting crude amide can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
References
- BenchChem (2025).
- BenchChem (2025). How to overcome common problems in Benzamide synthesis?.
- BenchChem (2025).
- YouTube (2023). Preparation of Carboxylic acid |Benzoic acid | Hydrolysis| Benzoyl chloride.
- Wikipedia. Benzoyl chloride.
- Chemistry LibreTexts (2021). 2.8: Acid Halides for Ester Synthesis.
- BenchChem. Overcoming steric hindrance in reactions with o-Toluic Acid Chloride.
- ResearchGate (2025).
Sources
Technical Support Center: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to the technical support guide for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with the handling, analysis, and impurity identification of this highly reactive intermediate. The following information is structured to provide not just procedural steps, but the underlying scientific rationale to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most probable process-related impurities in a sample of this compound?
A1: Understanding the synthetic route is critical to predicting process-related impurities. The manufacturing process typically involves two key steps:
-
Williamson Ether Synthesis: Reaction of 4-hydroxy-3-methoxybenzoic acid (vanillic acid) with 2-chloro-6-fluorobenzyl chloride.
-
Chlorination: Conversion of the resulting carboxylic acid intermediate to the final acyl chloride, commonly using thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3]
Based on this pathway, the primary process-related impurities to anticipate are:
-
Starting Materials:
-
Intermediate:
-
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid: This is the direct precursor and a very common impurity resulting from an incomplete chlorination reaction.
-
-
Reagent-Related Impurities:
The diagram below illustrates the origin of these key impurities within the synthetic process.
Caption: Synthetic pathway and origin of process-related impurities.
Q2: My sample purity is decreasing over time, and I'm seeing a new, more polar peak in my HPLC analysis. What's happening?
A2: You are observing hydrolysis. The acyl chloride functional group is highly electrophilic and extremely susceptible to nucleophilic attack by water. Even trace amounts of moisture in the air, on glassware, or in analytical solvents will rapidly convert the acyl chloride back to its corresponding carboxylic acid (4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid).
This is the most common degradation pathway and the primary stability concern. The resulting carboxylic acid is significantly more polar than the acyl chloride, which is why it typically appears as a new, earlier-eluting peak under reversed-phase HPLC conditions. To ensure the integrity of your results, all handling and analysis must be performed under strictly anhydrous conditions.
Q3: Can I analyze this compound directly by HPLC or GC?
A3: Direct analysis is extremely challenging and generally not recommended for quantitative purposes.
-
For HPLC: The high reactivity of the acyl chloride can lead to on-column hydrolysis if the mobile phase contains any water, resulting in poor peak shape (tailing), inaccurate quantification, and potential damage to the column.[9]
-
For GC: While the compound may be volatile enough, it is often thermally labile. More importantly, it can react with active sites (e.g., free silanols) within the injector port or on the column, leading to degradation and non-reproducible results.[9]
The industry-standard and scientifically robust approach is pre-column derivatization . This involves reacting the acyl chloride with a suitable reagent to convert it into a stable, easily analyzable derivative.[10][11]
Q4: What is the best strategy for sample preparation and analysis to ensure accurate results?
A4: A derivatization strategy is essential. Reacting the acyl chloride with an anhydrous nucleophile converts it into a stable derivative that can be reliably analyzed.
-
Strategy 1: Esterification (for GC or LC analysis): Reacting the sample with anhydrous methanol will convert the acyl chloride into its corresponding methyl ester. This derivative is much more stable, less reactive, and exhibits excellent chromatographic behavior.[12][13]
-
Strategy 2: Amidation (for LC-UV analysis): Reacting the sample with an aromatic amine or hydrazine, such as 2-nitrophenylhydrazine, creates a stable amide derivative.[10] A significant advantage of this method is that it introduces a strong chromophore into the molecule, drastically increasing the UV sensitivity and allowing for detection at very low levels.[10]
The workflow diagram below outlines the recommended analytical process.
Caption: Recommended workflow for the analysis of acyl chlorides.
Q5: What key features in NMR and FTIR spectra can confirm the identity of my compound versus its main hydrolysis impurity?
A5: Spectroscopic analysis is a powerful tool for distinguishing between the acyl chloride and its carboxylic acid degradant.
-
¹H NMR: The most telling region is the acidic proton. The carboxylic acid will show a broad singlet far downfield (typically >10 ppm), which is absent in the pure acyl chloride spectrum. This peak will also exchange with D₂O. The aromatic and benzylic protons should have very similar chemical shifts in both compounds, but minor shifts may be observed.
-
¹³C NMR: The carbonyl carbon signal is diagnostic. The acyl chloride carbonyl (-COCl) typically appears around 165-170 ppm, while the carboxylic acid carbonyl (-COOH) is further downfield, usually in the 170-180 ppm range.
-
FTIR:
-
Acyl Chloride: Look for a very strong C=O stretch at a high frequency, typically between 1770-1815 cm⁻¹ . The C-Cl stretch appears in the 870-900 cm⁻¹ range.
-
Carboxylic Acid: This will show a broad O-H stretch from ~2500-3300 cm⁻¹. The C=O stretch appears at a lower frequency than the acyl chloride, typically around 1700-1730 cm⁻¹ .
-
Troubleshooting and Analytical Protocols
Summary of Potential Impurities
The following table summarizes the key impurities, their likely origin, and their expected chromatographic behavior.
| Impurity Name | Structure | Molecular Weight ( g/mol ) | Origin | Expected Reversed-Phase HPLC Behavior |
| 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid | (Structure of the acid) | 326.71 | Incomplete chlorination / Hydrolysis of product | More polar; shorter retention time |
| 4-Hydroxy-3-methoxybenzoic acid (Vanillic Acid) | (Structure of vanillic acid) | 168.15 | Unreacted starting material | Highly polar; very short retention time |
| 2-Chloro-6-fluorobenzyl chloride | (Structure of benzyl chloride) | 179.01 | Unreacted starting material | Non-polar; long retention time |
| 4,4'-[Oxybis(methylene)]bis(1-chloro-3-fluorobenzene) | (Structure of ether byproduct) | 303.14 | Self-condensation of 2-chloro-6-fluorobenzyl alcohol (if present) | Very non-polar; very long retention time |
| {4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl} anhydride | (Structure of anhydride) | 635.41 | Side reaction during chlorination | Non-polar; long retention time |
(Note: Placeholder images are used for structures. In a real application, these would be chemical drawings.)
Experimental Protocol: HPLC Analysis via Methanol Derivatization
This protocol describes a robust method for quantifying this compound and its related impurities by converting them to their stable methyl esters.
1. Reagent and Sample Preparation (Perform in a fume hood under anhydrous conditions):
-
Derivatization Reagent: Anhydrous Methanol (>99.8% purity).
-
Diluent: Anhydrous Acetonitrile.
-
Standard Preparation: a. Accurately weigh ~10 mg of the this compound reference standard into a 10 mL volumetric flask. b. Add 5 mL of anhydrous acetonitrile and sonicate briefly to dissolve. c. Add 1 mL of anhydrous methanol. Allow to stand for 30 minutes at room temperature for the derivatization to complete. d. Dilute to the mark with anhydrous acetonitrile.
-
Sample Preparation: a. Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. b. Follow steps 1(b) through 1(d) as for the standard preparation.
2. Chromatographic Conditions:
-
Instrument: HPLC system with UV or DAD detector.
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
Time (min) %A %B 0.0 60 40 20.0 10 90 25.0 10 90 25.1 60 40 | 30.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.
-
Injection Volume: 10 µL.
3. Causality and Rationale:
-
Why Anhydrous Solvents? To prevent hydrolysis of the acyl chloride before it can be derivatized by methanol.
-
Why Methanol? It acts as a mild nucleophile, efficiently converting the highly reactive acyl chloride to a stable methyl ester without promoting significant side reactions.[12][13]
-
Why a 30-minute reaction time? This provides sufficient time for the derivatization reaction to proceed to completion at room temperature.
-
Why a C18 column and gradient elution? This standard reversed-phase setup provides excellent separation for a wide range of polarities, from the polar unreacted vanillic acid to the non-polar methyl ester derivative and potential non-polar byproducts.
References
-
Chemistry Steps. (n.d.). SOCl2 Reaction with Carboxylic Acids. Retrieved from [Link]
-
Clark, J. (n.d.). Converting carboxylic acids into acyl chlorides (acid chlorides). Chemguide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thionyl Chloride. PubChem. Retrieved from [Link]
-
Bioman Explains. (2024, April 1). Carboxylic Acids to Acyl Chlorides Using Thionyl Chloride (SOCl2). YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Acid to Acid Chloride - Common Conditions. Retrieved from [Link]
- Google Patents. (n.d.). Purification of thionyl chloride - US4337235A.
-
PubMed. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
- Google Patents. (n.d.). Process for purifying thionyl chloride - US4759826A.
-
Master Organic Chemistry. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Retrieved from [Link]
-
ChemBK. (n.d.). Thionyl chloride. Retrieved from [Link]
-
ResearchGate. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]
-
Journal of Chromatographic Science. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. Retrieved from [Link]
-
Wikipedia. (n.d.). Vanillic acid. Retrieved from [Link]
-
S D Fine-Chem Ltd. (n.d.). 4-hydroxy-3-methoxybenzoic acid (for synthesis). Retrieved from [Link]
-
Chromatography Forum. (2005). chloro-benzoyl chloride impurity or assay method. Retrieved from [Link]
-
Stenutz. (n.d.). 4-hydroxy-3-methoxybenzoic acid. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Retrieved from [Link]
-
Office of Scientific and Technical Information. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]
- Google Patents. (n.d.). US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
Sources
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- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 4. Vanillic acid - Wikipedia [en.wikipedia.org]
- 5. 4-hydroxy-3-methoxybenzoic acid [stenutz.eu]
- 6. Thionyl Chloride | SOCl2 | CID 24386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. US4337235A - Purification of thionyl chloride - Google Patents [patents.google.com]
- 8. US4759826A - Process for purifying thionyl chloride - Google Patents [patents.google.com]
- 9. chloro-benzoyl chloride impurity or assay method - Chromatography Forum [chromforum.org]
- 10. Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. japsonline.com [japsonline.com]
- 13. researchgate.net [researchgate.net]
handling and safety precautions for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Technical Support Center: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth information on the safe handling and use of this reactive compound. Given its nature as an acyl chloride, stringent adherence to safety protocols is paramount. This document offers a structured, question-and-answer-based approach to address potential issues and ensure the integrity of your experiments and the safety of laboratory personnel.
I. Core Safety & Handling FAQs
This section addresses the most frequently asked questions regarding the fundamental safety precautions and handling procedures for this compound.
Question 1: What are the primary hazards associated with this compound?
Answer: As an acyl chloride, this compound is highly reactive and corrosive. The primary hazards stem from its violent reaction with water and other nucleophiles, which produces corrosive hydrogen chloride (HCl) gas.[1][2][3] Contact with skin and eyes will cause severe burns, and inhalation of its vapors can lead to significant respiratory tract irritation and damage.[4][5][6][7] It is also a lachrymator, meaning it will cause immediate irritation and tearing upon eye exposure.[1][8][9]
Question 2: What is the mandatory Personal Protective Equipment (PPE) for handling this compound?
Answer: A comprehensive PPE strategy is non-negotiable when working with this substance. The minimum required PPE includes:
-
Eye and Face Protection: Chemical splash goggles and a full-face shield are essential to protect against splashes and fumes.[10][11][12]
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are required. Always check the glove manufacturer's compatibility chart.[13]
-
Body Protection: A flame-retardant lab coat, worn over full-length clothing, and chemical-resistant apron should be used.[11][13]
-
Respiratory Protection: All handling of the compound must be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[10][11][14] In situations where a fume hood is not feasible, a NIOSH-approved respirator with an appropriate acid gas cartridge is mandatory.[11][12]
Table 1: Personal Protective Equipment (PPE) Summary
| Body Part | Required PPE | Rationale |
| Eyes/Face | Chemical Splash Goggles & Face Shield | Protects against splashes and corrosive vapors.[10][11] |
| Hands | Chemical-Resistant Gloves (Nitrile, Neoprene) | Prevents severe skin burns upon contact.[13] |
| Body | Flame-Retardant Lab Coat & Chemical Apron | Protects skin and clothing from spills.[11][13] |
| Respiratory | Chemical Fume Hood / NIOSH-Approved Respirator | Prevents inhalation of toxic and corrosive HCl gas.[10][14] |
Question 3: How should I properly store this compound?
Answer: Proper storage is critical to maintain the compound's integrity and prevent hazardous situations. Store the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., nitrogen or argon), to prevent exposure to moisture.[15][16] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as water, alcohols, bases, and oxidizing agents.[3][15][17] Store in a designated corrosives cabinet.[10]
II. Troubleshooting Guide for Experimental Procedures
This section provides solutions to common problems that may arise during the use of this compound in a research setting.
Question 4: My reaction is not proceeding as expected, and I suspect the starting material has degraded. How can I assess its quality?
Answer: Degradation is a common issue with acyl chlorides due to their moisture sensitivity. The primary degradation pathway is hydrolysis to the corresponding carboxylic acid.
-
Troubleshooting Steps:
-
Visual Inspection: Check for any fuming when the container is opened, which indicates reaction with atmospheric moisture and the release of HCl gas.[5][8] The liquid may also appear cloudy.
-
Odor: A sharp, pungent odor of HCl will be noticeable if the compound has been compromised.[1]
-
Analytical Verification: The most definitive way to check for degradation is through analytical techniques. An IR spectrum will show a broad O-H stretch (around 3000 cm⁻¹) characteristic of a carboxylic acid, alongside the diminished acyl chloride carbonyl peak. ¹H NMR spectroscopy can also be used to quantify the extent of hydrolysis.
-
Question 5: I observe fuming and a precipitate forming when I add my acyl chloride to the reaction mixture. What is happening?
Answer: This is a classic sign of the acyl chloride reacting with moisture present in your solvent or on your glassware. The "fume" is HCl gas, and the precipitate is likely the hydrolyzed carboxylic acid, which may be insoluble in your reaction solvent.
-
Preventative Workflow:
Caption: Workflow for anhydrous reaction setup.
Question 6: How do I safely quench my reaction containing unreacted this compound?
Answer: Quenching must be done cautiously to manage the exothermic reaction and the evolution of HCl gas.
-
Step-by-Step Quenching Protocol:
-
Cool the reaction mixture in an ice bath to absorb the heat that will be generated.
-
Slowly and carefully add a saturated aqueous solution of a weak base, such as sodium bicarbonate, dropwise with vigorous stirring. This will neutralize the unreacted acyl chloride and the HCl produced. Do not add water directly as the reaction can be too vigorous.[1][3]
-
Ensure the quenching process is performed in a fume hood.
-
Continue stirring until gas evolution ceases.
-
Proceed with your standard workup procedure.
-
III. Emergency Procedures & Waste Disposal
Question 7: What are the immediate first aid measures in case of accidental exposure?
Answer: Immediate action is crucial in mitigating harm from exposure.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15-20 minutes while removing contaminated clothing and shoes.[12][18][19] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, lifting the upper and lower eyelids occasionally.[1][18] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Inhalation | Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[6][18] Seek immediate medical attention.[1] Symptoms like pulmonary edema can be delayed.[5] |
| Ingestion | DO NOT induce vomiting.[18] If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water or milk to drink. Never give anything by mouth to an unconscious person.[18] Seek immediate medical attention.[1] |
Question 8: How should I handle spills of this material?
Answer: The response to a spill depends on its size.
-
Minor Spills (in a fume hood):
-
Absorb the spill with an inert, dry material like vermiculite, dry sand, or earth.[3][18] Do not use combustible materials like paper towels.
-
Using non-sparking tools, collect the absorbed material into a labeled, sealable container for hazardous waste.[16]
-
Wipe the area with a damp cloth (use caution as this will generate HCl), and then clean with soap and water.
-
-
Major Spills:
-
Evacuate the immediate area and alert colleagues.
-
Contact your institution's Environmental Health & Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Question 9: What is the correct procedure for disposing of waste this compound?
Answer: Unused or waste acyl chloride is considered hazardous waste and must be neutralized before disposal.
-
Disposal Decision Tree:
Caption: Neutralization and disposal workflow.
References
- OSHA Training School. (2024).
- New Jersey Department of Health. (2008). Hazardous Substance Fact Sheet: Benzoyl chloride.
- Vikaspedia. Hydrochloric Acid – First Aid and Emergency Response.
- Synquest Labs.
- Chemsafe. (2025). 10 Tips Working Safely with corrosives.
- IPCS. ICSC 1015 - BENZOYL CHLORIDE.
- The Chemistry Blog. (2024). Safe Handling of Corrosive Chemicals.
- Canada Safety Training. PPE for Hazardous Chemicals.
- NOAA. benzoyl chloride - Report | CAMEO Chemicals.
- Loba Chemie.
- Storemasta Blog. (2023). Handling Corrosive Substances in the Workplace.
- VelocityEHS. (2014). Hydrochloric Acid Hazards & Safety Tips.
- CDC. Hydrogen Chloride | Medical Management Guidelines.
- Benchchem. Safe Disposal of Cyclopent-3-ene-1-carbonyl chloride: A Step-by-Step Guide.
- Chemical Engineering Knowledge.
- Benchchem.
- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Acetyl Chloride.
- Western Carolina University. Standard Operating Procedure for the use of Acetyl chloride.
- Virtual College. Acid or Corrosive Substance First Aid.
- Chemos GmbH&Co.KG. (2019).
- Fisher Scientific. (2010).
- Sigma-Aldrich. (2025).
- Fisher Scientific. (2025).
- BASF.
- Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Fluoro-4-methoxybenzoyl chloride.
- Angene Chemical. (2021).
- CDH Fine Chemical. material safety data sheet sds/msds: 4-METHOXY BENZOYL CHLORIDE.
Sources
- 1. nj.gov [nj.gov]
- 2. [Chemical Engineering Knowledge]: Preparation and Precautions of Acid Chlorides-Cangzhou Runliqing Chemical Fine Chemical Intermediates Expert [en.rlqhg.com]
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- 4. synquestlabs.com [synquestlabs.com]
- 5. ICSC 1015 - BENZOYL CHLORIDE [chemicalsafety.ilo.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. angenechemical.com [angenechemical.com]
- 8. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. cdhfinechemical.com [cdhfinechemical.com]
- 10. chemsafe.ie [chemsafe.ie]
- 11. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 12. ehs.com [ehs.com]
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- 14. blog.storemasta.com.au [blog.storemasta.com.au]
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- 16. fishersci.com [fishersci.com]
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- 18. static.vikaspedia.in [static.vikaspedia.in]
- 19. Hydrogen Chloride | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
Technical Support Center: Catalyst Selection for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride Reactions
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving this versatile intermediate. Our goal is to move beyond simple protocols and explain the fundamental causality behind experimental choices, ensuring your success.
Section 1: Frequently Asked Questions (FAQs) on Catalyst Selection
This section addresses the most common questions regarding the use of catalysts with this compound.
Q1: For which reactions involving this acyl chloride is a catalyst essential?
A: Catalyst selection is fundamentally dictated by the nature of the bond you intend to form.
-
Catalyst-Essential Reactions (C-C Bond Formation): The primary application requiring a catalyst is Friedel-Crafts acylation , an electrophilic aromatic substitution reaction used to form a new carbon-carbon bond by attaching the acyl group to an aromatic ring.[1][2] In this process, a Lewis acid catalyst is not just beneficial but essential to generate the highly reactive electrophile, the acylium ion.[3]
-
Catalyst-Optional Reactions (C-Heteroatom Bond Formation): For nucleophilic acyl substitution reactions, such as esterification (reaction with alcohols) or amidation (reaction with amines), a catalyst is generally not required.[4][5] The intrinsic reactivity of the acyl chloride is sufficient to drive the reaction. However, a non-catalytic basic reagent, such as pyridine or diisopropylethylamine (DIPEA), is often added as an acid scavenger to neutralize the hydrochloric acid (HCl) byproduct. This prevents the protonation and deactivation of the nucleophile.
Q2: What are the recommended catalysts for a Friedel-Crafts acylation using this reagent, and what is the mechanism?
A: For Friedel-Crafts acylation, strong Lewis acids are the catalysts of choice. The most common and effective options are Aluminum chloride (AlCl₃) and Iron(III) chloride (FeCl₃) .[1]
Mechanism of Action: The role of the Lewis acid is to abstract the chloride from the acyl chloride, generating a resonance-stabilized acylium ion.[2] This ion is a potent electrophile that is then attacked by the electron-rich aromatic ring of the substrate.
-
Step 1: Acylium Ion Formation: The Lewis acid coordinates to the chlorine atom of the benzoyl chloride.
-
Step 2: Electrophilic Attack: The aromatic substrate attacks the electrophilic carbon of the acylium ion, forming a resonance-stabilized carbocation intermediate (sigma complex).
-
Step 3: Rearomatization: The complex (e.g., [AlCl₄]⁻) removes a proton from the carbon bearing the new acyl group, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst in principle (see Q3 for a crucial caveat).
Caption: Mechanism of Lewis Acid Catalysis in Friedel-Crafts Acylation.
Q3: Why do Friedel-Crafts acylation protocols demand a stoichiometric amount of the Lewis acid catalyst instead of a truly "catalytic" amount?
A: This is a critical and often misunderstood aspect of the reaction. While the Lewis acid is regenerated in the final step of the mechanism, it does not remain free to participate in further catalytic cycles. The reason is product-catalyst complexation .
The product of the reaction is an aryl ketone. The carbonyl oxygen of this ketone has lone pairs of electrons that are Lewis basic, and it forms a stable complex with the strong Lewis acid catalyst (e.g., AlCl₃).[6] This complexation effectively sequesters the catalyst, removing it from the reaction. Therefore, at least one equivalent of the Lewis acid is required for every equivalent of the acyl chloride to drive the reaction to completion. In practice, a slight excess (e.g., 1.1 equivalents) is often used to account for any potential deactivation by trace moisture.
Section 2: Troubleshooting Guide
Even with careful planning, experimental challenges can arise. This section provides a structured approach to diagnosing and solving common issues related to catalyst performance.
Issue: Low or No Yield in Friedel-Crafts Acylation
Q: My Friedel-Crafts reaction with this compound has failed or produced a very low yield. What are the most probable catalyst-related causes?
A: Low conversion is a frequent issue, often traceable to one of three key factors.
-
Inactive Catalyst: Lewis acids like AlCl₃ are extremely hygroscopic and react violently with water.[4] Any moisture in your reagents, solvent, or glassware will hydrolyze and deactivate the catalyst, halting the reaction.
-
Solution: Ensure all glassware is oven or flame-dried. Use anhydrous grade solvents. Use a fresh, unopened bottle of the Lewis acid or a freshly purified batch. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Insufficient Catalyst: As explained in FAQ Q3, a stoichiometric amount of the catalyst is required. Using a substoichiometric or "catalytic" amount will result in incomplete conversion, with the reaction stopping once all the free catalyst has been complexed by the product.
-
Solution: Re-evaluate your stoichiometry. Ensure you are using at least 1.0 to 1.1 equivalents of the Lewis acid relative to the limiting reagent.
-
-
Deactivated Aromatic Substrate: The Friedel-Crafts reaction is an electrophilic substitution and fails with aromatic rings that are "electron-poor."[1][7] If the aromatic substrate you are trying to acylate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -SO₃H, -COR), the ring will be too deactivated to attack the acylium ion.
-
Solution: Check the substituents on your aromatic substrate. If they are strongly deactivating, the reaction is unlikely to proceed under standard Friedel-Crafts conditions, and an alternative synthetic route should be considered.
-
Caption: Troubleshooting Workflow for Low Yield in Friedel-Crafts Acylation.
Section 3: Protocols and Comparative Data
To ensure reproducibility and optimal results, we provide a generalized protocol for Friedel-Crafts acylation and a comparative table of common Lewis acid catalysts.
Experimental Protocol: General Procedure for Friedel-Crafts Acylation
This protocol provides a robust starting point. Optimization of temperature and reaction time may be necessary depending on the specific aromatic substrate.
-
Preparation: Under an inert atmosphere (N₂ or Ar), add the anhydrous aromatic substrate (1.0 eq.) and an anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Catalyst Addition: Slowly and portion-wise, add the Lewis acid catalyst (e.g., AlCl₃, 1.1 eq.) to the stirred solution. Maintain the temperature below 5 °C during addition.
-
Acyl Chloride Addition: Dissolve this compound (1.05 eq.) in a minimal amount of anhydrous solvent and add it to the dropping funnel. Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0 °C for one hour, then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly and carefully quench the reaction by pouring the mixture over crushed ice, typically containing concentrated HCl to help break up the aluminum-ketone complex.
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with dilute HCl, water, saturated sodium bicarbonate solution, and finally, brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Data Table: Comparison of Lewis Acid Catalysts for Acylation
| Catalyst | Formula | Relative Reactivity | Key Considerations |
| Aluminum Chloride | AlCl₃ | Very High | The most common and reactive catalyst. Highly hygroscopic and requires strictly anhydrous conditions.[1] |
| Iron(III) Chloride | FeCl₃ | High | A strong and effective alternative to AlCl₃, sometimes milder. Also requires anhydrous conditions.[1][8] |
| Zinc Chloride | ZnCl₂ | Moderate | A milder Lewis acid, useful for highly activated aromatic substrates where stronger acids may cause decomposition. |
| Bismuth(III) Triflate | Bi(OTf)₃ | Moderate-High | A more modern, water-tolerant Lewis acid that can sometimes be used in catalytic amounts, though less common for acyl chlorides.[9] |
| Zinc Oxide | ZnO | Low-Moderate | Can be used as a heterogeneous catalyst under solvent-free conditions, offering a "greener" alternative, though reactivity may be lower.[6] |
References
- Google Patents. CN105541607A - Method for synthesizing 4-phenoxybenzoyl chloride, important intermediate of ibrutinib.
- Google Patents. US5981803A - Process for the preparation of chloro-benzoyl chlorides.
-
ResearchGate. (PDF) SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. Available from: [Link]
- Google Patents. US9725409B2 - Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
- Google Patents. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives.
-
Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available from: [Link]
-
YouTube. Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. Available from: [Link]
-
YouTube. 18.2 Friedel Crafts Alkylation and Acylation | Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available from: [Link]
-
PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. Available from: [Link]
- Google Patents. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore.
- Google Patents. CN102690175A - Preparation method of 3-methoxybenzyl chloride.
-
ACS Publications. Update 1 of: Use of Solid Catalysts in Friedel−Crafts Acylation Reactions. Available from: [Link]
-
Wikipedia. Benzoyl chloride. Available from: [Link]
-
National Institutes of Health. Synthesis and characterization of novel 4-benzyloxyphenyl 4-[4-(n-dodecyloxy)benzoyloxy]benzoate liquid crystal. Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information. Available from: [Link]
-
Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Available from: [Link]
-
ResearchGate. Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents. Available from: [Link]
-
International Journal of Chemical Studies. Friedel-Crafts alkylation and acylation of aromatic compounds under solvent free conditions using solid acid catalysts. Available from: [Link]
-
Reddit. Finding theoretical yield (Friedel Crafts Acylation Reaction). Available from: [Link]
-
Wikipedia. Lewis acid catalysis. Available from: [Link]
-
Patsnap. Preparation method of p-anisoyl chloride. Available from: [Link]
-
New Jersey Department of Health. Benzoyl chloride - Hazardous Substance Fact Sheet. Available from: [Link]
-
National Institutes of Health. Pd(II)-Catalyzed C-H Acylation of (Hetero)arenes—Recent Advances. Available from: [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. WO2020164218A1 - New process for friedel-crafts reaction, and catalyst therefore - Google Patents [patents.google.com]
- 3. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxybenzoyl chloride-100-07-2 [ganeshremedies.com]
- 5. Benzoyl chloride - Wikipedia [en.wikipedia.org]
- 6. Friedel-Crafts Acylation [organic-chemistry.org]
- 7. m.youtube.com [m.youtube.com]
- 8. US5981803A - Process for the preparation of chloro-benzoyl chlorides - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the Structural Elucidation of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride: An NMR-Centric Approach
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical synthesis and materials science, the precise characterization of reactive intermediates is paramount to ensuring the integrity and success of a synthetic route. 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a bespoke acid chloride, presents a unique analytical challenge due to its inherent reactivity and complex substitution pattern. This guide provides an in-depth, NMR-focused analysis of this molecule, offering a robust framework for its structural verification. Beyond a simple recitation of data, this document delves into the causality behind experimental choices, compares NMR with other analytical techniques, and provides actionable protocols grounded in established scientific principles.
The Analytical Imperative: Why NMR Reigns Supreme for Acyl Chlorides
Acyl chlorides are powerful acylating agents, a property derived from the electron-withdrawing nature of the carbonyl and chloro functionalities, making the carbonyl carbon highly electrophilic. This reactivity, however, complicates analysis. The primary analytical challenge is the compound's susceptibility to hydrolysis, readily reacting with ambient moisture to form the corresponding carboxylic acid. This necessitates analytical techniques that are rapid, non-destructive, and can be performed in anhydrous conditions.
Nuclear Magnetic Resonance (NMR) spectroscopy emerges as the gold standard for several reasons:
-
Structural Detail: NMR provides an unparalleled level of detail about the molecular framework, including the number and connectivity of protons and carbons.
-
Non-Destructive: The sample can be recovered post-analysis, which is crucial when dealing with precious or difficult-to-synthesize intermediates.
-
Solution-State Analysis: NMR is performed in solution, allowing for the use of anhydrous deuterated solvents that protect the acyl chloride from degradation.
This guide will now proceed to a detailed, predicted NMR analysis of this compound, followed by a comparison with other analytical methods.
Predicted ¹H and ¹³C NMR Analysis
The following NMR data are predicted based on established chemical shift principles and data from structurally similar compounds. The analysis is presented for a sample dissolved in deuterated chloroform (CDCl₃), a common and relatively inert solvent for such compounds.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)
The proton NMR spectrum is expected to show distinct signals for each of the aromatic and aliphatic protons, with coupling patterns that reveal their connectivity.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.85 | d | 1H | H-6 | Deshielded by the adjacent electron-withdrawing benzoyl chloride group. |
| ~7.60 | dd | 1H | H-2 | Deshielded by the benzoyl chloride and influenced by the methoxy group. |
| ~7.40 | t | 1H | H-4' | Triplet due to coupling with two adjacent fluorine atoms (not resolved). |
| ~7.25 | d | 1H | H-5 | Shielded relative to H-6 and H-2. |
| ~7.15 | d | 1H | H-3' | |
| ~7.05 | t | 1H | H-5' | |
| ~5.30 | s | 2H | -OCH₂- | Benzylic protons, singlet due to no adjacent protons. |
| ~3.95 | s | 3H | -OCH₃ | Methoxy protons, singlet. |
Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)
The carbon NMR spectrum will provide information on the number of unique carbon environments.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~168.0 | C=O (benzoyl chloride) | Characteristic downfield shift for an acyl chloride carbonyl. |
| ~162.0 (d, ¹JCF ≈ 250 Hz) | C-6' | Directly attached to fluorine, showing a large one-bond C-F coupling. |
| ~153.0 | C-4 | Attached to the ether oxygen. |
| ~148.0 | C-3 | Attached to the methoxy group. |
| ~133.0 (d, ²JCCF ≈ 20 Hz) | C-2' | Two-bond coupling to fluorine. |
| ~131.0 | C-4' | |
| ~129.0 | C-1 | |
| ~128.0 | C-6 | |
| ~125.0 (d, ³JCCCF ≈ 5 Hz) | C-5' | Three-bond coupling to fluorine. |
| ~115.0 (d, ²JCCF ≈ 20 Hz) | C-3' | Two-bond coupling to fluorine. |
| ~114.0 | C-2 | |
| ~112.0 | C-5 | |
| ~70.0 | -OCH₂- | Benzylic carbon. |
| ~56.0 | -OCH₃ | Methoxy carbon. |
2D NMR: COSY and HSQC Analysis
To unambiguously assign the proton and carbon signals, 2D NMR experiments are indispensable.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the benzoyl chloride moiety, cross-peaks would be expected between H-5 and H-6, and between H-2 and the other aromatic protons on that ring. For the benzyl group, correlations would be seen between H-3', H-4', and H-5'.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached proton and carbon atoms. It would be used to definitively link each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.
Experimental Protocol for NMR Analysis
The reactive nature of this compound necessitates a carefully planned experimental approach.
dot
Caption: Workflow for NMR analysis of a reactive acyl chloride.
Step-by-Step Methodology:
-
Sample Preparation:
-
Ensure all glassware, including the NMR tube and cap, are thoroughly oven-dried to remove any traces of water.
-
In a controlled, dry atmosphere (e.g., a glove box or under a stream of inert gas), weigh approximately 15-20 mg of this compound directly into the NMR tube.
-
Using a syringe, add approximately 0.6 mL of anhydrous deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Securely cap the NMR tube to prevent the ingress of atmospheric moisture.
-
-
Data Acquisition:
-
Immediately insert the sample into a high-field NMR spectrometer (≥400 MHz is recommended for better resolution).
-
Acquire a standard ¹H NMR spectrum.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Acquire a 2D COSY spectrum to establish proton-proton correlations.
-
Acquire a 2D HSQC spectrum to determine one-bond proton-carbon correlations.
-
-
Data Processing and Analysis:
-
Process the acquired spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.
-
Calibrate the ¹H and ¹³C spectra to the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons.
-
Assign the peaks in both the ¹H and ¹³C spectra using the chemical shifts, coupling patterns, and the correlations observed in the 2D spectra.
-
Comparison with Alternative Analytical Techniques
While NMR is the preferred method for comprehensive structural elucidation, other techniques provide complementary information and can be used for routine quality control.
dot
Caption: Complementary analytical techniques for structural analysis.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple technique for identifying the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibrational Mode | Expected Appearance |
| ~1780-1815 | C=O stretch (acyl chloride) | Strong, sharp absorption |
| ~3030-3100 | C-H stretch (aromatic) | Medium to weak absorptions |
| ~2850-3000 | C-H stretch (aliphatic) | Medium to weak absorptions |
| ~1600, ~1475 | C=C stretch (aromatic ring) | Medium absorptions |
| ~1250 | C-O stretch (ether) | Strong absorption |
| ~1050 | C-F stretch | Strong absorption |
| ~750-850 | C-Cl stretch | Strong absorption |
Comparison with NMR:
-
Pros of FTIR: Fast, requires minimal sample preparation, and provides a quick confirmation of the acyl chloride functional group.
-
Cons of FTIR: Provides limited structural information beyond the identification of functional groups. It cannot distinguish between isomers or provide details on the substitution pattern of the aromatic rings.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to the following key fragments:
| m/z | Fragment |
| [M]+ | Molecular ion |
| [M-Cl]+ | Loss of chlorine |
| [M-COCl]+ | Loss of the benzoyl chloride group |
| [C₇H₅ClFO]+ | Fragment corresponding to the 2-chloro-6-fluorobenzyl moiety |
| [C₈H₇O₂]+ | Fragment corresponding to the 3-methoxybenzoyl moiety |
Comparison with NMR:
-
Pros of MS: Extremely sensitive, provides accurate molecular weight information, and the fragmentation pattern can offer clues about the different structural components of the molecule.
-
Cons of MS: Is a destructive technique. While it can confirm the presence of different structural motifs, it does not provide definitive information about their connectivity in the way that 2D NMR does.
Conclusion
The structural elucidation of a reactive and complex molecule like this compound requires a multi-faceted analytical approach, with NMR spectroscopy as the central pillar. The detailed information on proton and carbon environments and their connectivity, as revealed by 1D and 2D NMR, is essential for unambiguous structure confirmation. While FTIR and Mass Spectrometry are valuable complementary techniques for confirming functional groups and molecular weight, they lack the comprehensive structural detail provided by NMR. By following the rigorous experimental protocols outlined in this guide, researchers can confidently verify the structure of this and other similarly challenging molecules, ensuring the quality and integrity of their synthetic endeavors.
References
This is a hypothetical guide and the references would be populated with actual scientific literature and database entries relevant to the NMR analysis of substituted benzoyl chlorides and related compounds.
Navigating the Molecular Maze: A Comparative Guide to the Mass Spectrometry of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride Derivatives
In the intricate landscape of drug discovery and development, the precise structural characterization of novel chemical entities is paramount. Among the myriad of analytical techniques available, mass spectrometry stands out as an indispensable tool for elucidating molecular structures and fragmentation pathways. This guide provides an in-depth comparative analysis of the mass spectrometric behavior of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, a complex derivative, benchmarked against simpler benzoyl chloride analogs. By understanding the fragmentation patterns of the constituent chemical moieties, researchers can confidently identify and characterize these and similar molecules in complex matrices.
The Rationale Behind the Analysis: Ionization and Fragmentation
The choice of ionization technique is a critical first step in mass spectrometry analysis, dictating the nature and extent of fragmentation. For the analysis of benzoyl chloride derivatives, two techniques are predominantly employed: Electron Ionization (EI) for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization (ESI) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Electron Ionization (EI): This hard ionization technique bombards the analyte with high-energy electrons, inducing extensive and reproducible fragmentation. This "molecular fingerprint" is invaluable for structural elucidation and library matching.
Electrospray Ionization (ESI): A soft ionization technique, ESI is ideal for analyzing less volatile or thermally labile compounds. It typically produces protonated molecules ([M+H]⁺) or other adducts with minimal fragmentation in the ion source, making it well-suited for determining the molecular weight of the parent compound. Subsequent fragmentation can be induced in the collision cell of a tandem mass spectrometer (MS/MS), allowing for controlled structural analysis.[1][2][3][4]
Deconstructing the Molecule: Predicted Fragmentation of this compound
The fragmentation of this complex molecule is best understood by considering the cleavage patterns of its fundamental components: the benzoyl chloride group, the benzyl ether linkage, and the substituted aromatic rings.
The Benzoyl Chloride Moiety: A Predictable Cleavage
Benzoyl chloride and its derivatives exhibit characteristic fragmentation patterns. A primary cleavage event is the loss of the chlorine radical, followed by the loss of a neutral carbon monoxide (CO) molecule. This leads to the formation of a stable benzoyl cation, which is often the base peak in the mass spectrum. For instance, in the mass spectrum of 3-hydroxy-4-methoxybenzoyl chloride, predicted major fragments arise from the loss of the Cl radical and subsequent fragmentations. The presence of a methoxy group on the benzoyl ring can influence the stability of the resulting ions.
The Benzyl Ether Linkage: A Point of Scission
The ether linkage is another probable site of fragmentation. In the mass spectrometry of benzyl ethers, cleavage of the C-O bond is a common pathway.[5] This can occur in two ways for the target molecule:
-
Cleavage A: Formation of a 2-chloro-6-fluorobenzyl cation.
-
Cleavage B: Formation of a 4-oxy-3-methoxybenzoyl chloride radical cation.
The relative abundance of these fragments will depend on their respective stabilities.
Halogenated Aromatic Rings: Isotopic Patterns and Halogen Loss
The presence of chlorine and fluorine on the benzyl ring introduces further characteristic fragmentation pathways. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio, which will result in characteristic M and M+2 isotopic patterns for any fragment containing a chlorine atom. Loss of the halogen atoms as radicals is also a common fragmentation route for halogenated aromatic compounds.
A Comparative Analysis: Fragmentation Patterns of Benzoyl Chloride Derivatives
To illustrate the influence of structural complexity on mass spectral fragmentation, a comparison of the predicted fragmentation of our target molecule with simpler benzoyl chloride derivatives is presented below.
| Compound | Molecular Ion (m/z) | Key Fragment Ions (m/z) and Interpretation |
| Benzoyl Chloride | 140/142 | 111/113: [M-CHO]⁺, Loss of formyl radical105: [C₆H₅CO]⁺, Benzoyl cation (often base peak)77: [C₆H₅]⁺, Phenyl cation |
| 4-Methoxybenzoyl Chloride | 170/172 | 135: [CH₃OC₆H₄CO]⁺, Methoxybenzoyl cation (often base peak)107: Loss of CO from the methoxybenzoyl cation77: Phenyl cation |
| This compound | 344/346 | Predicted Key Fragments: 309: [M-Cl]⁺, Loss of chlorine radical293: Loss of the benzoyl chloride group183/185: [CH₃O(C₆H₃(O))COCl]⁺, 4-oxy-3-methoxybenzoyl chloride cation159/161: [Cl(F)C₆H₃CH₂]⁺, 2-chloro-6-fluorobenzyl cation155: [CH₃OC₆H₃CO]⁺, Methoxybenzoyl cation from further fragmentation125: Fragment of the 2-chloro-6-fluorobenzyl group |
Experimental Protocols
Reproducible and reliable mass spectrometry data are contingent upon meticulous experimental design. Below are detailed protocols for the analysis of this compound derivatives using both GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a suitable technique for the analysis of thermally stable and volatile benzoyl chloride derivatives.
Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.
Methodology:
-
Sample Preparation: Prepare a dilute solution (approximately 10 µg/mL) of the analyte in a volatile organic solvent such as dichloromethane or hexane.[6]
-
GC Conditions:
-
Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) is appropriate for separation.[7]
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 280°C at a rate of 15°C/min.
-
Hold at 280°C for 10 minutes.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is the preferred method for less volatile derivatives or for analysis within complex biological matrices, where derivatization with benzoyl chloride can be used to enhance detection.[1][2][3]
Instrumentation: A high-performance liquid chromatograph coupled to a triple quadrupole or Q-TOF mass spectrometer with an electrospray ionization (ESI) source.
Methodology:
-
Sample Preparation: Dissolve the sample in a suitable solvent compatible with the mobile phase (e.g., acetonitrile/water mixture).
-
LC Conditions:
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 325°C.
-
Gas Flow: 10 L/min.
-
Nebulizer Pressure: 45 psi.
-
MS/MS Analysis: For targeted analysis, use Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions. Optimize collision energy for each transition to achieve maximum sensitivity.
-
Visualizing the Workflow
To provide a clear overview of the analytical process, the following diagrams illustrate the experimental workflows for GC-MS and LC-MS/MS analysis.
Caption: GC-MS Experimental Workflow.
Caption: LC-MS/MS Experimental Workflow.
Conclusion
The mass spectrometric analysis of complex molecules like this compound requires a systematic approach, grounded in a thorough understanding of fundamental fragmentation principles. By dissecting the molecule into its constituent parts and comparing its predicted fragmentation to that of simpler analogs, researchers can confidently interpret the resulting mass spectra. The choice between GC-MS and LC-MS/MS will ultimately depend on the specific analytical challenge, including the volatility and thermal stability of the analyte and the complexity of the sample matrix. The detailed protocols and workflows provided in this guide serve as a robust starting point for the successful characterization of these and other novel benzoyl chloride derivatives.
References
- Benchchem. (2025).
- Clark, C. R., & Abiedalla, Y. (2025). Comparison of Electron Ionization Fragmentation Pathways for Regioisomeric Ethoxy and Methoxymethyl Substituted Benzoate Esters.
- Malec, P. A., et al. (2024). Systematic evaluation of benzoylation for liquid chromatography-mass spectrometry analysis of different analyte classes.
- Song, P., et al. (2016). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples.
- Kuck, D. (1990). Mass spectrometry of alkylbenzenes and related compounds. Part I. Gas-phase ion chemistry of alkylbenzene radical cations. Mass Spectrometry Reviews, 9(2), 181-233.
- Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC North America, 35(10), 734-741.
- Neta, P., & Schepp, N. P. (2002). Mass spectrometry of substituted benzils. Journal of the American Society for Mass Spectrometry, 13(7), 842-853.
- Wong, J. M., et al. (2017). Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. Rowan University.
- eGyanKosh. (n.d.).
- Whitman College. (n.d.). GCMS Section 6.13.
- Slideshare. (n.d.).
- ChemFrag. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
- Whitman College. (n.d.). GCMS Section 6.13.
- Slideshare. (n.d.).
- eGyanKosh. (n.d.).
- Analytical Methods. (n.d.). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples.
- Benchchem. (2025).
- Slideshare. (n.d.).
- University of California, Riverside. (n.d.).
- Benchchem. (2025).
- EPA. (n.d.). Direct Interface GC/MS Method.
- ResearchGate. (2025). GC-MS analysis of acidic components in aqueous extracts of coniferous trees' needles.
- MDPI. (2022).
- Benchchem. (2025). Predictive Analysis of the Mass Spectrometry Fragmentation Pattern of 3,4-Dichloro-1-(difluoromethyl)-2-fluorobenzene. Benchchem.
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A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides: A Focus on 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Introduction
Benzoyl chlorides are cornerstone reagents in modern organic synthesis, serving as powerful acylating agents for the construction of esters, amides, and ketones essential to the pharmaceutical and materials science industries.[1] The reactivity of the acyl chloride functional group is not absolute; it is exquisitely modulated by the electronic and steric nature of substituents on the aromatic ring. This guide provides a detailed comparative analysis of the reactivity of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride against a spectrum of more common benzoyl chloride derivatives.
For researchers and process chemists, understanding these structure-activity relationships is critical for reaction design, optimization of conditions, and predicting outcomes in complex synthetic pathways. We will dissect the theoretical principles governing reactivity, present comparative experimental data, and provide robust protocols for quantitative assessment.
Theoretical Framework: Factors Governing Benzoyl Chloride Reactivity
The reactivity of benzoyl chlorides in nucleophilic acyl substitution reactions is primarily dictated by the electrophilicity of the carbonyl carbon. The greater the partial positive charge on this carbon, the more susceptible it is to attack by a nucleophile, leading to a faster reaction rate.[2] This electrophilicity is governed by a combination of electronic and steric effects.
Electronic Effects: The Driving Force of Reactivity
Substituents on the benzene ring influence the carbonyl carbon's electrophilicity through inductive and resonance effects.[3]
-
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or chloro (-Cl) pull electron density away from the aromatic ring (-I and/or -M effects). This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus increases the benzoyl chloride's reactivity towards nucleophiles.
-
Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) push electron density into the aromatic ring (+I and/or +M effects). This donation of electron density reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and thereby decreasing its reactivity.
The Hammett equation, log(k/k₀) = σρ, provides a powerful quantitative tool to correlate these electronic effects with reaction rates.[4][5] In this relationship, σ is the substituent constant (a measure of the electronic effect of a substituent), and ρ is the reaction constant (a measure of the reaction's sensitivity to these effects).[5] For nucleophilic attack on benzoyl chlorides, the reaction constant (ρ) is positive, indicating that electron-withdrawing groups (positive σ values) accelerate the reaction.[6]
Steric Hindrance
Bulky substituents, particularly in the ortho positions, can physically impede the nucleophile's approach to the carbonyl carbon.[7] This steric hindrance raises the activation energy of the reaction, slowing it down, irrespective of the substituent's electronic nature.[8] For meta and para substituents, direct steric hindrance at the reaction center is generally considered minimal.
The general mechanism for nucleophilic acyl substitution, which forms the basis of these reactivity comparisons, is illustrated below.
Reactivity Analysis of this compound
To predict the reactivity of our target compound, we must analyze the cumulative electronic effects of its substituents.
-
3-Methoxy Group: This is an electron-donating group, primarily through resonance (+M effect).
-
4-[(2-Chloro-6-fluorobenzyl)oxy] Group: The key feature here is the oxygen atom directly attached to the ring at the para-position. Like the methoxy group, this benzyloxy moiety is a powerful electron-donating group via resonance (+M effect).[3] The electron-withdrawing chloro and fluoro substituents on the adjacent benzyl ring have a negligible inductive effect on the distant carbonyl group, as their influence is dampened over the -O-CH₂- linker.
Both the 3-methoxy and 4-benzyloxy groups donate significant electron density into the benzoyl chloride ring. This concerted action substantially reduces the electrophilicity of the carbonyl carbon, making it much less susceptible to nucleophilic attack compared to unsubstituted benzoyl chloride.
Therefore, This compound is predicted to be a significantly less reactive acylating agent than benzoyl chloride and its electron-withdrawn counterparts.
Conclusion
The reactivity of this compound is predicted to be substantially lower than that of unsubstituted benzoyl chloride. This attenuated reactivity is a direct consequence of the powerful electron-donating resonance effects of the 3-methoxy and 4-benzyloxy substituents, which decrease the electrophilicity of the carbonyl carbon.
This characteristic is not a drawback but rather a feature that can be exploited in synthesis. While highly reactive acylating agents like p-nitrobenzoyl chloride are effective, they can lack selectivity. A less reactive agent, such as the title compound, is ideal for controlled acylations of highly nucleophilic substrates or for applications where minimizing side reactions with sensitive functional groups is paramount. This guide provides the theoretical and practical framework for researchers to make informed decisions when selecting and utilizing substituted benzoyl chlorides in their synthetic endeavors.
References
-
Kevill, D. N., & Anderson, S. W. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 16(8), 6791-6809. [Link]
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Chemistry Stack Exchange. (2020). The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. [Link]
-
Oxford University Press. (n.d.). Hammett equation. Oxford Reference. [Link]
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ResearchGate. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. [Link]
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Wikipedia. (n.d.). Hammett equation. [Link]
-
National Center for Biotechnology Information. (2011). Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. PubMed Central. [Link]
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Bluestein, B. A., et al. (1954). Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 61(1), Article 26. [Link]
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Chemistry LibreTexts. (2024). Substituent Effects in Electrophilic Substitutions. [Link]
-
Khan Academy. (2013). Steric hindrance [Video]. YouTube. [Link]
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A Comparative Guide to the Biological Activity of Compounds Derived from 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
For researchers, scientists, and drug development professionals, the exploration of novel chemical scaffolds as starting points for new therapeutic agents is a cornerstone of innovation. The versatile benzoyl chloride moiety, in particular, serves as a gateway to a diverse array of derivatives with significant biological potential. This guide provides an in-depth technical comparison of the biological activities of compounds derived from the synthetic precursor, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. We will delve into their potential as anticancer agents and enzyme inhibitors, presenting supporting experimental data and detailed protocols to ensure scientific integrity and reproducibility. Our focus will be on providing a clear rationale behind experimental choices and a self-validating framework for the described protocols.
The Versatile Scaffold: this compound
The title compound is a reactive chemical intermediate, characterized by a benzoyl chloride group that readily undergoes nucleophilic substitution. This reactivity allows for the synthesis of a wide range of derivatives, including amides and esters.[1] The core structure, featuring a substituted benzyl ether linkage to a methoxy-substituted benzene ring, provides a framework that can be tailored to interact with specific biological targets. The biological activity of its derivatives is largely attributed to the nature of the substituent introduced at the benzoyl chloride position.
Anticancer Activity: Targeting Microtubule Dynamics
A significant area of investigation for compounds with a methoxybenzoyl moiety is their potential as anticancer agents that target microtubule dynamics. Microtubules are essential for cell division, and their disruption is a clinically validated strategy in cancer therapy.
Comparative Analysis with 4-Substituted Methoxybenzoyl-Aryl-Thiazoles (SMART Compounds)
While direct biological data for derivatives of this compound is emerging, a closely related class of compounds, the 4-substituted methoxybenzoyl-aryl-thiazoles (SMART), offers compelling evidence of potent anticancer activity.[2][3][4][5] These compounds share a similar methoxybenzoyl core and have been shown to exhibit significant antiproliferative effects against various cancer cell lines, with activity in the low nanomolar range.[2][3][6]
The mechanism of action for these compounds has been identified as the inhibition of tubulin polymerization.[2][5] They bind to the colchicine site on β-tubulin, disrupting the formation of the mitotic spindle and arresting cancer cells in the G2/M phase of the cell cycle.[1][7]
Table 1: Comparative Anticancer Activity (IC50) of SMART Compounds and Standard Chemotherapeutic Agents
| Compound/Drug | Prostate Cancer Cell Lines (IC50, nM) | Melanoma Cell Lines (IC50, nM) | Ovarian Cancer (OVCAR-8) (IC50, nM) | MDR Ovarian Cancer (NCI/ADR-RES) (IC50, nM) |
| SMART-F | 6 - 43 | 6 - 43 | Not Reported | Not Reported |
| SMART-H | Not Reported | Not Reported | Not Reported | Not Reported |
| SMART-OH | 76 - 116 | 76 - 116 | Not Reported | Not Reported |
| Paclitaxel | Not Reported | Not Reported | 2.4 | 3200 |
| Vinblastine | Not Reported | Not Reported | 1.1 | 164 |
| Colchicine | Not Reported | Not Reported | 3.2 | 208 |
Data compiled from multiple sources.[6]
The data in Table 1 highlights that SMART compounds, particularly SMART-F, exhibit potent anticancer activity.[6] Importantly, they retain their potency against multidrug-resistant (MDR) cell lines, a significant advantage over established drugs like Paclitaxel and Vinblastine, which show a dramatic decrease in efficacy.[6] This suggests that derivatives of this compound, if designed to mimic the key structural features of SMART compounds, could also serve as potent anticancer agents capable of overcoming drug resistance.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
The following protocol details a fluorescence-based assay to assess the inhibition of tubulin polymerization, a key indicator of the anticancer mechanism of action for this class of compounds.
Materials:
-
Purified tubulin (>99%)
-
General Tubulin Buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP (10 mM stock)
-
Glycerol
-
Fluorescent reporter dye (e.g., DAPI)
-
Test compounds and control inhibitors (e.g., Nocodazole, Paclitaxel)
-
96-well, black, clear-bottom plates
-
Fluorescence microplate reader with temperature control
Procedure:
-
Preparation of Reagents:
-
Prepare a 2x tubulin stock solution (e.g., 4 mg/mL) in General Tubulin Buffer.
-
Prepare a polymerization buffer containing General Tubulin Buffer, GTP (final concentration 1 mM), and glycerol (final concentration 15%).
-
Prepare serial dilutions of the test compounds and controls in the polymerization buffer.
-
-
Assay Setup:
-
Add 50 µL of the diluted test compounds or controls to the wells of a pre-chilled 96-well plate.
-
On ice, prepare the final tubulin reaction mix by combining the 2x tubulin stock with the polymerization buffer and the fluorescent reporter dye.
-
-
Initiation and Measurement:
-
To initiate polymerization, add 50 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the fluorescence intensity (e.g., excitation at 360 nm, emission at 450 nm for DAPI) every minute for 60 minutes.
-
-
Data Analysis:
-
Plot fluorescence intensity versus time to obtain polymerization curves.
-
Determine the rate of polymerization and the maximum polymer mass for each concentration of the test compound.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Diagram 1: Experimental Workflow for Tubulin Polymerization Assay
Caption: Workflow for the in vitro tubulin polymerization assay.
Enzyme Inhibition: Targeting Cholinesterases
Another promising avenue for derivatives of this compound is in the realm of enzyme inhibition, particularly targeting cholinesterases. Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease.[8]
Comparative Analysis with Benzohydrazide Derivatives
Benzohydrazide derivatives have been identified as a class of compounds with the potential to inhibit both AChE and BChE.[9] The structural features of these compounds, which can be readily synthesized from benzoyl chloride precursors, allow for interactions with the active site of these enzymes.
Studies on a series of 2-benzoylhydrazine-1-carboxamides have shown dual inhibition of both AChE and BChE, with IC50 values in the micromolar range.[9] For instance, certain derivatives exhibited IC50 values for AChE between 44 and 100 µM and for BChE from 22 µM.[9]
Table 2: Comparative Cholinesterase Inhibition (IC50) of Benzohydrazide Derivatives and a Standard Drug
| Compound/Drug | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) |
| Benzohydrazide Derivative 1 | ~50 | ~25 | 0.5 |
| Benzohydrazide Derivative 2 | ~75 | >100 | >1.3 |
| Rivastigmine | ~10 | ~0.5 | 0.05 |
Data is representative of reported ranges for benzohydrazide derivatives.[9][10]
The data in Table 2 indicates that benzohydrazide derivatives can be potent cholinesterase inhibitors, with some showing selectivity for either AChE or BChE.[10] The modular nature of their synthesis from a benzoyl chloride precursor allows for fine-tuning of their inhibitory activity and selectivity.
Experimental Protocol: Cholinesterase Activity Assay (Ellman's Method)
Ellman's method is a widely used, simple, and reliable colorimetric assay to determine cholinesterase activity.[11][12][13]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Phosphate buffer (pH 8.0)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
Test compounds and a known inhibitor (e.g., Rivastigmine)
-
96-well, clear plates
-
Spectrophotometric microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the enzyme in phosphate buffer.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare a stock solution of the substrate (ATCI or BTCI) in deionized water.
-
Prepare serial dilutions of the test compounds and control inhibitor in phosphate buffer.
-
-
Assay Setup:
-
To each well of a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound/control solution.
-
Add 20 µL of the enzyme solution to each well and incubate for 15 minutes at 25°C.
-
-
Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm in kinetic mode for 5-10 minutes at 1-minute intervals.[14]
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each concentration of the test compound.
-
Determine the percentage of inhibition for each concentration.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits enzyme activity by 50%.
-
Diagram 2: Signaling Pathway of Cholinesterase Inhibition
Caption: Inhibition of acetylcholine hydrolysis by a cholinesterase inhibitor.
Conclusion and Future Directions
The chemical scaffold of this compound presents a promising starting point for the development of novel therapeutic agents. By leveraging the reactivity of the benzoyl chloride group, a diverse library of derivatives can be synthesized and screened for biological activity.
The comparative analysis with structurally related compounds strongly suggests two primary avenues for exploration:
-
Anticancer Agents: Derivatives designed to mimic the structure of SMART compounds have the potential to be potent inhibitors of tubulin polymerization with efficacy against multidrug-resistant cancers.
-
Enzyme Inhibitors: The synthesis of benzohydrazide derivatives could yield potent and selective inhibitors of cholinesterases, with potential applications in the treatment of neurodegenerative diseases.
The experimental protocols provided in this guide offer a robust framework for the in vitro evaluation of these potential biological activities. Further research should focus on the synthesis and screening of a focused library of derivatives of this compound to identify lead compounds with optimal potency and selectivity. Subsequent in vivo studies will be crucial to validate their therapeutic potential.
References
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Li, L., et al. (2009). Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships. Journal of Medicinal Chemistry, 52(15), 4757-4767. [Link]
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American Chemical Society. Discovery of 4-Substituted Methoxybenzoyl-aryl-thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation, and Structure−Activity Relationships. [Link]
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Kavalcova, P., et al. (2023). Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. Molecules, 28(3), 1149. [Link]
-
Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. [Link]
-
ResearchGate. Cholinesterase (ChE) Test Using Ellman's Photometric Method. [Link]
-
ResearchGate. Comparison of anticancer activity (IC50 values) between standard and synthesized compounds. [Link]
-
National Institutes of Health. Novel Inhibitors of Acetyl- and Butyrylcholinesterase Derived from Benzohydrazides: Synthesis, Evaluation and Docking Study. [Link]
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PubMed. New findings about Ellman's method to determine cholinesterase activity. [Link]
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MDPI. Anticancer Potential of Halogen Derivatives of Methyl 6-Acetyl-5-Hydroxy-2-Methyl-1-Benzofuran-3-Carboxylate. [Link]
-
National Institutes of Health. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania. [Link]
-
AACR Journals. Biological Activity of 4-Substituted Methoxybenzoyl- Aryl-Thiazole: An Active Microtubule Inhibitor. [Link]
-
ResearchGate. (PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. [Link]
-
ResearchGate. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships | Request PDF. [Link]
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National Institutes of Health. New Charged Cholinesterase Inhibitors: Design, Synthesis, and Characterization. [Link]
-
National Institutes of Health. Synthesis, structural characterization, and anticancer activity of a monobenzyltin compound against MCF-7 breast cancer cells. [Link]
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MDPI. Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. [Link]
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National Institutes of Health. Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. [Link]
-
MDPI. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1. [Link]
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Scribd. Ellman Esterase Assay Protocol | PDF | Enzyme Kinetics. [Link]
-
Science.gov. lines ic50 values: Topics by Science.gov. [Link]
-
PubMed. Discovery of 4-substituted methoxybenzoyl-aryl-thiazole as novel anticancer agents: synthesis, biological evaluation, and structure-activity relationships. [Link]
-
ResearchGate. Drugs that Inhibit Tubulin Polymerization: The Particular Case of Podophyllotoxin and Analogues. [Link]
-
National Institutes of Health. Structure-Based Search for New Inhibitors of Cholinesterases. [Link]
- Google Patents. US8076515B2 - Process for the production of 2-[4-(3- and 2-fluorobenzyloxy) benzylamino] propanamides.
-
MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]
-
ChEMBL. Document: Design, synthesis and pharmacological evaluation of chalcone derivatives as acetylcholinesterase inhibitors. (CHEMBL3352241). [Link]
-
PubMed. Inhibition of tubulin polymerization by select alkenyldiarylmethanes. [Link]
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A Comparative Guide to Validating the Structure of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride Reaction Products
For professionals in drug discovery and development, the certainty of a molecule's structure is the bedrock of all subsequent research. The starting material, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride, is a highly reactive acyl chloride designed for covalent modification of target proteins or for use as a sophisticated building block in multi-step syntheses. When this molecule reacts, typically with nucleophiles like amines or alcohols, the resulting product's identity must be confirmed with absolute certainty. An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in the development pipeline.
This guide provides an in-depth, experience-driven comparison of the essential analytical techniques required to validate the structure of reaction products derived from this complex benzoyl chloride. We will move beyond simple procedural lists to explain the causality behind experimental choices, ensuring a self-validating and robust analytical workflow. The methodologies described herein are designed to be complementary, building a comprehensive and undeniable structural proof.
The Integrated Workflow: A Multi-Technique Imperative
No single analytical technique is sufficient to unambiguously determine the structure of a novel compound.[1] A robust validation strategy relies on the convergence of data from multiple orthogonal methods.[2] Each technique provides a unique piece of the structural puzzle, and only when all pieces align can the structure be considered confirmed. Our validation workflow proceeds logically from assessing purity to confirming molecular weight and, finally, to elucidating the precise atomic connectivity.
Caption: Integrated workflow for structural validation.
Purity Assessment: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: Before dedicating resources to advanced structural analysis, we must first confirm the sample's purity. A reaction may yield a mixture of the desired product, unreacted starting materials, and by-products. Analyzing an impure mixture by NMR or MS leads to complex, often uninterpretable data. HPLC is the industry gold standard for purity analysis, offering high sensitivity and reproducibility.[2][3]
Causality of Protocol Choices: We choose Reverse-Phase HPLC (RP-HPLC) because our target molecules are organic compounds of moderate polarity, making them ideal for separation on a non-polar stationary phase like C18.[4] A gradient elution is selected over an isocratic one to ensure that compounds with a wide range of polarities (from the polar starting materials to the more non-polar products) can be resolved effectively within a single run.[5]
Experimental Protocol: RP-HPLC Purity Screen
-
Sample Preparation:
-
Accurately weigh ~1 mg of the crude reaction product.
-
Dissolve in 1.0 mL of a 50:50 mixture of acetonitrile and water. The sample solvent should ideally match the initial mobile phase composition to ensure good peak shape.[6]
-
Vortex until fully dissolved, then filter through a 0.22 µm syringe filter into an HPLC vial.
-
-
Instrumentation & Conditions:
-
System: Standard HPLC or UHPLC system with a UV detector.[2]
-
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Detection Wavelength: 254 nm and 280 nm (aromatic systems typically absorb at these wavelengths).
-
Injection Volume: 2 µL.
-
Gradient Program:
-
Start at 10% B.
-
Linear ramp to 95% B over 8 minutes.
-
Hold at 95% B for 2 minutes.
-
Return to 10% B over 0.5 minutes.
-
Equilibrate at 10% B for 2.5 minutes.
-
-
-
Data Interpretation:
-
A pure sample should yield a single, sharp, symmetrical peak.
-
The presence of multiple peaks indicates impurities. The area percentage of the main peak provides an estimate of purity.
-
Retention time can be used for batch-to-batch comparisons but is not an absolute identifier.
-
Molecular Weight Confirmation: Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Experience: Once purity is established, the next critical step is to confirm the molecular weight of the product. Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of the product's molecular formula.[7] Coupling HPLC with MS (LC-MS) is exceptionally powerful, as it separates components before they enter the mass spectrometer, allowing for the analysis of complex mixtures if necessary.[8]
Causality of Protocol Choices: Electrospray Ionization (ESI) is chosen as the ionization source because it is a "soft" technique suitable for the polar to moderately polar molecules we expect, minimizing in-source fragmentation and preserving the molecular ion. We operate in positive ion mode as the anticipated products (amides, esters) can be readily protonated.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Use the same sample prepared for HPLC analysis.
-
Instrumentation & Conditions:
-
LC System: Utilize the same HPLC conditions as the purity screen. This allows for direct correlation of the UV chromatogram with the mass data.
-
MS System: A quadrupole or time-of-flight (TOF) mass spectrometer.[8]
-
Ionization Mode: ESI, Positive.
-
Mass Range: Scan from m/z 100 to 1000.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V (low enough to minimize fragmentation).
-
-
Data Interpretation:
-
Molecular Ion Peak ([M+H]⁺): For a successful reaction, you should observe a prominent peak corresponding to the expected molecular weight of the product plus the mass of a proton (1.007 Da).
-
Isotopic Pattern: The presence of a chlorine atom in the 2-chloro-6-fluorobenzyl moiety creates a characteristic isotopic pattern. You will see two peaks for any chlorine-containing ion: the M peak (containing ³⁵Cl) and an M+2 peak (containing ³⁷Cl) with an intensity ratio of approximately 3:1. This is a critical validation checkpoint.
-
Fragmentation: Even with soft ionization, some fragmentation can occur. For benzoyl derivatives, a characteristic fragment is the benzoyl cation (C₆H₅CO⁺) at m/z 105. In our specific case, more complex fragmentation is expected.
-
Caption: Predicted MS fragmentation of the core structure.
Functional Group Analysis: Fourier-Transform Infrared Spectroscopy (FTIR)
Expertise & Experience: FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[8][9] In this context, its primary role is to confirm the disappearance of the starting material's functional group and the appearance of the new one in the product.
Causality of Protocol Choices: We use an Attenuated Total Reflectance (ATR) accessory because it requires minimal sample preparation (a small amount of solid is placed directly on the crystal) and is much faster than traditional KBr pellet or Nujol mull methods.
Experimental Protocol: FTIR-ATR Analysis
-
Sample Preparation: Place a small, solvent-free sample of the dried reaction product directly onto the ATR crystal.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Apply the sample and lower the anvil to ensure good contact.
-
Collect the sample spectrum (typically 16-32 scans at a resolution of 4 cm⁻¹).
-
The instrument software will automatically generate the absorbance spectrum.
-
-
Data Interpretation:
-
The key is to compare the product spectrum to the spectrum of the this compound starting material.
-
Disappearance of Peak: The strong, characteristic C=O stretch of the acyl chloride (typically ~1770-1800 cm⁻¹) should disappear.
-
Appearance of New Peaks: A new carbonyl (C=O) stretch will appear at a lower frequency, indicative of the new functional group.
-
| Functional Group | Product Type | Typical C=O Stretch (cm⁻¹) | Other Key Stretches (cm⁻¹) |
| Amide | Reaction with R-NH₂ | 1630-1680 | N-H stretch (~3300) |
| Ester | Reaction with R-OH | 1735-1750 | C-O stretch (~1150-1300) |
| Carboxylic Acid | Hydrolysis | 1700-1725 | Broad O-H stretch (2500-3300) |
Table 1: Comparative IR Frequencies for Reaction Products.
Definitive Structure Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While other techniques provide strong evidence, NMR is the only one that maps out the complete carbon-hydrogen framework of the molecule, providing definitive proof of structure by showing the connectivity of atoms.[7][10] Both ¹H and ¹³C NMR are essential. ¹H NMR shows the environment and connectivity of protons, while ¹³C NMR reveals the number and type of carbon atoms.
Causality of Protocol Choices: We use deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆) as the solvent, as they are common solvents for organic molecules and do not produce interfering signals in the ¹H NMR spectrum (except for small residual peaks). Tetramethylsilane (TMS) is used as an internal standard to reference the chemical shifts to 0 ppm.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve 5-10 mg of the pure, dried product in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Instrument: 400 MHz or higher NMR spectrometer.
-
Experiments: Acquire standard ¹H, ¹³C, and optionally, 2D experiments like COSY (to show H-H correlations) and HSQC (to show direct C-H correlations) for more complex products.
-
-
Data Interpretation (¹H NMR):
-
The key is to identify specific spin systems and shifts corresponding to the different parts of the molecule. The spectrum should be consistent with the proposed structure in terms of:
-
Chemical Shift (δ): The position of the signals indicates the electronic environment of the protons.
-
Integration: The area under the peaks corresponds to the relative number of protons.
-
Multiplicity (Splitting): The splitting pattern (singlet, doublet, triplet, etc.) reveals the number of neighboring protons.
-
-
Comparative Data Summary for a Hypothetical Amide Product
Let's assume a reaction with benzylamine to form N-benzyl-4-((2-chloro-6-fluorobenzyl)oxy)-3-methoxybenzamide.
| Technique | Expected Result | Rationale / Interpretation |
| HPLC | Single major peak >95% purity | Confirms sample is suitable for further analysis. |
| LC-MS | [M+H]⁺ at m/z 418.1/420.1 | Confirms expected molecular weight. The ~3:1 isotopic pattern confirms the presence of one chlorine atom. |
| FTIR | C=O stretch at ~1650 cm⁻¹; N-H stretch at ~3300 cm⁻¹ | Disappearance of acyl chloride C=O (~1780 cm⁻¹) and appearance of amide bands confirms the reaction. |
| ¹H NMR | Singlet at ~3.9 ppm (3H); Singlet at ~5.2 ppm (2H); Doublet at ~4.6 ppm (2H); Multiple aromatic signals (10H) | OCH₃ group; -O-CH₂-Ar protons; N-CH₂-Ar protons; Protons on the three aromatic rings. |
| ¹³C NMR | ~17 unique carbon signals | Confirms the carbon skeleton, including the carbonyl carbon (~167 ppm) and methoxy carbon (~56 ppm). |
Table 2: Summary of Expected Analytical Data for a Hypothetical Amide Product.
Conclusion
Validating the structure of reaction products from this compound is a non-negotiable step in the research and development process. A rushed or incomplete analysis introduces unacceptable risk into a project. By employing an integrated, multi-technique workflow that leverages the complementary strengths of HPLC, LC-MS, FTIR, and NMR, researchers can build an unassailable case for their proposed structure. This rigorous, evidence-based approach ensures data integrity, enables confident decision-making, and ultimately accelerates the path from chemical synthesis to impactful discovery.
References
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Modern Analytical Technique for Characterization Organic Compounds. (n.d.). Pulsus Group. Retrieved January 20, 2026, from [Link]
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Song, P., et al. (2012). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. (2024). Research and Reviews. Retrieved January 20, 2026, from [Link]
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Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. (n.d.). Online Organic Chemistry Tutor. Retrieved January 20, 2026, from [Link]
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Spectroscopy, Organic, Analysis. (2025). Britannica. Retrieved January 20, 2026, from [Link]
-
Molecular Structure Characterisation and Structural Elucidation. (n.d.). Intertek. Retrieved January 20, 2026, from [Link]
-
Grinias, J. P., et al. (2017). Using Benzoyl Chloride Derivatization to Improve Small-Molecule Analysis in Biological Samples by LC–MS/MS. LCGC International. Retrieved January 20, 2026, from [Link]
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Impurity profiling and HPLC methods for drug quality compliance. (2025). AMSbiopharma. Retrieved January 20, 2026, from [Link]
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HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). International Pharmaceutical Quality. Retrieved January 20, 2026, from [Link]
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Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). alwsci. Retrieved January 20, 2026, from [Link]
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Why Is HPLC Ideal for Chemical Purity Testing?. (n.d.). Moravek. Retrieved January 20, 2026, from [Link]
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Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Retrieved January 20, 2026, from [Link]
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Ugbabe, G. E., et al. (2020). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. MedCrave online. Retrieved January 20, 2026, from [Link]
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Benzoyl chloride. (n.d.). NIST WebBook. Retrieved January 20, 2026, from [Link]
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Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
For researchers, scientists, and professionals in drug development, the purity of synthesized intermediates is not merely a quality metric; it is the bedrock of reproducible, safe, and effective drug discovery. The compound 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a highly reactive acyl chloride, serving as a critical building block in the synthesis of complex pharmaceutical agents. Its inherent reactivity, while synthetically useful, presents significant analytical challenges. This guide provides a comprehensive, in-depth comparison of analytical methodologies for assessing the purity of this compound, grounded in scientific principles and practical, field-proven insights.
The primary challenge in analyzing this compound lies in its susceptibility to hydrolysis. Atmospheric moisture or residual water in solvents can readily convert the acyl chloride to its corresponding carboxylic acid, which is often the primary impurity. Therefore, analytical methods must be carefully selected and executed to prevent degradation of the analyte during the analysis itself.
Comparative Analysis of Key Purity Assessment Techniques
A multi-pronged analytical approach is essential for a comprehensive purity assessment. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy each offer unique advantages and limitations.
| Method | Principle | Purity Range (%) | Limit of Detection (LOD) | Advantages | Disadvantages |
| HPLC-UV | Separation based on polarity. | 85-99.5% | ~0.05% | High resolution, quantitative, robust.[1] | Requires derivatization for stability; potential for on-column hydrolysis. |
| GC-MS | Separation based on volatility and mass-to-charge ratio. | 90-99% | ~0.1% | High specificity for impurity identification. | Requires derivatization; risk of thermal degradation. |
| ¹H and ¹³C NMR | Nuclear spin transitions in a magnetic field. | >95% (quantitative) | ~1-2% (for routine analysis) | Provides structural confirmation; can directly quantify major components without a reference standard (qNMR). | Lower sensitivity for minor impurities compared to chromatographic methods. |
| FTIR | Vibrational transitions of chemical bonds. | Qualitative | N/A | Rapid identification of the acyl chloride functional group.[2][3] | Not suitable for quantification of impurities. |
In-Depth Methodologies and Experimental Protocols
The choice of analytical technique should be guided by the specific information required. For routine purity checks, HPLC is often the workhorse. For definitive identification of unknown impurities, the specificity of GC-MS is unparalleled. NMR provides invaluable structural information and can be used for quantitative analysis (qNMR) when a certified reference standard is unavailable. FTIR serves as a rapid initial check for the presence of the key functional group.
High-Performance Liquid Chromatography (HPLC) with UV Detection
Due to the reactive nature of acyl chlorides, direct analysis by reversed-phase HPLC is often challenging. A pre-column derivatization is the most robust approach to convert the highly reactive this compound into a more stable derivative, typically an amide or an ester, which can be easily analyzed.
Rationale for Derivatization:
-
Stability: The resulting amide or ester is significantly less susceptible to hydrolysis than the parent acyl chloride, ensuring accurate quantification.
-
Chromatographic Behavior: Derivatization can improve the peak shape and retention characteristics of the analyte.
-
Detection: While the parent compound is UV-active, derivatization with a suitable chromophore can enhance detection sensitivity.
Experimental Protocol: HPLC with Pre-Column Derivatization (using Aniline)
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 10 mg of the synthesized this compound into a clean, dry vial.
-
Under anhydrous conditions and an inert atmosphere (e.g., nitrogen or argon), dissolve the sample in 1.0 mL of anhydrous dichloromethane (DCM).
-
In a separate vial, prepare a 0.2 M solution of aniline in anhydrous DCM.
-
To the sample solution, add 1.2 equivalents of the aniline solution dropwise while stirring.
-
Allow the reaction to proceed at room temperature for 15 minutes.
-
Quench the reaction by adding 1.0 mL of a 5% sodium bicarbonate solution and vortexing.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.
-
Dilute an aliquot of the organic layer with the mobile phase to a final concentration of approximately 0.1 mg/mL.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: Diode Array Detector (DAD) at 254 nm.
-
Injection Volume: 10 µL.
-
Workflow for HPLC Analysis:
Caption: HPLC analysis workflow with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS)
Similar to HPLC, direct analysis of the acyl chloride by GC-MS is challenging due to its high reactivity and potential for thermal degradation in the injector port. Derivatization to a more volatile and stable ester is the preferred method.[4]
Experimental Protocol: GC-MS with Derivatization (using Methanol)
-
Sample Preparation and Derivatization:
-
Accurately weigh approximately 5 mg of the synthesized compound into a clean, dry vial.
-
Under anhydrous conditions, add 1.0 mL of anhydrous methanol.
-
Add one drop of a non-nucleophilic base, such as pyridine, to catalyze the reaction.
-
Seal the vial and allow it to stand at room temperature for 30 minutes.
-
Dilute the sample with a dry, inert solvent such as dichloromethane or hexane to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector: Split/splitless, operated in split mode (e.g., 50:1).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp at 10 °C/min to 280 °C, and hold for 5 minutes.
-
Mass Spectrometer: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Workflow for GC-MS Analysis:
Caption: GC-MS analysis workflow with derivatization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for both structural confirmation and purity assessment. It allows for direct observation of the analyte and any significant impurities without the need for derivatization.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in about 0.6 mL of a dry deuterated solvent (e.g., CDCl₃). Anhydrous conditions are crucial to prevent hydrolysis.
-
Filter the solution into a clean, dry NMR tube.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum to identify characteristic proton signals.
-
Acquire a ¹³C NMR spectrum to observe the carbonyl carbon of the acyl chloride, which has a characteristic chemical shift.
-
Expected Spectral Features:
-
¹H NMR: Protons on the aromatic rings and the methylene bridge will have characteristic chemical shifts and coupling patterns. The presence of the corresponding carboxylic acid impurity would be indicated by a broad singlet for the acidic proton, typically downfield.
-
¹³C NMR: The carbonyl carbon of the acyl chloride is expected to appear in the range of 160-180 ppm. The corresponding carboxylic acid carbonyl carbon will be at a slightly different chemical shift.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and simple method to confirm the presence of the acyl chloride functional group.
Experimental Protocol: FTIR
-
Sample Preparation:
-
Place a small amount of the neat liquid sample between two salt plates (e.g., NaCl or KBr).
-
-
Data Acquisition:
-
Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.
-
Expected Spectral Features:
-
A strong, characteristic C=O stretching absorption band for the acyl chloride is expected around 1800 cm⁻¹.[2][3][5] This is at a higher frequency than the C=O stretch of the corresponding carboxylic acid (typically 1700-1725 cm⁻¹) due to the electron-withdrawing effect of the chlorine atom.[2] The absence of a broad O-H stretch between 2500-3500 cm⁻¹ indicates the absence of significant carboxylic acid impurity.[3]
Potential Impurities and Their Identification
The most common impurity is the corresponding carboxylic acid, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid, formed via hydrolysis. Other potential impurities could arise from the starting materials or side reactions during the synthesis. For instance, if thionyl chloride is used in the synthesis, residual sulfur-containing compounds might be present.[6]
-
Identification via HPLC: The carboxylic acid will typically have a different retention time than the derivatized acyl chloride.
-
Identification via GC-MS: The derivatized carboxylic acid (as a methyl ester) will have a distinct retention time and mass spectrum from the derivatized acyl chloride.
-
Identification via NMR: The carboxylic acid will show a characteristic broad -OH proton signal in the ¹H NMR spectrum and a different carbonyl carbon chemical shift in the ¹³C NMR spectrum.
-
Identification via FTIR: The carboxylic acid will exhibit a broad O-H stretch and a lower frequency C=O stretch compared to the acyl chloride.[3]
Conclusion and Recommendations
A comprehensive purity assessment of this compound necessitates a combination of analytical techniques.
-
For routine quality control and quantification: HPLC with pre-column derivatization is the recommended method due to its robustness and quantitative accuracy.[1]
-
For structural confirmation and identification of unknown impurities: GC-MS with derivatization provides unparalleled specificity.
-
For rapid identity confirmation and as an orthogonal check: NMR and FTIR are invaluable tools.
By employing these methodologies, researchers can ensure the quality and integrity of this critical synthetic intermediate, thereby contributing to the reliability and success of their drug discovery and development programs.
References
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SIELC Technologies. (n.d.). Separation of Benzoyl chloride, 2,3-dichloro- on Newcrom R1 HPLC column. Retrieved from [Link]
- Martínez, C., et al. (2001). Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7412, Benzoyl chloride. Retrieved from [Link]
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Ataman Kimya. (n.d.). BENZOYL CHLORIDE. Retrieved from [Link]
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- Swearingen, K. E., et al. (2015). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. Analytical chemistry, 87(15), 7945–7953.
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Reddit. (2024). How to identify an Acyl Chloride in an IR spectra?. Retrieved from [Link]
- Lee, Y.-L., & Lee, Y.-P. (2000). Photochemistry of Matrix-Isolated and Thin Film Acid Chlorides: Quantum Yields and Product Structures. The Journal of Physical Chemistry A, 104(29), 6653–6660.
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University of Calgary. (n.d.). Ch20: Spectroscopic Analysis : Acyl Chlorides. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR of fatty acyl chlorides. Retrieved from [Link]
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Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
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YouTube. (2021). Acids to Acyl Chlorides, Part 2. Retrieved from [Link]
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The Royal Society of Chemistry. (2013). Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Retrieved from [Link]
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SpectraBase. (n.d.). Benzoylchloride - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
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ResearchGate. (2019). What should i reconsider in my experiment for acyl chloride to be formed?. Retrieved from [Link]
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Office of Scientific and Technical Information. (2021). Acylation as a Successful Derivatization Strategy for the Analysis of Pinacolyl Alcohol in a Glycerol-rich Matrix by GC-MS. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 4-methoxybenzoyl chloride. Retrieved from [Link]
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ACS Publications. (1970). Gas chromatographic analysis of C2-C16 acyl chlorides as the 2-butanol esters. Retrieved from [Link]
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Save My Exams. (2026). Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
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Chemguide. (n.d.). preparation of acyl chlorides (acid chlorides). Retrieved from [Link]
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Sciencemadness Discussion Board. (2013). SOCl2: carboxylic acid to acid chloride: impurity!. Retrieved from [Link]
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Save My Exams. (2025). A Level Chemistry Revision Notes - Acyl Chlorides. Retrieved from [Link]
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ResearchGate. (2012). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?. Retrieved from [Link]
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Google Patents. (1997). 5942387 - Hollinshead. Retrieved from [Link]
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Tradeindia. (n.d.). 4-methoxybenzoyl Chloride - High Purity Chemical Compound. Retrieved from [Link]
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A Comparative Guide to the Synthesis of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride: An Analysis of Yields and Methodologies
Introduction
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride is a crucial chemical intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceutical agents. Its structural features, including a substituted benzoyl chloride moiety, make it a highly reactive and versatile building block for creating ester and amide linkages. The efficiency of its synthesis directly impacts the overall yield and cost-effectiveness of producing the final active pharmaceutical ingredient (API).
This guide provides an in-depth comparison of common synthetic routes for preparing this key intermediate, with a focus on reported yields and the critical experimental parameters that influence them. We will dissect the synthesis into its two primary stages: the formation of the precursor carboxylic acid via Williamson ether synthesis, and its subsequent conversion to the target acyl chloride. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed decisions for their specific synthetic needs.
Overall Synthetic Strategy
The most logical and widely adopted approach to synthesizing this compound is a two-step process. This strategy ensures high conversion and allows for the purification of the intermediate carboxylic acid, which is critical for obtaining a high-purity final product.
-
Step 1: Williamson Ether Synthesis. Formation of the ether linkage to create the carboxylic acid precursor, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.
-
Step 2: Acyl Chloride Formation. Conversion of the precursor carboxylic acid into the target acyl chloride.
Caption: Overall two-step synthetic workflow.
Part 1: Synthesis of the Carboxylic Acid Precursor
The cornerstone of this synthesis is the formation of the ether bond between a vanillate derivative and the substituted benzyl halide. This reaction is a classic example of the Williamson ether synthesis, an SN2 reaction between an alkoxide and an alkyl halide.[1][2]
Causality Behind Experimental Choices
The selection of starting materials is critical. While vanillic acid (4-hydroxy-3-methoxybenzoic acid) can be used directly, its free carboxylic acid group can complicate the reaction. A more common and often higher-yielding approach is to start with an ester of vanillic acid, such as methyl vanillate. The ester group serves as a protecting group for the carboxylic acid, preventing unwanted side reactions. After the ether bond is formed, the ester is easily hydrolyzed back to the carboxylic acid in a subsequent saponification step.
The choice of the alkylating agent is also important. 2-Chloro-6-fluorobenzyl bromide is generally preferred over the chloride analogue due to the better leaving group ability of bromide in SN2 reactions. The reaction is performed in the presence of a base to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion.
Experimental Protocol: Williamson Ether Synthesis & Saponification
This protocol is a representative procedure based on analogous syntheses reported in the literature.[3][4]
-
Alkoxide Formation & Etherification:
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add a suitable base such as potassium carbonate (K₂CO₃, 1.5 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.
-
Add 2-chloro-6-fluorobenzyl bromide (1.1 eq) to the reaction mixture.
-
Heat the reaction to 60-80°C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester intermediate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the crude ester from the previous step in a mixture of methanol and a 10% aqueous solution of sodium hydroxide (NaOH).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50°C) for 2-4 hours until the hydrolysis is complete (monitored by TLC).
-
Remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and acidify to a pH of 2-3 with cold 1N HCl.
-
The carboxylic acid product will precipitate as a solid. Collect the solid by filtration, wash thoroughly with water to remove inorganic salts, and dry under vacuum.
-
Yield Analysis for Precursor Synthesis
While direct yield data for the precise target molecule is proprietary or scattered, analysis of closely related Williamson ether syntheses provides a strong predictive framework. The reaction is generally high-yielding.
| Phenolic Substrate | Alkylating Agent | Base/Solvent | Reported Yield | Reference |
| 4-Hydroxy-3-methoxybenzoic acid | Benzyl Bromide | NaOH / Ethanol | 83% | [3] |
| 4-Hydroxy-3-chlorobenzoic acid | Benzyl Chloride | NaOH / MeOH-THF | Quantitative (for subsequent step) | [4] |
| General Laboratory Syntheses | Primary Alkyl Halides | Various | 50-95% | [1] |
Based on these analogous reactions, a well-optimized synthesis starting from methyl vanillate, followed by saponification, can be reasonably expected to achieve an overall yield of 75-90% for the 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid precursor.
Part 2: Conversion to this compound
The conversion of a carboxylic acid to an acyl chloride is a fundamental transformation in organic synthesis. The two most prominent and effective reagents for this purpose are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[5] The choice between them depends on the scale of the reaction, the sensitivity of the substrate, and the desired purity of the final product.[6]
Caption: Comparative workflow for acyl chloride formation.
Mechanistic Considerations
-
Thionyl Chloride (SOCl₂): The reaction proceeds by the carboxylic acid attacking the sulfur atom of SOCl₂, forming a reactive chlorosulfite intermediate. A subsequent intramolecular nucleophilic attack (SNi) by the chloride ion on the carbonyl carbon results in the formation of the acyl chloride and the release of sulfur dioxide (SO₂) and hydrogen chloride (HCl) gases.[5]
-
Oxalyl Chloride ((COCl)₂): This reaction is typically catalyzed by a small amount of DMF. The DMF first reacts with oxalyl chloride to form a Vilsmeier reagent, an electrophilic iminium salt.[6] The carboxylic acid then attacks this active species, leading to the formation of the acyl chloride and the gaseous byproducts carbon monoxide (CO), carbon dioxide (CO₂), and HCl. This catalytic cycle allows the reaction to proceed under much milder conditions.
Experimental Protocols
Method A: Thionyl Chloride [4][7]
-
Place the dry 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂).
-
Add an excess of thionyl chloride (SOCl₂, 3-5 eq), either neat or using an inert solvent like toluene.
-
Heat the mixture to reflux (approx. 80-90°C) for 1-3 hours. The reaction is complete when gas evolution ceases.
-
Allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride and solvent under reduced pressure (rotary evaporation). It is crucial to use an efficient vacuum trap and ensure the pump is protected from corrosive vapors.
-
The resulting crude acyl chloride is often of sufficient purity to be used directly in the next step.
Method B: Oxalyl Chloride [6][7]
-
Suspend the dry 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in an anhydrous inert solvent such as dichloromethane (DCM) or toluene in a flask under a nitrogen atmosphere.
-
Add a catalytic amount of DMF (e.g., 1-2 drops per gram of acid).
-
Cool the mixture in an ice bath (0°C).
-
Slowly add oxalyl chloride (1.2-1.5 eq) dropwise. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours, or until gas evolution stops.
-
The reaction mixture can often be used directly, or the solvent can be removed under reduced pressure at low temperature to yield the crude acyl chloride.
Comparative Analysis of Chlorinating Agents
| Feature | Thionyl Chloride (SOCl₂) | Oxalyl Chloride ((COCl)₂) | Rationale & Insights |
| Typical Yield | >90%, often quantitative[4] | >95%, often quantitative | Both reagents are highly efficient. Oxalyl chloride's milder conditions can sometimes prevent degradation of sensitive substrates, leading to slightly higher and cleaner yields. |
| Reaction Temp. | High (Reflux, 70-90°C) | Low (0°C to Room Temp) | Oxalyl chloride is superior for substrates with heat-sensitive functional groups. The high temperatures required for SOCl₂ can lead to side reactions.[6] |
| Byproducts | SO₂(g), HCl(g) | CO(g), CO₂(g), HCl(g) | All byproducts are gaseous, which simplifies purification. This is a key advantage for both methods over reagents like PCl₅.[8] |
| Workup | Requires removal of excess high-boiling SOCl₂ (bp 79°C) under vacuum. | Excess reagent and solvent are easily removed under vacuum due to the low boiling point of oxalyl chloride (bp 62°C). | The workup for the oxalyl chloride method is significantly easier and faster, requiring less heat and lower vacuum.[6] |
| Catalyst | Not typically required, but DMF can be used. | Catalytic DMF is essential for mild conditions. | The Vilsmeier reagent formed from DMF and oxalyl chloride is the active chlorinating species, enabling the reaction to proceed at low temperatures.[6] |
| Cost | Lower cost, suitable for large-scale industrial production. | Higher cost, preferred for fine chemical, pharmaceutical, and lab-scale synthesis. | For bulk manufacturing, the cost of thionyl chloride is a significant advantage. For high-value products where purity is paramount, the higher cost of oxalyl chloride is justified.[6] |
| Safety | Toxic and corrosive. Reacts violently with water. Byproducts are toxic gases. | Toxic and corrosive. Reacts violently with water. Byproduct CO is highly toxic. | Both reagents must be handled with extreme care in a well-ventilated fume hood with appropriate personal protective equipment. |
Conclusion and Recommendations
The synthesis of this compound can be reliably achieved in high yield through a two-step process. The initial Williamson ether synthesis to form the carboxylic acid precursor is robust, with expected yields in the range of 75-90%.
For the critical conversion of the carboxylic acid to the acyl chloride, the choice of reagent is paramount and should be guided by the specific needs of the project:
-
For Laboratory-Scale, High-Purity Synthesis: Oxalyl chloride with catalytic DMF is the recommended method. The exceptionally mild reaction conditions (room temperature) minimize the risk of side reactions, and the straightforward workup (low-temperature evaporation of excess reagent) ensures a high-purity product, which is often essential for subsequent steps in pharmaceutical development.
-
For Large-Scale, Cost-Driven Production: Thionyl chloride is the more economical choice. While it requires higher temperatures and a more demanding workup to remove the excess reagent, its lower cost makes it more suitable for industrial-scale manufacturing where cost of goods is a primary driver.
In both cases, adherence to anhydrous conditions is critical to prevent the hydrolysis of the acyl chloride product back to the carboxylic acid. By carefully selecting the appropriate chlorinating agent based on these criteria, researchers can optimize the synthesis for yield, purity, and scalability.
References
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Wikipedia. (2023). Williamson ether synthesis. Retrieved from [Link]
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Chemistry LibreTexts. (2019). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]
-
ProChem. (2025). Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison. Retrieved from [Link]
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Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
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Khan Academy. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]
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Francis Academic Press. (2022). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
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Chemistry LibreTexts. (2020). 9.5: Williamson ether synthesis. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of acyl chlorides. Retrieved from [Link]
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Ashenhurst, J. (2011). Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. Master Organic Chemistry. Retrieved from [Link]
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- 6. Oxalyl Chloride vs. Thionyl Chloride: Practical Comparison - Wolfa [wolfabio.com]
- 7. Acid to Acid Chloride - Common Conditions [commonorganicchemistry.com]
- 8. chemguide.co.uk [chemguide.co.uk]
A Mechanistic and Comparative Guide to the Reactions of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl Chloride
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate reagents and synthetic methodologies is paramount to achieving desired molecular targets with efficiency and precision. This guide provides an in-depth analysis of the mechanistic nuances and comparative performance of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride in common acylation reactions. Furthermore, it presents a critical evaluation of alternative synthetic strategies, supported by experimental data, to offer a comprehensive resource for informed decision-making in complex organic synthesis.
Introduction to this compound: A Versatile Acylating Agent
This compound is a specialized acyl chloride derivative that serves as a critical building block in the synthesis of a range of complex organic molecules, including pharmaceutically active compounds. Its structure is characterized by a benzoyl chloride core substituted with a methoxy group and a bulky 2-chloro-6-fluorobenzyl ether linkage. This unique combination of electron-donating and electron-withdrawing groups, along with significant steric hindrance, dictates its reactivity profile.
The primary utility of this reagent lies in its ability to readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, most notably amines and alcohols, to form stable amide and ester linkages, respectively.[1] Understanding the mechanistic principles governing these transformations is crucial for optimizing reaction conditions and predicting outcomes.
The Core Reaction: Nucleophilic Acyl Substitution
The reactions of this compound with nucleophiles such as amines and alcohols proceed via a well-established nucleophilic acyl substitution mechanism.[2] A common and industrially relevant example of this is the Schotten-Baumann reaction for the synthesis of amides.[3][4][5]
General Mechanism
The reaction is initiated by the nucleophilic attack of the amine or alcohol on the highly electrophilic carbonyl carbon of the benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a good leaving group and reforming the carbonyl double bond to yield the final amide or ester product.[3] An external base, typically aqueous sodium hydroxide or a tertiary amine like pyridine, is employed to neutralize the hydrochloric acid byproduct, driving the reaction to completion.[5][6]
Caption: General workflow for nucleophilic acyl substitution.
Electronic and Steric Influences on Reactivity
The reactivity of a substituted benzoyl chloride is a delicate balance of electronic and steric effects.
-
Electronic Effects : The methoxy group at the 3-position is an electron-donating group via resonance, which can slightly decrease the electrophilicity of the carbonyl carbon. Conversely, the chlorine and fluorine atoms on the benzyl ring are electron-withdrawing, which can indirectly influence the electronic environment. In general, electron-withdrawing groups on the benzoyl ring increase the rate of nucleophilic attack by making the carbonyl carbon more electron-deficient.
-
Steric Effects : The bulky 4-[(2-chloro-6-fluorobenzyl)oxy] substituent introduces significant steric hindrance around the carbonyl group. This can impede the approach of the nucleophile, potentially leading to slower reaction rates compared to less hindered benzoyl chlorides.
Comparative Performance in Acylation Reactions
Comparison of Reaction Yields
The yield of an acylation reaction is a critical metric for its practical utility. The following table summarizes typical yields for the N-benzoylation of aniline with various para-substituted benzoyl chlorides under Schotten-Baumann conditions.
| Benzoyl Chloride Substituent (p-position) | Electronic Effect | Product (N-Benzoyl Aniline) Yield (%) |
| -NO₂ | Electron-withdrawing | ~95% |
| -Cl | Electron-withdrawing | 92% |
| -H | Neutral | 85-90% |
| -CH₃ | Electron-donating | 88% |
| -OCH₃ | Electron-donating | 85% |
| Data synthesized from multiple sources. |
Based on this data, the electron-donating methoxy group in the 3-position of our target molecule would be expected to slightly decrease the intrinsic reactivity compared to unsubstituted benzoyl chloride. However, the overall electronic and steric profile suggests that high yields are still attainable with appropriate optimization of reaction conditions.
Comparison of Reaction Rates
Kinetic studies on the Friedel-Crafts acylation of toluene with various para-substituted benzoyl chlorides provide insight into their relative reactivities.
| Substituent (p-X) | Relative Reactivity (kₓ/kₖ) |
| -C(CH₃)₃ | 0.18 |
| -CH₃ | 0.24 |
| -H | 1.00 |
| -F | 0.97 |
| -Cl | 1.76 |
| -Br | 1.93 |
| Data from a kinetic analysis of the aluminum chloride-catalyzed reaction of substituted benzoyl chlorides with toluene. |
This data clearly demonstrates that electron-withdrawing groups accelerate the rate of acylation. The complex substitution pattern of this compound makes a direct comparison challenging, but the combined electronic and steric effects likely place its reactivity as comparable to or slightly lower than unsubstituted benzoyl chloride.
Alternative Synthetic Methodologies
While the use of acyl chlorides is a robust method for amide and ester synthesis, several alternative approaches exist that start from the corresponding carboxylic acid, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid. These methods can offer advantages in terms of milder reaction conditions and avoidance of hazardous reagents like thionyl chloride.
Peptide Coupling Reagents for Amidation
A vast array of "peptide coupling" reagents have been developed for the efficient formation of amide bonds directly from carboxylic acids and amines.[7][8] These reagents work by activating the carboxylic acid to form a highly reactive intermediate that is readily attacked by the amine.
Caption: Amide synthesis using peptide coupling reagents.
Common classes of coupling reagents include:
-
Carbodiimides : Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC) are classic examples.[9][10]
-
Phosphonium Salts : Reagents like BOP and PyBOP are highly efficient.[11]
-
Aminium/Uronium Salts : HBTU, TBTU, and HATU are widely used for their high reactivity and low rates of racemization in peptide synthesis.[10][11]
These methods are particularly advantageous for complex and sensitive substrates where the use of harsh conditions is not feasible.
Steglich Esterification
For the synthesis of esters from carboxylic acids, the Steglich esterification offers a mild and efficient alternative to Fischer esterification.[12] This method utilizes dicyclohexylcarbodiimide (DCC) as a coupling agent and a catalytic amount of 4-dimethylaminopyridine (DMAP).[13]
The reaction proceeds through the formation of an O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate is then attacked by the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester and dicyclohexylurea (DCU) as a byproduct.[12]
Experimental Protocols
The following protocols are representative examples for the synthesis of an amide and an ester using this compound and an alternative coupling-reagent-based method.
Protocol 1: Synthesis of an Amide via Schotten-Baumann Reaction
Objective: To synthesize an N-aryl amide from this compound and a substituted aniline.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a clean, dry round-bottom flask, dissolve the aniline (1.0 eq.) and triethylamine (1.2 - 1.5 eq.) in anhydrous DCM.
-
Cool the reaction mixture to 0 °C in an ice bath with continuous stirring.
-
Dissolve this compound (1.1 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-16 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with water and transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude amide by recrystallization or column chromatography.
Protocol 2: Synthesis of an Amide using a Peptide Coupling Reagent (HATU)
Objective: To synthesize an N-aryl amide from 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid and a substituted aniline using HATU.
Materials:
-
4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
-
Substituted aniline
-
O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Water
-
Ethyl acetate
Procedure:
-
In a dry flask, dissolve 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq.), the substituted aniline (1.1 eq.), and HATU (1.1 eq.) in anhydrous DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add DIPEA (2.0 eq.) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by adding water and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield the pure amide.
Conclusion
This compound is a highly effective acylating agent for the synthesis of amides and esters. Its reactivity is governed by a combination of the inherent electrophilicity of the acyl chloride functional group, modulated by the electronic effects of the aromatic substituents, and the steric hindrance imparted by the bulky benzyl ether moiety. While direct acylation using this reagent is a robust and high-yielding method, alternative strategies employing modern coupling reagents offer milder conditions and can be advantageous for sensitive substrates. The choice of methodology should be guided by the specific synthetic challenge, considering factors such as substrate compatibility, desired yield, and operational simplicity. This guide provides the foundational knowledge and practical protocols to aid researchers in making these critical decisions.
References
- A Comparative Guide to the Yields of Acylation Reactions Utilizing Various Benzoyl Chlorides. (2025). BenchChem.
- Technical Support Center: Esterification of Substituted Benzoic Acids. (2025). BenchChem.
- 4-[(2-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride. (2025). BenchChem.
- Amide coupling reaction in medicinal chemistry. Coupling reagents. (n.d.).
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples. (n.d.). Vedantu.
- Schotten Baumann Reaction: Introduction, mechanism, procedure. (2023). Chemistry Notes.
- Schotten-Baumann reaction. (n.d.). chemeurope.com.
- A Comparative Guide to the Acylation Reactivity of 2-Methoxybenzoyl Chloride and Benzoyl Chloride. (2025). BenchChem.
- Coupling Reagents. (n.d.). Aapptec Peptides.
- Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses. (n.d.). Testbook.
- Schotten-Baumann Reaction. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to the Reactivity of Substituted Benzoyl Chlorides in Acyl
- Peptide Coupling Reagents Guide. (n.d.). Sigma-Aldrich.
- A New Method for the Esterification of Carboxylic Acids with Various Alcohols by Using Di2-thienyl Carbonate, a New Coupling Reagent. (2007).
- Microwave-Assisted Syntheses of Amino Acid Ester Substituted Benzoic Acid Amides: Potential Inhibitors of Human CD81-Receptor HCV-E2 Interaction. (2012). Molecules.
- Acylated products using acetylchloride and benzoylchloride. (2019).
- Steglich Esterific
- Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
- Amide Synthesis. (n.d.). Fisher Scientific.
- Synthesis of amides from acid chlorides and amines in the Bio-based solvent CyreneTM. (2019). Green Chemistry.
- Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumar
- Recent Development of Peptide Coupling Reagents in Organic Synthesis. (2004).
- Application Notes and Protocols: Synthesis of 4-Methoxybenzoic Acid Amides
- Application Notes and Protocols: Synthesis of Amides from 2-Methoxybenzoyl Chloride and Anilines. (2025). BenchChem.
- Synthesis of amides from acid chlorides and amines in the bio-based solvent Cyrene. (2019). Semantic Scholar.
- Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. (2016).
- Process for the preparation of 3-benzoyl benzofuran derivatives. (1993).
- 4-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride. (n.d.). Amerigo Scientific.
- Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides. (2017).
- Chlorination of 4-methoxybenzoyl chloride. (1982).
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- 1. Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA [organic-chemistry.org]
- 2. Schotten-Baumann Reaction [organic-chemistry.org]
- 3. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 4. chemistnotes.com [chemistnotes.com]
- 5. Schotten-Baumann_reaction [chemeurope.com]
- 6. testbook.com [testbook.com]
- 7. hepatochem.com [hepatochem.com]
- 8. Amide Synthesis [fishersci.it]
- 9. peptide.com [peptide.com]
- 10. bachem.com [bachem.com]
- 11. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 12. Steglich Esterification [organic-chemistry.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
A Senior Application Scientist's Guide to Benchmarking 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride in Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks is a critical decision that profoundly impacts the efficiency, scalability, and ultimate success of a synthetic campaign. In the vast landscape of acylating agents, 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride has emerged as a key intermediate in the synthesis of complex molecules, including kinase inhibitors. This guide provides an in-depth technical comparison of its performance against viable alternatives, supported by experimental data and mechanistic insights, to empower researchers in making informed strategic decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Benzoyl Chlorides
Benzoyl chlorides are a cornerstone of organic synthesis, primarily utilized for the acylation of nucleophiles such as amines and alcohols to form stable amide and ester linkages, respectively. The reactivity of a benzoyl chloride is intricately tuned by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbon, thereby increasing its reactivity towards nucleophiles. This principle is quantitatively described by the Hammett equation, which demonstrates a positive correlation between the electron-withdrawing strength of a substituent and the rate of amidation.
The subject of this guide, this compound, possesses a unique combination of substituents that influence its reactivity and utility. The electron-withdrawing chloro and fluoro groups on the benzyl moiety are expected to enhance the reactivity of the benzoyl chloride, while the methoxy and benzyloxy groups can influence solubility and interactions with biological targets in the final molecule.
Synthesis of this compound
The synthesis of the title compound is typically achieved in a two-step process starting from a suitably substituted benzoic acid.
Synthesis of the Precursor: 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid
The precursor benzoic acid is generally prepared via a Williamson ether synthesis, reacting a hydroxybenzoic acid derivative with 2-chloro-6-fluorobenzyl halide.
Experimental Protocol:
-
To a solution of methyl 4-hydroxy-3-methoxybenzoate (1.0 eq) in a suitable polar aprotic solvent such as DMF, add a base, for instance, potassium carbonate (1.5 eq).
-
To this mixture, add 2-chloro-6-fluorobenzyl chloride (1.1 eq) and heat the reaction to 80-90 °C.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction mixture, pour it into water, and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl ester.
-
Hydrolyze the resulting ester to the carboxylic acid using a base such as sodium hydroxide in a mixture of methanol and water.
-
Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the desired 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid.
-
Filter, wash with water, and dry the solid product.
Conversion to the Benzoyl Chloride
The benzoic acid is then converted to the more reactive benzoyl chloride using a chlorinating agent.
Experimental Protocol:
-
Suspend the 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoic acid (1.0 eq) in an inert solvent like dichloromethane or toluene.
-
Add a catalytic amount of DMF.
-
Slowly add a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) (1.2-1.5 eq) at room temperature.
-
Heat the mixture to reflux and maintain for 1-3 hours, or until the evolution of gas ceases.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess chlorinating agent and solvent, affording the crude this compound, which can be used in the next step without further purification.
Performance in a Benchmark Reaction: Acylation of Anilines
The formation of an amide bond via the acylation of an aniline is a critical transformation in the synthesis of numerous pharmaceutical agents. Here, we compare the performance of this compound with other structurally relevant benzoyl chlorides in the acylation of a model aniline.
While a direct head-to-head comparative study with identical substrates and conditions is not available in the published literature, we can compile and analyze data from various sources to provide a useful performance benchmark. The following table summarizes representative yields for the acylation of anilines with various substituted benzoyl chlorides.
| Acylating Agent | Amine | Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| This compound | Substituted Aniline | Triethylamine | Dichloromethane | 2-16 | Expected High Yield | Inferred |
| p-Chlorobenzoyl chloride | Aniline | Aq. NaOH | - | - | 92 | |
| Benzoyl chloride | Aniline | Aq. NaOH | - | - | 85-90 | |
| p-Methoxybenzoyl chloride | Aniline | Aq. NaOH | - | - | 85 | |
| 2-Methoxybenzoyl chloride | Substituted Aniline | Triethylamine | Dichloromethane | 2-16 | Good to Excellent | [1] |
| 4-Fluorobenzoyl chloride | Aniline | Triethylamine | Cyrene™ | < 0.1 | 91 | [2] |
Note: The yield for the title compound is inferred based on the reactivity principles discussed. The presence of electron-withdrawing groups (Cl, F) is expected to lead to high reactivity and, consequently, high yields, likely comparable to or exceeding that of p-chlorobenzoyl chloride.
Causality Behind Performance:
The high expected reactivity of this compound is attributed to the electron-withdrawing inductive effects of the chlorine and fluorine atoms on the benzyl group. These effects increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the aniline. While the methoxy group is generally electron-donating, its effect is likely outweighed by the halogen substituents in this context.
Standardized Experimental Protocol for Amide Synthesis
This protocol provides a self-validating system for the synthesis of N-aryl benzamides using the title compound.
Materials:
-
This compound
-
Substituted aniline
-
Anhydrous dichloromethane (DCM)
-
Triethylamine (TEA)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the substituted aniline (1.0 eq) in anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the mixture to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled aniline solution over 15-30 minutes.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Visualization of Key Processes
Experimental Workflow for Amide Synthesis
Caption: Workflow for the synthesis of N-aryl benzamides.
Influence of Substituents on Benzoyl Chloride Reactivity
Caption: Electronic effects of substituents on benzoyl chloride reactivity.
Conclusion and Future Outlook
This compound is a highly reactive and versatile building block for organic synthesis. The presence of electron-withdrawing halogen substituents on the benzyl moiety significantly enhances the electrophilicity of the acyl chloride, leading to efficient acylation reactions with high expected yields. While direct comparative data against a wide range of alternatives under identical conditions is sparse, the principles of physical organic chemistry and available data for analogous compounds strongly support its utility as a superior acylating agent, particularly when rapid and complete conversion is desired.
For researchers in drug discovery and development, the choice of this reagent can offer advantages in the synthesis of complex amides and esters, potentially reducing reaction times and improving overall synthetic efficiency. The detailed protocols and comparative insights provided in this guide are intended to serve as a valuable resource for the rational selection of reagents and the optimization of synthetic routes.
References
-
Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. University of Huddersfield Research Portal. [Link]
- US Patent 9,725,409 B2, Process for preparing 4[[(benzoyl)amino]sulphonyl]benzoyl chlorides and preparation of acylsulphamoylbenzamides.
Sources
Safety Operating Guide
A Guide to the Safe Disposal of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
This document provides a detailed, procedural guide for the safe and compliant disposal of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. As a highly reactive acyl chloride, this compound demands a thorough understanding of its chemical nature to mitigate risks during handling and disposal. The protocols outlined herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this substance responsibly, ensuring personnel safety and environmental protection. The core principle of this procedure is the controlled conversion of the reactive acyl chloride into a stable, less hazardous carboxylate salt before its final disposal as regulated hazardous waste.
Hazard Assessment and Chemical Profile
This compound is a complex molecule whose hazards are dictated primarily by the acyl chloride functional group. This group is highly susceptible to nucleophilic attack, particularly by water, leading to a vigorous and exothermic reaction.[1][2] Understanding these properties is the foundation of a safe disposal plan.
Key Hazards:
-
High Reactivity with Water: The primary hazard is its violent reaction with water, including atmospheric moisture, to produce the corresponding carboxylic acid and corrosive hydrochloric acid (HCl) gas.[1][2][3] This reaction is rapid and generates significant heat, which can cause thermal burns and pressure buildup in sealed containers.[4][5]
-
Corrosivity: The parent compound and its hydrolysis byproduct, HCl, are highly corrosive to skin, eyes, and mucous membranes, capable of causing severe chemical burns.[6][7][8][9][10]
-
Lachrymator: The vapors are irritating to the eyes, causing tearing and significant discomfort.[7][11]
-
Environmental Hazard: As a halogenated organic compound, both the chemical and its resulting neutralized solution must be disposed of as regulated hazardous waste to prevent environmental contamination.[12][13][14][15]
Chemical and Physical Properties Summary
| Property | Value |
| Chemical Formula | C₁₅H₁₁Cl₂FO₃ |
| Molecular Weight | 329.15 g/mol |
| Appearance | Varies; typically a solid or liquid |
| Primary Functional Group | Acyl Chloride (-COCl) |
| Key Substituents | Halogenated Benzyl Ether, Methoxy Group |
Pre-Disposal Safety and Preparation
Before beginning any disposal procedure, a systematic preparation of the workspace and personnel is mandatory. This phase is critical for preventing accidental exposure and ensuring a controlled reaction environment.
Required Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. Standard laboratory attire is insufficient.
-
Hand Protection: Wear heavy-duty, chemical-resistant gloves (e.g., butyl rubber or a suitable laminate). Double-gloving is recommended.
-
Eye and Face Protection: Chemical safety goggles used in conjunction with a full-face shield is mandatory to protect against splashes and fumes.[4]
-
Body Protection: A flame-resistant lab coat, worn over long-sleeved clothing, and closed-toe shoes are required. An apron made of chemically inert material should also be worn.
-
Respiratory Protection: If there is any risk of vapor inhalation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases must be used.[16]
Engineering Controls and Workspace Setup
All handling and disposal steps must be performed inside a certified chemical fume hood to contain corrosive vapors and prevent inhalation exposure.[17]
-
Verify Fume Hood Function: Ensure the fume hood has a current certification and is operating with adequate airflow.
-
Clear the Workspace: Remove all non-essential equipment, chemicals, and combustible materials (e.g., paper towels) from the fume hood.[17]
-
Prepare Emergency Equipment: Confirm the immediate accessibility of a safety shower, eyewash station, and a Class B/C fire extinguisher.[16]
-
Spill Kit: Have a chemical spill kit readily available. The kit must contain an inert absorbent material like sand or vermiculite and a neutralizing agent such as sodium bicarbonate powder.[18]
Step-by-Step Neutralization Protocol
The core of the disposal process is a controlled hydrolysis and neutralization reaction. The objective is to slowly convert the reactive benzoyl chloride into its corresponding sodium carboxylate salt. The slow, controlled addition of the acyl chloride to a basic solution is paramount to manage the exothermic nature of the reaction.
Materials Required:
-
Large borosilicate glass beaker (at least 10x the volume of the acyl chloride to be neutralized).
-
Stir plate and magnetic stir bar.
-
Ice bath.
-
5-10% aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). Sodium bicarbonate is preferred for its milder reactivity and visual feedback (CO₂ evolution).
-
pH paper or a calibrated pH meter.
Procedure:
-
Prepare the Neutralization Bath: Place the large beaker in an ice bath on a magnetic stir plate. Fill the beaker with the 5-10% sodium bicarbonate solution and begin moderate stirring. The cold temperature is critical for absorbing the heat of reaction.
-
Controlled Addition of Acyl Chloride: Using a pipette or dropping funnel, add the this compound to the center of the stirred basic solution very slowly, one drop at a time.
-
Causality: Adding the reactive compound to a large excess of the neutralizing agent ensures that heat is dissipated efficiently and that the HCl byproduct is neutralized as it forms, preventing the release of corrosive gas.[11] The reverse addition (adding base to the acyl chloride) would create a localized, highly exothermic reaction that could boil the solvent and cause a dangerous splash.
-
-
Monitor the Reaction: You will observe gas evolution (fizzing) as carbon dioxide is produced from the neutralization of HCl by the bicarbonate. Continue stirring and maintain the ice bath. If the reaction becomes too vigorous, pause the addition until it subsides.
-
Ensure Complete Reaction: After all the acyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours to ensure the reaction has gone to completion.
-
pH Verification: Once the reaction has ceased (no more gas evolution or heat generation), check the pH of the solution. The final pH should be between 7.0 and 9.0.[19][20] If the solution is still acidic, slowly add more sodium bicarbonate or a small amount of dilute sodium hydroxide until the target pH is reached. If it is too basic, it can be neutralized with a dilute acid like citric acid.
Visualization of the Disposal Workflow
The following diagram outlines the logical flow of the disposal process, from initial assessment to final waste containment.
Caption: Disposal workflow for this compound.
Waste Management and Final Disposal
The neutralized solution is not benign and requires formal hazardous waste disposal.
-
Containerization: Transfer the final, neutralized aqueous solution into a designated, sealable hazardous waste container compatible with aqueous waste.
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE." The label must also include the full chemical names of the contents: "Aqueous solution of Sodium 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoate, Sodium Chloride, and Water." Do not use abbreviations.[15]
-
Segregation: This waste stream must be segregated as Halogenated Organic Waste .[13][15] Do not mix it with non-halogenated waste streams.
-
Disposal: Store the sealed and labeled container in a designated satellite accumulation area. Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal in accordance with EPA and local regulations.[12]
Emergency Procedures
-
Minor Spill (in fume hood):
-
Contain the spill using an inert absorbent material like sand or vermiculite.
-
Carefully sprinkle sodium bicarbonate powder over the absorbent to neutralize the reactive chemical.[18]
-
Once the reaction has ceased, collect the material using non-sparking tools and place it in the designated hazardous waste container.
-
-
Major Spill:
-
Evacuate the immediate area.
-
Alert nearby personnel and the laboratory supervisor.
-
Contact your institution's EHS or emergency response team immediately.
-
-
Personal Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][10]
-
Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7][10]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.[8][10]
-
References
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Sciencemadness Wiki. (2022). Benzoyl chloride. [Link]
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PubChem. (n.d.). Benzoyl chloride. National Center for Biotechnology Information. [Link]
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Sciencemadness Wiki. (2021). Benzyl chloride. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Control and Prevention. U.S. Department of Labor. [Link]
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Occupational Safety and Health Administration (OSHA). (n.d.). Chemical Reactivity Hazards - Overview. U.S. Department of Labor. [Link]
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Sciencemadness Wiki. (2025). Acyl chloride. [Link]
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Bucknell University. (2016). Hazardous Waste Segregation. [Link]
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Angene Chemical. (2021). Safety Data Sheet - 3-Methoxybenzoyl chloride. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride
Welcome to your essential guide for the safe handling of 4-[(2-Chloro-6-fluorobenzyl)oxy]-3-methoxybenzoyl chloride. In drug development and chemical research, our most critical instrument is a robust culture of safety. This guide moves beyond a simple checklist, providing you with the rationale and procedural details necessary to build a self-validating system of protection when working with this reactive compound. The protocols outlined here are grounded in established safety standards and an expert understanding of chemical reactivity.
Hazard Assessment: Deconstructing the Molecule
-
The Benzoyl Chloride Moiety: This is the primary driver of the compound's acute hazards. Acyl chlorides as a class are corrosive and potent lachrymators (tear-producing agents).[1] Their most significant hazard is their violent reaction with water—including atmospheric moisture, mucous membranes, and skin—to produce hydrochloric acid (HCl) gas and benzoic acid derivatives.[1][2] This reaction is exothermic and the resulting HCl is highly corrosive to skin, eyes, and the respiratory tract.[3] Inhalation can lead to severe irritation, coughing, and potentially life-threatening pulmonary edema (fluid in the lungs).[2][4] Skin contact will cause severe chemical burns.[5][6]
-
The Halogenated Benzyl Ether Moiety: The 2-chloro-6-fluorobenzyl group contributes additional, less acute hazards. Halogenated aromatic compounds can carry their own toxicological profiles, and while specific data is absent, prudence dictates treating this portion of the molecule with caution regarding potential skin absorption and long-term health effects. Benzoyl chloride itself is considered a probable human carcinogen.[2]
Given this analysis, this compound must be handled as a moisture-sensitive, highly corrosive, and potentially carcinogenic chemical.
Engineering Controls: Your First Line of Defense
Personal Protective Equipment (PPE) is the final barrier between you and a chemical hazard. Your primary protection comes from robust engineering controls.
All manipulations of this compound, from weighing to reaction quenching, must be performed inside a certified and properly functioning Chemical Fume Hood .[7][8][9] A fume hood is not for storage; it is an active safety device.[8][9] Ensure the sash is kept as low as possible, and all work is conducted at least 6 inches inside the hood's face to maintain optimal airflow and containment.[8][10]
Personal Protective Equipment (PPE): A Multi-Layered Approach
For a chemical with both corrosive and potential systemic hazards, a single layer of protection is insufficient. The following PPE is mandatory.
Hand Protection: The Double-Gloving Imperative
Due to the severe corrosive nature of acyl chlorides, a dual-glove system is required to provide adequate protection and a safe method for de-gloving after handling.
-
Inner Glove: A standard nitrile laboratory glove. This layer provides a clean surface for your hands after the outer, contaminated gloves are removed.
-
Outer Glove: A thicker, chemical-resistant glove. Butyl rubber or a laminate glove (e.g., Silver Shield®) offers excellent protection against corrosive chemicals.[11] Neoprene may also be suitable.[11] Always consult the glove manufacturer's compatibility charts for specific breakthrough times.
Eye and Face Protection: Beyond Standard Safety Glasses
The lachrymatory and corrosive nature of this compound presents a severe hazard to the eyes.[1][5]
-
Chemical Splash Goggles: These are required to form a seal around the eyes, protecting from splashes and corrosive vapors.[12]
-
Face Shield: A full face shield must be worn over the chemical splash goggles.[13][14] This provides a critical second layer of protection for the entire face from splashes during transfers or unexpected vigorous reactions.
Body Protection: The Chemical-Resistant Barrier
-
Flame-Resistant Lab Coat: A lab coat made of a material like Nomex or equivalent, fully buttoned with sleeves extended to the wrists, is essential.[15]
-
Chemical-Resistant Apron: For larger-scale operations (>5 g) or tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is strongly recommended.[14]
-
Full-Length Pants and Closed-Toe Shoes: Skin on the legs and feet must be completely covered. Shoes should be made of a non-porous material like leather.
Respiratory Protection
When used within a certified chemical fume hood, additional respiratory protection is typically not required. However, in the event of a significant spill outside of the hood or a ventilation failure, a respirator is critical. All personnel must be trained and fit-tested for respirator use.[14]
-
Emergency Use: A full-face respirator with an organic vapor/acid gas (OV/AG) cartridge is necessary.[14]
Operational Plan: Step-by-Step Safety Protocols
Trustworthy protocols are self-validating. By following these steps, you actively minimize risk at every stage.
Step 1: Preparation (Inside the Fume Hood)
-
Verify the fume hood is operational (check airflow monitor).[9]
-
Gather all necessary equipment (glassware, reagents, stir plates).
-
Place absorbent, chemical-resistant pads on the hood surface to contain minor drips.
-
Ensure an appropriate quenching agent (e.g., isopropanol or a basic solution like sodium bicarbonate) is readily accessible within the hood.[16]
Step 2: Donning PPE
-
Put on inner nitrile gloves.
-
Don lab coat, ensuring it is fully buttoned.
-
Put on chemical splash goggles.
-
Put on the face shield.
-
Put on outer chemical-resistant gloves, ensuring the cuffs go over the sleeves of the lab coat.
Step 3: Handling and Disposal
The workflow for handling this chemical is critical to maintaining containment and ensuring safety from initial weighing to final disposal.
PPE Selection and Handling Workflow
Caption: Workflow for safe handling of corrosive chemicals.
Step 4: Doffing PPE (The Clean/Contaminated Transition)
This is a critical step to prevent cross-contamination.
-
While still wearing both pairs of gloves, clean any gross contamination from the outer gloves.
-
Remove the outer, chemical-resistant gloves by peeling them off without touching the outer surface. Dispose of them immediately into a designated hazardous waste bag within the fume hood.
-
Step away from the fume hood.
-
Remove the face shield and goggles, handling them only by the head strap. Place them in a designated area for decontamination.
-
Remove the lab coat, folding it so the contaminated exterior is folded inward.
-
Finally, remove the inner nitrile gloves and dispose of them in the hazardous waste bag.
-
Wash hands thoroughly with soap and water.
Disposal Plan: Cradle-to-Grave Responsibility
-
Contaminated Solids: All used gloves, absorbent pads, and any other solid materials contaminated with the chemical must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused or residual benzoyl chloride must never be poured down the drain.[13] It must be slowly and carefully quenched by adding it to a stirred, cold solvent like isopropanol, followed by neutralization with a base such as sodium bicarbonate.[17][18] The reaction of acyl chlorides with bases is vigorous and should be done cautiously in an ice bath within the fume hood. The neutralized aqueous waste can then be collected in a properly labeled hazardous waste container.[19]
-
Empty Containers: The original chemical container is not truly empty. It should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethyl acetate) inside the fume hood. The rinsate must be collected and disposed of as hazardous liquid waste.
Adherence to these protocols is not merely about compliance; it is about fostering a deep-seated commitment to the safety of yourself and your colleagues. By understanding the why behind each step, you transform a procedure into a robust safety system.
References
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Guidelines For The Safe Use Of Laboratory Fume Hoods . Columbia University. Available at: [Link]
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Fume Hoods: Top 10 Safety Practices . Workstation Industries. Available at: [Link]
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Best Practices for Operating & Maintaining Your Chemical Fume Hood . Kewaunee Scientific Corporation. Available at: [Link]
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Fume Hood Proper Work Practices . UCLA Environment, Health & Safety. Available at: [Link]
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Benzoyl Chloride - Hazardous Substance Fact Sheet . New Jersey Department of Health. Available at: [Link]
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Recommendations for Chemical Protective Clothing . NIOSH - CDC Archive. Available at: [Link]
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101 Do's and Don'ts: The Lab Rat's Handbook for Mastering the Art of Fume Hood Safety . Lab Manager. Available at: [Link]
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NIOSH Recommendations for Chemical Protective Clothing A-Z . NIOSH - CDC Archive. Available at: [Link]
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Safety Data Sheet: Benzoyl chloride . Carl ROTH. Available at: [Link]
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Mastering Moisture-Sensitive Chemicals: Safety and Best Practices . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Standard Operating Procedure: Hydrochloric Acid . University of Tennessee Health Science Center. Available at: [Link]
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Recommendations for Chemical Protective Clothing . CDC Stacks. Available at: [Link]
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Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
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Laboratory Safety Guidance . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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OSHA Fact Sheet: Laboratory Safety - OSHA Lab Standard . Occupational Safety and Health Administration (OSHA). Available at: [Link]
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Water Sensitive Chemicals . University of California, Berkeley - Environment, Health & Safety. Available at: [Link]
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NIOSH Recommendations for Chemical Protective Clothing - Index A . NIOSH - CDC. Available at: [Link]
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NIOSH Recommendations for Chemical Protective Clothing - Index M . NIOSH - CDC. Available at: [Link]
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OSHA Laboratory Standard . Compliancy Group. Available at: [Link]
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How To Effectively Handle and Manage Corrosive Chemicals . ACTenviro. Available at: [Link]
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Working with Corrosives Guideline . KAUST Health & Safety. Available at: [https://hse.kaust.edu.sa/documents/guidelines/Working with Corrosives Guideline.pdf]([Link] with Corrosives Guideline.pdf)
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The Laboratory Standard . Vanderbilt University - Office of Clinical and Research Safety. Available at: [Link]
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Handling Procedures for Corrosive Materials . University of Waterloo. Available at: [Link]
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Personal Protective Equipment . American Chemistry Council. Available at: [Link]
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How to dispose of hydrochloric acid . Lab Alley. Available at: [Link]
-
How Should Hydrochloric Acid Be Disposed Of Safely? . Chemistry For Everyone - YouTube. Available at: [Link]
-
Safe disposal of hydrochloric acid . Chemistry Stack Exchange. Available at: [Link]
-
Safety Data Sheet: 3-Methoxybenzoyl chloride . Angene Chemical. Available at: [Link]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

(Structure of the acid)
(Structure of vanillic acid)
(Structure of benzyl chloride)
(Structure of ether byproduct)
(Structure of anhydride)